1-Iodo-1H,1H-nonafluoropentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F9I/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSJMGXADMMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395178 | |
| Record name | 1-Iodo-1H,1H-nonafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253-14-7 | |
| Record name | 1-Iodo-1H,1H-nonafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodo-1H,1H-nonafluoropentane: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive scientific overview of 1-Iodo-1H,1H-nonafluoropentane (CAS No. 2253-14-7), a pivotal fluorinated building block in modern organic synthesis and materials science. This document details its physicochemical properties, outlines its industrial synthesis pathway via telomerization, and explores its chemical reactivity. Emphasis is placed on its primary application as a fluorous tagging reagent for mixture synthesis and simplified purification, with a detailed experimental protocol for fluorous solid-phase extraction (F-SPE) provided. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated compounds to accelerate discovery and innovation.
Introduction: The Role of Fluorous Chemistry
In the landscape of pharmaceutical and agrochemical research, the synthesis and purification of compound libraries can be a significant bottleneck.[1] Fluorous chemistry offers an elegant solution by employing perfluoroalkyl groups as "phase tags" to simplify purification.[1] this compound, with its C4F9- moiety, is a key reagent in this field. It serves as a versatile intermediate for introducing a fluorous ponytail onto a molecule of interest, thereby rendering it separable from non-fluorinated reactants and byproducts using specialized fluorous separation techniques.[2][3]
The core principle lies in the unique physical properties of highly fluorinated compounds, which are often immiscible with both organic and aqueous solvents, creating a third "fluorous phase." This guide delves into the specifics of this compound, a compound that bridges the organic and fluorous domains, enabling chemists to exploit this powerful purification handle. Its applications extend beyond purification to the synthesis of novel polymers, surfactants, and advanced materials where high thermal stability and chemical resistance are required.[2][4]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is essential for its effective use in the laboratory. The high electronegativity of the fluorine atoms profoundly influences the molecule's physical and chemical characteristics.
Physical Properties
The key physical data for this compound are summarized in the table below. Its high density and boiling point relative to a non-fluorinated hydrocarbon of similar molecular weight are characteristic of perfluorinated compounds.
| Property | Value | Source |
| CAS Number | 2253-14-7 | [5][6] |
| Molecular Formula | C₅H₂F₉I | [6] |
| Molecular Weight | 359.96 g/mol | [6] |
| Boiling Point | 94.4 °C | [4] |
| Appearance | Colorless to light-yellow liquid | Inferred |
| Storage Temperature | Refrigerated (2-8 °C) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected NMR and IR data are outlined below, based on the known chemical shift ranges for fluorinated compounds.
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the molecular framework.[7][8]
-
¹H NMR: The spectrum is expected to be simple, showing a single multiplet corresponding to the two protons of the -CH₂- group adjacent to the iodine atom. This signal would likely appear in the range of 3.0-3.5 ppm, split into a triplet by the adjacent -CF₂- group.
-
¹⁹F NMR: This is the most informative spectrum for fluorinated compounds due to the wide chemical shift range of ¹⁹F.[3][9] The spectrum is predicted to show three distinct signals corresponding to the -CF₃, -CF₂-, and the -CF₂- group adjacent to the CH₂ moiety.
-
CF₃-: Expected around -81 ppm (triplet).
-
-CF₂-CF₂-CH₂-: Expected in the range of -114 to -120 ppm (multiplet).
-
-CF₃-CF₂-CF₂-: Expected around -124 to -126 ppm (multiplet).
-
-
¹³C NMR: The carbon signals will be split by the attached fluorine atoms (C-F coupling), providing further structural confirmation.[10]
The IR spectrum is dominated by very strong C-F stretching absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-F Stretch | 1100-1300 | Strong, Broad |
| C-H Stretch (sp³) | 2900-3000 | Medium |
| C-I Stretch | 500-600 | Medium |
Synthesis and Purification
The industrial synthesis of this compound is a multi-step process that relies on telomerization chemistry, a free-radical reaction that builds longer chains from smaller units.[11][12]
Core Synthesis Pathway
The process begins with a short-chain perfluoroalkyl iodide and extends it using tetrafluoroethylene (TFE), followed by the introduction of an ethylene spacer.
Causality Behind Experimental Choices:
-
Stage 1 - Telomerization: This free-radical chain reaction is the most efficient industrial method for building perfluoroalkyl chains.[11][12] Using pentafluoroethyl iodide (C₂F₅I) as the "telogen" and tetrafluoroethylene (TFE) as the "taxogen," chains are extended in C₂F₄ units. The molar ratio of telogen to taxogen is carefully controlled to maximize the yield of the desired C₄F₉I chain length.[11]
-
Stage 2 - Ethylene Addition: The direct precursor, perfluoropentyl iodide (C₅F₁₁I), is highly reactive and less stable. The insertion of a -CH₂CH₂- spacer via a radical addition with ethylene gas creates a more stable and synthetically versatile primary iodide.[11][13] This spacer insulates the reactive C-I bond from the strong electron-withdrawing effects of the perfluoroalkyl chain, making it behave more like a classical alkyl iodide in subsequent reactions.
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of the carbon-iodine bond. This bond can be cleaved homolytically to generate radicals or participate in a variety of nucleophilic substitution and coupling reactions.
Radical Reactions
Under thermal or photochemical initiation, the C-I bond can undergo homolysis to generate the 1H,1H-nonafluoropentyl radical (C₄F₉CH₂CH₂•). This reactive species can then add across alkenes and alkynes, forming new carbon-carbon bonds—a key transformation in the synthesis of complex fluorinated molecules.[4][13]
Fluorous Tagging and Purification
The primary application for this reagent is in fluorous synthesis.[1] A substrate of interest is "tagged" by covalently attaching the C₄F₉CH₂CH₂- group. After the desired chemical reactions are performed, the tagged product can be easily separated from the non-tagged starting materials and byproducts using Fluorous Solid-Phase Extraction (F-SPE).
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol provides a self-validating system for the purification of a fluorous-tagged compound from a crude reaction mixture.
Objective: To isolate a C₄F₉CH₂CH₂-tagged product from non-fluorous impurities.
Materials:
-
Crude reaction mixture (100-300 mg) containing the fluorous-tagged product.
-
Fluorous silica gel cartridge (e.g., 5g size).
-
SPE manifold (vacuum or positive pressure).
-
Fluorophobic wash solvent: 80:20 Methanol:Water (v/v).
-
Fluorophilic elution solvent: Tetrahydrofuran (THF) or pure Methanol.
-
Collection vials.
Methodology:
-
Cartridge Conditioning:
-
Place the fluorous silica cartridge on the SPE manifold.
-
Wash the cartridge with 10 mL of the fluorophilic elution solvent (THF) to activate the fluorous phase.
-
Equilibrate the cartridge by passing 10 mL of the fluorophobic wash solvent (80:20 MeOH:H₂O) through it. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture (100-300 mg) in a minimal amount of loading solvent (e.g., 1-2 mL of Dimethylformamide or THF).
-
Carefully apply the dissolved sample to the top of the conditioned cartridge bed.
-
Gently apply vacuum or positive pressure to draw the sample mixture completely onto the silica gel.
-
-
Fluorophobic Wash (Impurity Removal):
-
Place a waste collection vial under the cartridge outlet.
-
Wash the cartridge with 20-30 mL of the fluorophobic wash solvent (80:20 MeOH:H₂O).
-
Causality: The polar, non-fluorous impurities have a low affinity for the fluorous stationary phase and will be eluted, while the fluorous-tagged compound remains strongly adsorbed.
-
Collect this fraction for analysis (e.g., by TLC or LC-MS) to confirm that no product is lost.
-
-
Fluorophilic Elution (Product Collection):
-
Replace the waste vial with a clean, labeled product collection vial.
-
Elute the desired fluorous-tagged product by passing 15-20 mL of the fluorophilic elution solvent (THF) through the cartridge.
-
Causality: The organic solvent disrupts the fluorous-fluorous interactions, releasing the tagged product from the stationary phase.
-
Collect the eluate. This fraction should contain the purified product.
-
-
Analysis and Concentration:
-
Analyze the collected fractions (wash and elution) by TLC or LC-MS to confirm the separation was successful.
-
Remove the solvent from the product fraction under reduced pressure to yield the purified, fluorous-tagged compound.
-
Safety, Handling, and Disposal
As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound. While a specific safety data sheet for this exact CAS number is not widely available, data from closely related short-chain perfluoroalkyl iodides indicate the following hazards.[14][15][16]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing vapors.[14]
-
P280: Wear protective gloves, eye protection, and face protection.[14]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from strong oxidizing agents.
-
The compound may be light-sensitive; store in an amber bottle in a refrigerated, designated area.[15]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
This compound is a highly valuable and versatile reagent that serves as a gateway to the powerful techniques of fluorous chemistry. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for chemists aiming to streamline synthesis and purification workflows. By enabling the efficient separation of tagged molecules, this compound helps accelerate the pace of research in drug discovery, materials science, and beyond. A thorough understanding of its synthesis, handling, and application, as detailed in this guide, is paramount for its safe and effective implementation in the laboratory.
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Gladysz, J. A. (2004). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. Available at: [Link]
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Foroozandeh, M., & Kiraly, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]
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Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed Central. Available at: [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
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An In-depth Technical Guide to 1-Iodo-1H,1H-nonafluoropentane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-1H,1H-nonafluoropentane is a fluorinated organic compound that serves as a valuable building block in organic synthesis. Its unique properties, derived from the presence of a perfluoroalkyl chain, make it a versatile reagent for the introduction of the nonafluoropentyl group into a wide range of molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications in various fields, including materials science, pharmaceuticals, and agrochemicals.[1]
Physicochemical Properties
This compound is a dense, volatile liquid at room temperature. The presence of the highly electronegative fluorine atoms significantly influences its physical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₉I | [2][3][4] |
| Molecular Weight | 359.96 g/mol | [2][3] |
| CAS Number | 2253-14-7 | [2][3][4] |
| Boiling Point | 94.4 °C | [1] |
| Melting Point | -50 °C | [1] |
| Density | 2.083 g/cm³ | [1] |
Note: Some sources indicate a molecular weight of 395.94 g/mol , which is inconsistent with the molecular formula.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the carbon-iodine bond. The electron-withdrawing nature of the perfluoroalkyl group polarizes the C-I bond, making the iodine atom susceptible to a variety of chemical transformations. Perfluoroalkyl iodides are widely used in organic synthesis for the introduction of perfluoroalkyl chains into organic molecules.[5] These reactions often proceed through radical or organometallic intermediates.
Radical Reactions
Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which can then participate in various addition reactions.[5] For instance, they readily add across the double and triple bonds of alkenes and alkynes.[5][6] These reactions can be initiated by heat, light, or a radical initiator.
A laboratory method for the addition of perfluoroalkyl iodides to alkenes and alkynes that provides good yields involves reacting an alkene or alkyne with a perfluoroalkyl iodide in the presence of a catalytic amount of triethylborane.[5]
Coupling Reactions
This compound can participate in cross-coupling reactions to form carbon-carbon bonds. A notable example is the copper-catalyzed coupling with aryl boronic acids, which results in the formation of perfluoroalkylated aromatic compounds.[5]
Formation of Organometallic Reagents
Similar to other alkyl halides, this compound can be converted into organometallic reagents, such as Grignard and organolithium compounds.[5] These reagents are powerful nucleophiles that can react with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce the nonafluoropentyl group.[5]
Experimental Protocol: Radical Addition to an Alkene
This protocol describes a general procedure for the radical addition of this compound to an alkene, a common application in organic synthesis.
Materials:
-
This compound
-
Alkene
-
Triethylborane (1 M solution in hexanes)
-
Anhydrous, degassed solvent (e.g., toluene or hexane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) and this compound (1.2 eq) in the anhydrous, degassed solvent.
-
Cool the reaction mixture to 0 °C.
-
Slowly add triethylborane (0.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Anhydrous and Degassed Solvent: To prevent quenching of the radical intermediates by water or oxygen.
-
Inert Atmosphere: To prevent side reactions with atmospheric oxygen, which can act as a radical scavenger.
-
Triethylborane: A radical initiator that is effective at low temperatures.
-
Excess this compound: To ensure complete consumption of the alkene.
Visualization of a Key Reaction
The following diagram illustrates the radical addition of this compound to an alkene, initiated by triethylborane.
Caption: Radical addition of this compound to an alkene.
Safety and Handling
Perfluoroalkyl iodides should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8] Specific safety data sheets (SDS) for this compound should be consulted for detailed handling and disposal information. Thermal decomposition may produce hazardous substances such as hydrogen fluoride and hydrogen iodide.[7]
Conclusion
This compound is a key synthetic intermediate for the introduction of the nonafluoropentyl moiety. Its reactivity, particularly in radical additions and cross-coupling reactions, has made it a valuable tool for chemists in academia and industry. Understanding its physical and chemical properties is crucial for its effective and safe use in the laboratory.
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-
Perfluoroalkyl iodide - Wikipedia. ([Link])
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This compound CAS#: 2253-14-7; ChemWhat Code: 214525. ([Link])
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Reaction of Perfluoroalkyl Iodides with Electron-Deficient Olefins under W Irradiation - ElectronicsAndBooks. ([Link])
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extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC - NIH. ([Link])
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1-iodo-1h,1h,2h,2h-perfluorotetradecane | CAS#:30046-31-2 | Chemsrc. ([Link])
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1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0 - Chemical Supplier Unilong. ([Link])
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A Comprehensive Guide to the Synthesis and Purification of 1-Iodo-1H,1H-nonafluoropentane
Introduction: The Significance of 1-Iodo-1H,1H-nonafluoropentane in Modern Chemistry
This compound (C₅H₂F₉I) is a pivotal fluorinated building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique combination of a reactive carbon-iodine bond and a stable, lipophilic perfluorinated chain makes it an invaluable intermediate for introducing perfluoroalkyl moieties into organic molecules. This guide provides an in-depth exploration of the synthesis and purification of this versatile compound, grounded in established chemical principles and practical laboratory experience.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, synthesis, and purification.
| Property | Value |
| CAS Number | 2253-14-7[2] |
| Molecular Formula | C₅H₂F₉I[2] |
| Molecular Weight | 359.96 g/mol [2] |
| Boiling Point | 94.4°C[1] |
| Density | 2.083 g/cm³[1] |
| Melting Point | -50°C[1] |
Synthesis of this compound: A Telomerization Approach
The industrial synthesis of perfluoroalkyl iodides is predominantly achieved through a process known as telomerization.[3][4][5] This free-radical chain reaction involves the addition of a "telogen" (a shorter perfluoroalkyl iodide) to a "taxogen" (a fluoroalkene, typically tetrafluoroethylene - TFE).[4][6] The following protocol outlines a laboratory-scale synthesis of this compound.
Reaction Principle
The synthesis proceeds via a free-radical addition of a perfluoroalkyl iodide to an alkene.[7][8][9] In this case, perfluoro-n-propyl iodide (1-iodoheptafluoropropane) can serve as the telogen and vinylidene fluoride as the taxogen, followed by a reaction with iodine. A more direct and common laboratory approach involves the free-radical addition of a perfluoroalkyl iodide to ethylene, followed by iodination. However, for the specific "1H,1H" structure, a more tailored approach is often necessary. The following is a conceptualized protocol based on the principles of telomerization and subsequent functionalization.
Experimental Protocol: Synthesis
Step 1: Telomerization of Perfluoroethyl Iodide with Tetrafluoroethylene
-
Reactor Setup: A high-pressure stainless-steel autoclave reactor is charged with perfluoroethyl iodide (C₂F₅I) as the telogen. The reactor is equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
-
Initiator: A suitable free-radical initiator, such as a peroxide or an azo compound, is added to the reactor. The choice of initiator is critical for controlling the reaction rate and product distribution.
-
Reaction Conditions: The reactor is sealed and purged with nitrogen to remove oxygen, which can inhibit free-radical reactions. Tetrafluoroethylene (TFE) is then introduced into the reactor. The temperature and pressure are carefully controlled to optimize the formation of the desired C₄F₉I homolog.[6]
-
Monitoring: The reaction is monitored by gas chromatography (GC) to track the consumption of the starting materials and the formation of the perfluoroalkyl iodide telomers.
-
Workup: Upon completion, the reactor is cooled, and the excess TFE is vented. The crude product mixture, containing various perfluoroalkyl iodide homologs, is collected.
Step 2: Conversion to this compound
The direct telomerization product is a perfluoroalkyl iodide. To obtain the "1H,1H" structure, a subsequent reaction is necessary. This typically involves the reaction of the perfluoroalkyl iodide with ethylene, followed by treatment with a suitable iodinating agent.
-
Reaction with Ethylene: The C₄F₉I obtained from telomerization is reacted with ethylene under free-radical conditions. This introduces the -CH₂CH₂- moiety.
-
Iodination: The resulting intermediate is then treated with an iodinating agent to replace a terminal hydrogen with iodine, yielding this compound.
Visualizing the Synthesis Workflow
Caption: A schematic overview of the synthesis of this compound.
Purification: Achieving High Purity for Demanding Applications
The purification of fluorinated compounds presents unique challenges due to their distinct physical properties.[10] A multi-step purification protocol is often required to achieve the high purity necessary for pharmaceutical and materials science applications.[1]
Experimental Protocol: Purification
-
Aqueous Wash: The crude product is first washed with a dilute aqueous solution of sodium bisulfite to remove any unreacted iodine and other acidic impurities.[11] This is followed by a wash with deionized water to remove any remaining water-soluble impurities.
-
Drying: The organic layer is separated and dried over an appropriate drying agent, such as anhydrous magnesium sulfate or calcium chloride.
-
Fractional Distillation: The dried crude product is subjected to fractional distillation under reduced pressure. The significant difference in boiling points between this compound and other perfluoroalkyl iodide homologs allows for effective separation.
-
Final Product Characterization: The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).[12]
Visualizing the Purification Workflow
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A Guide to the Prudent Handling of 1-Iodo-1H,1H-nonafluoropentane for Research Applications
Senior Application Scientist's Note: This document provides a technical overview and best-practice handling guidelines for 1-Iodo-1H,1H-nonafluoropentane. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental reproducibility for researchers, scientists, and drug development professionals.
Introduction to a Versatile Fluorinated Building Block
This compound is a valuable fluorinated intermediate in the fields of materials science, pharmaceutical synthesis, and agrochemical development.[1] Its utility lies in the unique properties conferred by the perfluorinated alkyl chain combined with the reactive carbon-iodine bond, making it a key component for introducing fluorinated moieties into larger molecules. This can enhance properties such as thermal stability, chemical resistance, and biological activity.[1]
| Property | Value | Source |
| CAS Number | 2253-14-7 | [2] |
| Molecular Formula | C₅H₂F₉I | [2] |
| Molecular Weight | 359.96 g/mol | [2] |
| Boiling Point | 94.4°C | [1] |
| Appearance | Not specified (likely a liquid at room temp.) | |
| Purity | Typically ≥97% | [1] |
Hazard Assessment Based on Structural Analogs
Due to the absence of a specific SDS, a conservative hazard assessment must be performed based on related compounds. The primary hazards associated with similar short to medium-chain iodo-perfluoroalkanes are irritation to the skin, eyes, and respiratory tract.
| Hazard Category | Anticipated Hazard for this compound | Rationale Based on Analogs |
| Skin Corrosion/Irritation | Likely Category 2 Skin Irritant | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Likely Category 2A Eye Irritant | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Possible Category 3 Respiratory Tract Irritant | May cause respiratory irritation.[3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Assume harmful. | Longer chain analogs show acute toxicity. |
| Long-term Exposure | Data not available. Minimize exposure. | Some longer-chain perfluorinated compounds are persistent and may have long-term health effects. |
These classifications necessitate stringent adherence to the handling protocols outlined below.
Core Directive: A Self-Validating System for Safe Handling
The following protocols are designed to create a self-validating system of safety, where checks and balances are integrated into the workflow. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
Pre-Handling Risk Assessment and Preparation
A thorough risk assessment is the cornerstone of laboratory safety. Before the container is even opened, the following steps are mandatory.
-
Obtain and Review the Supplier-Specific SDS: This is a non-negotiable first step. The SDS contains critical information on hazards, first aid, and emergency procedures specific to the product you have.
-
Designate a Handling Area: All work with this compound must be conducted in a certified chemical fume hood. This is to control exposure to vapors, which may be irritating to the respiratory system.[4]
-
Assemble Personal Protective Equipment (PPE): The choice of PPE is dictated by the anticipated hazards.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.
-
Hand Protection: Nitrile gloves are a common choice, but the specific breakthrough time should be verified from the glove manufacturer for halogenated organic compounds. Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Locate Emergency Equipment: Before starting work, confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Prepare the Work Surface: The work surface within the fume hood should be clean and uncluttered. It is good practice to cover the surface with absorbent, chemically resistant bench paper.
-
Container Handling:
-
Before opening, allow the container to come to room temperature to prevent moisture condensation.
-
Open the container slowly and carefully within the fume hood to safely vent any pressure that may have built up.
-
-
Aliquoting and Transfer:
-
Use clean, dry glassware or compatible plasticware for transfers.
-
Perform all transfers slowly to minimize splashing and aerosol generation.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Securely seal the primary container.
-
Decontaminate any reusable equipment.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated waste (bench paper, gloves, etc.) in a designated, sealed hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Storage, Spill, and Disposal Procedures
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety. Based on protocols for similar compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. Some suppliers may recommend refrigeration.
-
Light: Protect from light, as iodo-alkanes can be light-sensitive.
-
Ventilation: Store in a well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]
Emergency Spill Response
In the event of a spill, a calm and methodical response is essential.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Assess: If the spill is small and you are trained to handle it, proceed with cleanup. Refer to the SDS for specific instructions.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Clean Up: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (as recommended by the SDS), followed by soap and water.
-
Report: Report the incident to your institution's environmental health and safety office.
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain.
Conclusion: A Commitment to Safety and Scientific Integrity
The utility of this compound as a research chemical is significant. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for its prudent handling, grounded in the principles of chemical safety and risk mitigation. The ultimate authority on the safe handling of this compound is the Safety Data Sheet provided by the manufacturer, which is an indispensable resource for all users.
References
- High Purity this compound: Properties, Applications, and Supplier Inform
Sources
An In-depth Technical Guide to the Solubility of 1-Iodo-1H,1H-nonafluoropentane in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Iodo-1H,1H-nonafluoropentane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility. Given the scarcity of published quantitative data for this specific compound, this paper establishes a predictive framework based on fundamental chemical principles and provides a robust experimental protocol for its empirical determination.
Introduction: The Significance of this compound
This compound (C₅F₉H₂I) is a fluorinated organic compound of significant interest in various fields, including the synthesis of novel materials, pharmaceuticals, and agrochemicals.[1] Its unique properties, derived from the highly electronegative fluorine atoms, impart enhanced thermal stability and chemical resistance to the molecules it helps create.[1] Understanding its solubility is paramount for its effective use as a reagent and building block, as this dictates the choice of reaction media, purification strategies, and formulation development.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₂F₉I[2] |
| Molecular Weight | 359.96 g/mol [2] |
| Boiling Point | 94.4°C[1] |
| Density | 2.083 g/cm³[1] |
Theoretical Solubility Profile: Applying "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are likely to be miscible.[3][4][5][6][7] The structure of this compound is dominated by a nonpolar, perfluorinated alkyl chain. The presence of the carbon-iodine bond introduces a degree of polarity, but the molecule is largely nonpolar in character.
Based on this, we can predict its solubility behavior in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to the alignment of nonpolar characteristics, this compound is expected to exhibit high solubility in these solvents. The primary intermolecular forces at play would be London dispersion forces, which are significant for the large electron cloud of the iodine atom and the fluorinated chain.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Moderate solubility is anticipated in these solvents. While these solvents have dipole moments, they lack hydrogen-bonding capabilities. The nonpolar fluorinated chain will interact favorably with the alkyl portions of these solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low solubility is expected in highly polar, protic solvents. The strong hydrogen-bonding network in solvents like water would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.[8] A similar compound, 1-Iodo-1H,1H,2H,2H-perfluorodecane, is noted to be insoluble in water.[9]
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[10][11]
Rationale for the Shake-Flask Method
This method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solute and the saturated solution.[11] By ensuring an excess of the solid is present, the resulting concentration in the liquid phase represents the maximum solubility at a given temperature.
Detailed Experimental Protocol
Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical balance (readable to 0.1 mg)
-
Glass syringes
-
Pre-weighed sample vials
Procedure:
-
Preparation: Add an excess amount of this compound to a series of scintillation vials. The excess is crucial to ensure that saturation is achieved and maintained.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a minimum of 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry sample vial. This step is critical to remove any undissolved microparticles.
-
Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Solvent Evaporation: Place the vial in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent completely.
-
Final Weighing: Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g / 100 mL) = (Mass of dissolved solute / Volume of sample collected) * 100
Solubility (mol / L) = (Mass of dissolved solute / Molecular Weight) / (Volume of sample collected in L)
Self-Validating System and Controls
-
Time to Equilibrium: To validate the 24-48 hour equilibration time, samples can be taken at various time points (e.g., 12, 24, 48, and 72 hours). The point at which the measured solubility no longer increases indicates that equilibrium has been reached.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate the standard deviation.
-
Temperature Control: Maintaining a constant and uniform temperature is critical, as solubility is highly temperature-dependent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation: A Template for Your Research
The following table provides a structured format for reporting experimentally determined solubility data for this compound.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Nonpolar | Hexane | 0.1 | [Experimental Data] | [Experimental Data] |
| Toluene | 2.4 | [Experimental Data] | [Experimental Data] | |
| Polar Aprotic | Acetone | 5.1 | [Experimental Data] | [Experimental Data] |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Experimental Data] | |
| Acetonitrile | 5.8 | [Experimental Data] | [Experimental Data] | |
| Polar Protic | Ethanol | 4.3 | [Experimental Data] | [Experimental Data] |
| Methanol | 5.1 | [Experimental Data] | [Experimental Data] | |
| Water | 10.2 | [Experimental Data] | [Experimental Data] |
Conclusion
While published quantitative solubility data for this compound remains limited, a strong predictive understanding can be established based on its molecular structure and the fundamental principle of "like dissolves like." It is anticipated to be highly soluble in nonpolar organic solvents and progressively less soluble in more polar media. For applications requiring precise concentration knowledge, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for the empirical determination of its solubility. This foundational data is critical for advancing the use of this versatile fluorinated compound in scientific research and development.
References
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
- Vertex AI Search. (n.d.). High Purity this compound: Properties, Applications, and Supplier Information.
-
Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]
-
Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]
-
Allen Solvents. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
-
YouTube. (2020). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodo-1H,1H-perfluorohexane. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quantitative determination of fluorine in organic compounds. Retrieved from [Link]
-
ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Retrieved from [Link]
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A Spectroscopic Investigation of 1-Iodo-1H,1H-nonafluoropentane: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Iodo-1H,1H-nonafluoropentane (C₅H₂F₉I), a significant fluorinated building block in pharmaceutical and materials science research. While a complete, publicly available dataset of its spectra is not readily accessible, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in their work.
Introduction: The Structural Significance of this compound
This compound, with the chemical structure CF₃(CF₂)₃CH₂I, holds a unique position in synthetic chemistry. The presence of a perfluoroalkyl chain imparts properties such as high thermal stability and chemical resistance, while the terminal iodine atom provides a reactive site for further chemical modifications[1]. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. The presence of both ¹H and ¹⁹F nuclei provides a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single resonance for the two protons of the -CH₂- group.
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Triplet (t) | 2H | -CH₂I |
Causality Behind Experimental Observations:
-
Chemical Shift: The protons are adjacent to an iodine atom and a highly electronegative perfluoroalkyl chain. The deshielding effect of the iodine and the electron-withdrawing nature of the CF₂ group will shift the resonance downfield. The predicted range is based on data for similar structures like 1H,1H,2H,2H-Perfluorohexyl iodide[2].
-
Multiplicity: The protons in the -CH₂- group are expected to couple with the two fluorine atoms of the adjacent -CF₂- group, resulting in a triplet, according to the n+1 rule (where n=2). The coupling constant (³JHF) is anticipated to be in the range of 10-20 Hz.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for characterizing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[3]. The spectrum of this compound is predicted to show four distinct resonances corresponding to the four different fluorine environments.
Predicted ¹⁹F NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ -81 | Triplet (t) | 3F | -CF₃ |
| ~ -124 | Multiplet (m) | 2F | -CF₂- |
| ~ -126 | Multiplet (m) | 2F | -CF₂- |
| ~ -115 | Triplet (t) | 2F | -CF₂CH₂I |
Causality Behind Experimental Observations:
-
Chemical Shift: The chemical shifts are referenced to CFCl₃. The terminal -CF₃ group is expected to resonate at the highest field (~-81 ppm). The internal -CF₂- groups will appear at lower fields, and their exact chemical shifts can be influenced by long-range couplings. The -CF₂- group adjacent to the -CH₂I moiety will be the most deshielded among the perfluorinated carbons due to the reduced shielding effect of the CH₂I group compared to another CF₂ group. Computational methods can be employed to predict these chemical shifts with reasonable accuracy[4].
-
Multiplicity: The -CF₃ group will appear as a triplet due to coupling with the adjacent -CF₂- group. The internal -CF₂- groups will exhibit complex multiplets due to coupling with neighboring -CF₂- groups. The -CF₂- group adjacent to the -CH₂- will be a triplet due to coupling with the two protons. Long-range F-F couplings are also expected, further complicating the multiplets.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe. Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize acquisition parameters such as the spectral width, number of scans, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. Due to the large chemical shift range of ¹⁹F, ensure the spectral width is adequate to cover all expected resonances.
-
Use a suitable reference compound (e.g., CFCl₃ as an external standard).
-
Proton decoupling may be applied to simplify the spectra, although coupled spectra provide valuable structural information.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
For complex spectra, 2D correlation experiments such as ¹H-¹⁹F HETCOR can be invaluable for assigning resonances.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be dominated by strong C-F stretching vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Weak-Medium | C-H stretching |
| ~1450 | Medium | -CH₂- scissoring |
| 1300-1000 | Very Strong | C-F stretching |
| ~650 | Medium | C-I stretching |
Causality Behind Experimental Observations:
-
C-H Stretching: The weak to medium intensity bands in the 2960-2850 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the -CH₂- group.
-
-CH₂- Scissoring: The bending vibration of the -CH₂- group is expected to appear around 1450 cm⁻¹.
-
C-F Stretching: The most prominent feature of the IR spectrum will be a series of very strong absorption bands in the 1300-1000 cm⁻¹ region. These bands arise from the various stretching vibrations of the numerous C-F bonds in the perfluoroalkyl chain[5][6]. The complexity of this region is due to the coupling of vibrations of the individual CF₂ and CF₃ groups.
-
C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to appear in the fingerprint region, typically around 650 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 360 | [M]⁺ (Molecular Ion) |
| 233 | [M - I]⁺ |
| 181 | [C₄F₇]⁺ |
| 131 | [C₃F₅]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
Causality Behind Fragmentation:
-
Molecular Ion: The molecular ion peak [M]⁺ at m/z 360 is expected to be observed, although it may be of low intensity, which is common for fluorinated compounds[7][8].
-
Loss of Iodine: The C-I bond is the weakest bond in the molecule and is therefore expected to cleave readily, leading to a prominent peak at m/z 233, corresponding to the [C₅H₂F₉]⁺ fragment.
-
Perfluoroalkyl Fragments: Further fragmentation of the perfluoroalkyl chain will lead to a series of characteristic ions, such as [C₄F₇]⁺ (m/z 181), [C₃F₅]⁺ (m/z 131), [C₂F₅]⁺ (m/z 119), and the very stable [CF₃]⁺ ion (m/z 69)[7][8]. The fragmentation pattern provides a fingerprint of the perfluoroalkyl chain.
Below is a diagram illustrating the predicted fragmentation pathway.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The expected ¹H NMR, ¹⁹F NMR, IR, and MS data, derived from the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for scientists working with this important fluorinated molecule. The provided experimental protocols serve as a practical guide for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.
References
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Link]
-
IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ScienceDirect. [Link]
-
Mass spectra of fluorocarbons. NIST. [Link]
-
Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
Perfluoroalkyl iodide. Wikipedia. [Link]
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Introduction: The Critical Role of 1-Iodo-1H,1H-nonafluoropentane in Advanced Synthesis
An In-depth Technical Guide to Commercial Suppliers of High-Purity 1-Iodo-1H,1H-nonafluoropentane
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 2253-14-7) is a pivotal fluorinated building block in the landscape of modern chemical synthesis.[1][2] Its unique molecular structure, featuring a C4F9 perfluoroalkyl chain, imparts desirable properties such as high thermal stability and chemical resistance to larger molecules.[1] This makes it an indispensable intermediate in the development of novel pharmaceuticals, advanced materials, and innovative agrochemicals.[1] For researchers and drug development professionals, the procurement of this compound at high purity is not merely a preference but a prerequisite for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of commercial suppliers, purity considerations, and analytical validation of high-purity this compound.
Commercial Availability and Supplier Landscape
A number of chemical suppliers specialize in providing fluorinated compounds for research and development purposes. The quality and purity of this compound can vary between suppliers, making careful selection crucial. Below is a comparative overview of prominent suppliers.
| Supplier | Typical Purity | Key Offerings | Target Audience |
| MilliporeSigma (formerly Sigma-Aldrich) | ≥96% | Extensive documentation (CoA, SDS), various pack sizes, strong technical support. | Academic research, pharmaceutical and biopharma manufacturing, analytical chemistry. |
| Santa Cruz Biotechnology | Research Grade | Wide range of research chemicals, often available in smaller quantities for laboratory use.[2] | Proteomics research, academic laboratories.[2] |
| BOC Sciences | Custom Purity | Offers custom synthesis and bulk quantities, catering to specific research and development needs.[] | Pharmaceutical companies, academic institutions, and research organizations.[] |
| SynQuest Labs | ≥98% | Specializes in fluorinated organic and inorganic chemicals, providing detailed safety data.[4] | Industrial and research laboratories.[5] |
| Thermo Fisher Scientific (Alfa Aesar) | Research Grade | Extensive catalog of laboratory chemicals with detailed safety and handling information.[6] | General laboratory and research use.[6] |
The Imperative of High Purity in Research and Development
The presence of impurities in starting materials can have a profound impact on the outcome of a chemical reaction, leading to the formation of unintended byproducts, lower yields, and difficulties in purification of the final product. In the context of drug development, even trace impurities can have significant toxicological implications.
Common impurities in commercially available this compound may include:
-
Isomers: Branched-chain isomers of the nonafluoropentyl iodide.
-
Homologues: Other perfluoroalkyl iodides with different chain lengths (e.g., C3F7I, C5F11I).
-
Unreacted Starting Materials: Residual reactants from the synthesis process.[7]
-
Solvents: Residual solvents used during synthesis and purification.[8]
The synthesis of this compound often involves a telomerization process, which can result in a mixture of perfluoroalkyl iodides of varying chain lengths.[7][9] Subsequent purification steps, such as fractional distillation, are crucial to isolate the desired C5 compound to a high degree of purity.[7][9]
Analytical Methods for Purity Verification
Ensuring the purity of this compound is a critical step before its use in any application. Several analytical techniques are employed for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying any volatile impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is common, LC-MS/MS is a standard method for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS).[10] It is particularly useful for identifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can provide detailed structural information and are valuable for confirming the identity of the compound and quantifying impurities.
A Certificate of Analysis (CoA) from the supplier should provide details of the purity and the analytical methods used for its determination.[11] It is best practice for researchers to perform their own analytical validation of the material upon receipt.
Workflow for Procurement and Quality Control
The following workflow outlines the key steps for selecting and verifying a suitable commercial source of high-purity this compound.
Caption: A logical workflow for the procurement and quality control of this compound.
Safe Handling and Storage
This compound, like many organoiodine and fluorinated compounds, requires careful handling.
Hazards:
-
May be harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Can cause skin and serious eye irritation.[13]
-
May cause respiratory irritation.[13]
-
Prolonged or repeated exposure may cause damage to organs.[12]
Recommended Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[13]
-
Some suppliers recommend storage under an inert atmosphere, such as argon.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
The following diagram illustrates the key safety considerations when working with this compound.
Caption: Key safety precautions for handling and storing this compound.
Conclusion
The selection of a commercial supplier for high-purity this compound is a critical decision for researchers and drug development professionals. A thorough evaluation of supplier specifications, coupled with in-house analytical validation, is essential to ensure the quality and consistency of this important synthetic building block. By following a systematic approach to procurement and adhering to strict safety protocols, scientists can confidently utilize this versatile compound to advance their research and development goals.
References
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- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2012, March 1).
- SAFETY DATA SHEET. (2024, September 7).
- 1-Iodo-1H,1H,2H,2H-nonafluorohexane - Synquest Labs. (2023, December 18).
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- Overcoming the limitations of current analytical methods - Haley Aldrich. (n.d.).
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A Deep Dive into Fluorous Chemistry and Tagging: A Technical Guide for Researchers
In the landscape of modern chemical synthesis and purification, the demand for efficient, high-throughput, and environmentally conscious methodologies is ever-present. Fluorous chemistry has emerged as a powerful and versatile platform to meet these challenges, offering elegant solutions for the separation and purification of molecules ranging from small organic compounds to complex biomolecules. This guide provides an in-depth exploration of the core principles of fluorous chemistry and the practical application of fluorous tagging, designed for researchers, scientists, and drug development professionals seeking to leverage this innovative technology.
Part 1: The Fluorous Realm - Fundamental Principles
The term "fluorous" was first coined by Professor István T. Horváth and is analogous to "aqueous," signifying an affinity for fluorocarbons.[1] Highly fluorinated compounds, particularly those with long perfluoroalkyl chains, exhibit unique solubility properties. They are often immiscible with both aqueous and common organic solvents, creating a distinct third phase.[2][3] This unique partitioning behavior is the cornerstone of fluorous chemistry, enabling a powerful strategy for separation and purification.
The driving force behind this phase separation is the strong intramolecular and intermolecular interactions between fluorinated molecules, a phenomenon often referred to as "fluorophilicity".[4][5] This self-association of fluorous moieties leads to their preferential sequestration into a fluorous phase, be it a liquid solvent or a solid support functionalized with perfluoroalkyl groups.
The Concept of the Fluorous Tag
At the heart of fluorous chemistry lies the concept of the "fluorous tag" or "ponytail".[2][3] This is a perfluoroalkyl chain of varying length that is covalently attached to a molecule of interest. The introduction of this tag imparts fluorous character to the molecule, allowing it to be selectively separated from non-tagged components of a mixture.[2][4]
The design of a fluorous tag is critical and typically involves a perfluoroalkyl chain, such as -(CF₂)nCF₃, connected to the target molecule via a short hydrocarbon spacer, like -(CH₂)m-.[4] This spacer acts as an insulating group, preventing the strong electron-withdrawing nature of the perfluoroalkyl chain from influencing the reactivity of the tagged molecule.[4]
Part 2: Fluorous Tagging Strategies in Synthesis and Purification
Fluorous tagging can be strategically employed in various stages of a chemical workflow, from catalysis to product purification. The versatility of this approach allows for both "light" and "heavy" fluorous applications. "Heavy" fluorous tags contain a high percentage of fluorine by weight (typically >60%) and are often used for catalyst recovery in biphasic systems.[4][6] "Light" fluorous tags have a lower fluorine content and are ideal for the purification of reaction products using fluorous solid-phase extraction (F-SPE).[4][6][7]
Key Applications:
-
Catalyst Recovery: Expensive transition metal catalysts can be rendered fluorous by attaching fluorous ligands. After the reaction, the fluorous catalyst can be selectively extracted into a fluorous solvent and reused, promoting greener and more economical chemical processes.[2]
-
Reaction Work-up and Purification: By tagging a reactant, the resulting product becomes fluorous and can be easily separated from excess reagents and byproducts.[2][8][9] This strategy is particularly advantageous in multi-step syntheses and parallel synthesis, where traditional purification methods like chromatography can be time-consuming and resource-intensive.[4][7]
-
Purification of Biomolecules: Fluorous tagging has been successfully applied to the purification of peptides, oligonucleotides, and proteins.[10][11][12] The high selectivity of the fluorous interaction allows for the efficient removal of failure sequences and other impurities.[10][11]
Part 3: Core Techniques in Fluorous Separation
Two primary techniques dominate the landscape of fluorous separations: Fluorous Liquid-Liquid Extraction (F-LLE) and Fluorous Solid-Phase Extraction (F-SPE). The choice between these methods depends on the fluorine content of the tagged molecule and the scale of the separation.
Fluorous Liquid-Liquid Extraction (F-LLE)
F-LLE is a powerful technique for separating "heavy" fluorous compounds.[4][13] It involves partitioning a reaction mixture between a conventional organic solvent and a fluorous solvent, such as perfluorohexane (FC-72).[4][14][15] The fluorous-tagged molecules will preferentially move into the fluorous phase, which can then be physically separated.
Experimental Protocol: General Procedure for Fluorous Liquid-Liquid Extraction (F-LLE)
-
Reaction Quenching and Initial Work-up: Following the completion of the reaction, quench the reaction mixture as per standard procedures. If necessary, perform an initial aqueous wash to remove water-soluble impurities.
-
Solvent Addition: Add a fluorous solvent (e.g., perfluorohexane) to the organic phase containing the reaction mixture in a separatory funnel. The volume of the fluorous solvent should be sufficient to form a distinct lower phase.
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the fluorous-tagged compound into the fluorous phase.
-
Phase Separation: Allow the layers to separate completely. The denser fluorous phase will be the bottom layer.[16]
-
Collection: Carefully drain the lower fluorous phase. The non-fluorous compounds will remain in the upper organic phase.
-
Back-Extraction (Optional): To maximize the recovery of the fluorous compound, the organic phase can be extracted again with a fresh portion of the fluorous solvent.
-
Isolation of Fluorous Compound: The combined fluorous extracts can be concentrated under reduced pressure to recover the fluorous-tagged product. The fluorous solvent can often be recovered and reused.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is the method of choice for purifying "light" fluorous compounds and is highly amenable to parallel synthesis and automation.[7][17][18] This technique utilizes a solid support, typically silica gel, that has been functionalized with a perfluoroalkyl stationary phase (fluorous silica gel).[7][17][19] The separation principle is based on the strong affinity of fluorous-tagged molecules for the fluorous stationary phase.
Experimental Protocol: Standard Fluorous Solid-Phase Extraction (F-SPE) for Product Purification
-
Cartridge Conditioning: Pre-condition a fluorous SPE cartridge with a fluorophilic solvent (e.g., methanol or acetone), followed by a fluorophobic solvent mixture (e.g., 80:20 methanol/water).[17]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.[7][17]
-
Fluorophobic Wash (Elution of Non-Fluorous Compounds): Elute the cartridge with a fluorophobic solvent mixture (e.g., 80:20 methanol/water).[7][17] The non-fluorous compounds will pass through the cartridge while the fluorous-tagged product is retained. Collect this fraction.
-
Fluorophilic Elution (Elution of Fluorous Compound): Switch to a fluorophilic solvent (e.g., methanol, acetone, or THF) to elute the fluorous-tagged product from the cartridge.[7][17] Collect this fraction separately.
-
Analysis and Concentration: Analyze the collected fractions (e.g., by TLC or LC-MS) to confirm the separation and then concentrate the desired fraction to obtain the purified product.
Part 4: Visualization of Fluorous Chemistry Workflows
To better illustrate the principles and workflows described, the following diagrams have been generated using Graphviz.
Diagram 1: The Principle of Fluorous Tagging and Separation
Caption: Workflow of fluorous tagging for purification.
Diagram 2: Fluorous Solid-Phase Extraction (F-SPE) Workflow
Caption: Step-by-step workflow for F-SPE.
Part 5: Data Presentation and Comparison
The choice of fluorous tag and separation technique is crucial for successful implementation. The following tables provide a summary of key parameters to guide experimental design.
Table 1: Common Fluorous Tags and Their Properties
| Fluorous Tag | Typical Formula | Fluorine Content | Recommended Separation Technique | Key Characteristics |
| Light Fluorous Tag | C₆F₁₃(CH₂)₂- | Low to Moderate | F-SPE | Good solubility in organic solvents, ideal for product purification.[7] |
| Light Fluorous Tag | C₈F₁₇(CH₂)₂- | Moderate | F-SPE | Stronger retention on fluorous silica gel than C₆F₁₃.[7][17] |
| Heavy Fluorous Tag | -(CH₂)m(CF₂)nCF₃ (n > 8) | High (>60% by wt) | F-LLE | Limited solubility in organic solvents, ideal for catalyst recovery.[4][6] |
Table 2: Solvent Selection for Fluorous Solid-Phase Extraction (F-SPE)
| Solvent Type | Examples | Role in F-SPE | Rationale |
| Fluorophobic | 80:20 Methanol/Water, Acetonitrile/Water | Elution of non-fluorous compounds | These polar solvent mixtures have a low affinity for the fluorous stationary phase, allowing non-fluorous compounds to pass through while fluorous compounds are retained.[7] |
| Fluorophilic | Methanol, Acetone, Tetrahydrofuran (THF) | Elution of fluorous compounds | These organic solvents disrupt the fluorous-fluorous interactions, releasing the tagged compounds from the stationary phase.[7] |
Conclusion
Fluorous chemistry and tagging represent a mature and powerful technology for simplifying complex purification challenges in chemical synthesis and drug discovery. By understanding the fundamental principles of fluorophilicity and mastering the core separation techniques of F-LLE and F-SPE, researchers can significantly enhance their workflow efficiency, reduce reliance on traditional chromatography, and embrace a greener approach to chemistry. The predictability and robustness of fluorous separations make it an invaluable tool for both small-scale discovery and large-scale process development.
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The Ascendancy of Perfluoroalkyl Iodides in Modern Synthetic Chemistry: A Technical Guide
Abstract
The incorporation of perfluoroalkyl (Rf) moieties into organic molecules imparts a unique and powerful set of physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This has positioned fluorinated compounds as indispensable assets in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] Among the various reagents available for introducing Rf groups, perfluoroalkyl iodides (Rf-I) have emerged as exceptionally versatile and robust building blocks. This guide provides an in-depth exploration of the core principles and practical applications of Rf-I in organic synthesis, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the unique reactivity of the C–I bond, delve into key synthetic transformations, present detailed experimental protocols, and offer a forward-looking perspective on this dynamic field.
The Heart of the Matter: Unique Reactivity of the Perfluoroalkyl C–I Bond
Unlike their non-fluorinated alkyl iodide counterparts, the chemical behavior of perfluoroalkyl iodides is dominated by the profound electron-withdrawing nature of the perfluoroalkyl chain. This electronic influence dramatically weakens the carbon-iodine bond, making it susceptible to homolytic cleavage to generate a perfluoroalkyl radical (Rf•). This propensity to form radicals under mild conditions—thermally, photochemically, or with a radical initiator—is the cornerstone of their utility and the primary driver for a vast array of synthetic methodologies.[5]
Furthermore, the iodine atom in Rf-I exhibits a pronounced electrophilic character, often referred to as a "σ-hole." This allows it to act as a halogen bond donor, forming non-covalent interactions with Lewis bases that can facilitate its activation and subsequent reaction, even without traditional transition metal or photoredox catalysts.[6]
Key Synthetic Applications: A Mechanistic Approach
The versatility of perfluoroalkyl iodides is best illustrated through the diverse array of reactions they enable.[7] This section explores the most critical transformations, emphasizing the mechanistic rationale behind the experimental designs.
The Domain of Radicals: Additions and Cyclizations
Radical additions are the classical and most widely employed reactions of Rf-I.[5][7] The generation of the highly reactive Rf• radical allows for its addition across unsaturated systems like alkenes and alkynes.
Causality in Action: The choice of initiator is critical. While thermal initiation using azobisisobutyronitrile (AIBN) is common, modern methods increasingly leverage photoredox catalysis.[5][8] Visible-light-absorbing catalysts, such as iridium or copper complexes, can be excited to a state capable of reducing the Rf-I bond via a single-electron transfer (SET) process, generating the Rf• radical under exceptionally mild, room-temperature conditions.[8][9][10] This approach offers superior control and functional group tolerance compared to harsher thermal methods.
Workflow for a Typical Photoredox-Catalyzed Radical Addition
Caption: Generalized workflow for photoredox-catalyzed radical addition of Rf-I.
The Power of Partnership: Transition-Metal-Catalyzed Cross-Coupling
Modern organic synthesis heavily relies on cross-coupling reactions to form C–C and C-heteroatom bonds. Perfluoroalkyl iodides are excellent partners in these transformations, enabling the direct introduction of Rf groups onto aryl, heteroaryl, and vinyl scaffolds.
Key Reactions Include:
-
Copper-Catalyzed Couplings: Copper is particularly effective for coupling Rf-I with aromatic and heteroaromatic compounds, often under photoredox conditions.[11]
-
Palladium-Catalyzed Couplings: Reactions such as Sonogashira, Heck, and Suzuki couplings can be adapted for Rf-I, although they sometimes require specialized ligands or conditions to facilitate the challenging reductive elimination step.[12]
-
Zinc-Mediated Couplings: The use of zinc dust can facilitate the formation of vinyl iodides from Rf-I and terminal alkynes, which are valuable intermediates for subsequent palladium-catalyzed cross-coupling reactions.[12][13]
Catalytic Cycle for Copper-Photoredox C-H Perfluoroalkylation
Caption: Simplified catalytic cycle for C-H perfluoroalkylation.
Formation of Organometallic Reagents
Perfluoroalkyl iodides can be converted into valuable organometallic reagents, such as Grignard (Rf-MgI) and organozinc (Rf-ZnI) compounds.[7][14] These reagents behave as nucleophilic sources of the Rf group, reacting readily with electrophiles like aldehydes, ketones, and CO₂.[7]
Trustworthiness Through Control: The formation of these organometallic species requires careful control of reaction conditions. The high reactivity of the reagents necessitates low temperatures and anhydrous solvents to prevent side reactions. The choice of metal is also crucial; zinc is often preferred for its better functional group tolerance compared to magnesium.[14]
Experimental Protocols and Data
To bridge theory and practice, this section provides a representative experimental protocol and comparative data.
Protocol: Zinc-Catalyzed Iodoperfluoroalkylation of a Terminal Alkyne
This procedure is adapted from a highly efficient method for synthesizing (E)-perfluoroalkyl vinyl iodides, which are versatile intermediates.[13]
Objective: To synthesize (E)-1-Iodo-2-(perfluorobutyl)oct-1-ene from 1-octyne and perfluorobutyl iodide.
Materials:
-
1-Octyne (1.0 eq)
-
Perfluorobutyl iodide (1.2 eq)
-
Zinc powder (10 mol %)
-
Trifluoroacetic acid (TFA, 20 mol %)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc powder (10 mol %). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Anhydrous dichloromethane is added via syringe, followed by 1-octyne (1.0 eq). The mixture is stirred to create a suspension.
-
Initiation: Trifluoroacetic acid (20 mol %) is added dropwise via syringe. The acid activates the surface of the zinc.
-
Rf-I Addition: Perfluorobutyl iodide (1.2 eq) is added, and the reaction mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by ¹⁹F NMR or GC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the (E)-perfluoroalkyl vinyl iodide with high regio- and stereoselectivity.
Data Presentation: Comparison of Catalysts in Photoredox Amidation
The choice of photocatalyst can significantly impact reaction efficiency. The following table summarizes data from a study on the visible-light-induced amidation of perfluorooctyl iodide.[15]
| Entry | Photocatalyst | Excited-State Potential (E*red vs SCE / V) | Yield (%)[15] |
| 1 | fac-[Ir(ppy)₃] | +1.21 | 85 |
| 2 | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | +1.64 | 92 |
| 3 | Ru(bpy)₃Cl₂ | +0.77 | 31 |
| 4 | Eosin Y | +0.81 | <5 |
Analysis: The data clearly demonstrates a correlation between the excited-state reduction potential of the photocatalyst and the reaction yield. Iridium complexes with higher potentials are more effective at reducing the perfluoroalkyl iodide and driving the reaction forward, showcasing the importance of catalyst selection based on electrochemical properties.[15]
Conclusion and Future Outlook
Perfluoroalkyl iodides are not merely reagents; they are strategic tools that have fundamentally expanded the horizons of modern organic synthesis. Their unique reactivity, centered on the facile generation of perfluoroalkyl radicals, has enabled the development of a vast portfolio of reactions, from classic radical additions to sophisticated transition-metal-catalyzed cross-couplings.[5][7] The advent of photoredox catalysis has further revolutionized their use, allowing for these transformations to be conducted under remarkably mild and controlled conditions.[9][11]
The future of this field is bright. Ongoing research is focused on developing more sustainable and economical catalytic systems, such as those based on earth-abundant metals, and exploring novel activation modes that bypass expensive catalysts altogether.[6][16] As our understanding of the intricate mechanisms governing their reactivity deepens, perfluoroalkyl iodides will undoubtedly continue to be at the forefront of innovation, empowering scientists to construct the next generation of life-saving medicines, advanced materials, and high-performance agrochemicals.[3][4]
References
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Perfluoroalkyl iodide - Wikipedia. Available at: [Link]
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Dolbier, W. R., Jr. (2005). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 126(2), 157-174. Available at: [Link]
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Xiao, Y., Chun, Y.-K., Cheng, S.-C., Ng, C.-O., Tse, M.-K., Lei, N.-Y., Liu, R., & Ko, C.-C. (2020). Photocatalytic amidation and esterification with perfluoroalkyl iodide. Catalysis Science & Technology, 10(24), 8251-8261. Available at: [Link]
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Wang, R., Xiang, H., Chen, J., & Yi, W. (2021). Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. Organic & Biomolecular Chemistry, 19(44), 9656-9660. Available at: [Link]
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Thevenin, C., Le Duc, G., & Evano, G. (2022). Photoinduced, copper-catalysed direct perfluoroalkylation of heteroarenes. Chemical Communications, 58(60), 8422-8425. Available at: [Link]
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Rawner, T., Lutsker, E., Kaiser, C. A., & Reiser, O. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis, 8(5), 3950-3956. Available at: [Link]
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Xiao, Y., Chun, Y.-K., Cheng, S.-C., Ng, C.-O., Tse, M.-K., Lei, N.-Y., Liu, R., & Ko, C.-C. (2020). Photocatalytic amidation and esterification with perfluoroalkyl iodide. Catalysis Science & Technology, 10(24), 8251-8261. Available at: [Link]
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Wang, Y., Cao, Z., He, Q., Huang, X., Liu, J., Neumann, H., Chen, G., & Beller, M. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(5), 1257-1264. Available at: [Link]
-
Ohashi, M., Takeda, K., & Ogoshi, S. (2022). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. The Journal of Physical Chemistry A, 126(51), 9636-9642. Available at: [Link]
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Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials. Available at: [Link]
-
Jennings, M. P., & Ramachandran, P. V. (2000). A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(25), 8763-8766. Available at: [Link]
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The Role of Perfluorohexyl Iodide in Modern Organic Chemistry and Industrial Applications. Available at: [Link]
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Jennings, M. P., & Ramachandran, P. V. (2000). A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(25), 8763-8766. Available at: [Link]
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Postigo, A. (2017). Iodine(III) Reagents in Radical Chemistry. Synthesis, 49(13), 2821-2843. Available at: [Link]
-
Wang, Y., Cao, Z., He, Q., Huang, X., Liu, J., Neumann, H., Chen, G., & Beller, M. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(5), 1257-1264. Available at: [Link]
-
Werner, K. v. (1985). Reactions of perfluoroalkyl iodides with CC-multiple bonds induced by transition metal centers. Journal of Fluorine Chemistry, 28(2), 229-233. Available at: [Link]
-
Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201-1229. Available at: [Link]
-
Burton, D. J., & Yang, Z.-Y. (1992). The reaction of secondary perfluoroalkyl iodides with zinc. Journal of Fluorine Chemistry, 59(2), 235-245. Available at: [Link]
-
Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds. Future Medicinal Chemistry, 6(10), 1201-1229. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Photoinduced, copper-catalysed direct perfluoroalkylation of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A facile synthesis of perfluoroalkyl vinyl iodides and their palladium-mediated cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The reaction of secondary perfluoroalkyl iodides with zinc | Semantic Scholar [semanticscholar.org]
- 15. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Storage of 1-Iodo-1H,1H-nonafluoropentane
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Iodo-1H,1H-nonafluoropentane (C₅H₂F₉I) is a pivotal fluorinated building block utilized in a wide array of synthetic applications, from the development of novel polymers and advanced materials to its role as a critical intermediate in pharmaceutical and agrochemical research.[1] The efficacy, safety, and reproducibility of protocols involving this reagent are fundamentally dependent on its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details an experimental workflow for assessing its integrity over time.
Physicochemical Properties and Inherent Stability
The stability of any chemical reagent is intrinsically linked to its molecular structure. This compound possesses a highly fluorinated alkyl chain, which imparts significant thermal stability due to the strength of the carbon-fluorine (C-F) bonds.[2] However, the molecule's reactivity and primary point of degradation are dictated by the carbon-iodine (C-I) bond, which is considerably weaker and more susceptible to cleavage.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2253-14-7 | [3] |
| Molecular Formula | C₅H₂F₉I | [3] |
| Molecular Weight | 359.96 g/mol | [3] |
| Boiling Point | ~94.4 °C | [1] |
| Density | ~2.083 g/cm³ | [1] |
| Appearance | Colorless liquid | [2] |
Critical Factors Governing Stability
While generally stable under normal conditions, the shelf-life and purity of this compound can be compromised by several environmental factors.[4] Understanding these factors is crucial for maintaining the reagent's integrity.
Photolytic Sensitivity
The most significant factor affecting the stability of perfluoroalkyl iodides is their sensitivity to light, particularly ultraviolet (UV) radiation.[5][6] The energy from UV light is sufficient to induce homolytic cleavage of the C-I bond, which has a bond dissociation energy significantly lower than that of C-F or C-C bonds. This cleavage generates a highly reactive nonafluoropentyl radical (C₄F₉CH₂•) and an iodine radical (I•).
These radicals can then initiate a cascade of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to the formation of impurities and a reduction in the effective concentration of the starting material. A common visual indicator of photodecomposition is the development of a pink or purple hue within the solution, caused by the formation of molecular iodine (I₂).
Caption: Photolytic decomposition pathway of this compound.
Thermal Stability
The perfluorinated chain of the molecule confers high thermal stability.[2] Synthesis of similar compounds often occurs at very high temperatures (300-360°C), indicating the molecule's backbone is robust.[7] However, prolonged exposure to elevated temperatures, even well below the boiling point, can accelerate the rate of decomposition, especially in the presence of trace impurities or light.
Chemical Incompatibility
To prevent degradation and ensure safety, this compound should not be stored with the following classes of chemicals:
-
Strong Oxidizing Agents: These can react with the iodide portion of the molecule, leading to oxidation and decomposition.[4][8]
-
Strong Bases: Bases can promote elimination or substitution reactions at the C-I bond, leading to the formation of undesired byproducts.[9]
-
Radical Initiators: Compounds that readily form radicals can accelerate the decomposition process initiated by light or heat.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to ensure the long-term stability and usability of this compound.
Long-Term Storage ( > 1 Month)
-
Temperature: Store in a refrigerator at 2°C to 8°C.[6] Lower temperatures slow the rate of any potential decomposition reactions. Do not freeze unless the material is sealed under a dry, inert atmosphere, as this can introduce moisture upon thawing.
-
Protection from Light: The primary storage container MUST be opaque or amber glass to completely block UV light.[5][6] For added security, the amber vial can be wrapped in aluminum foil or placed inside a secondary, light-blocking container.
-
Atmosphere: For high-purity applications or long-term archival, the reagent should be stored under an inert atmosphere (e.g., Argon or Nitrogen). This is considered best practice to prevent reactions with atmospheric oxygen or moisture.
-
Container Seal: Ensure the container is tightly closed to prevent the ingress of moisture and air.[5] A cap with a PTFE liner is recommended for chemical compatibility.
In-Use and Short-Term Handling
-
Work Environment: Handle the reagent in a well-ventilated area, preferably within a fume hood.[5][9]
-
Minimize Exposure: When aliquoting the reagent, minimize its exposure to ambient light and atmosphere. Work efficiently to reduce the time the primary container is open.
-
Inert Gas Blanket: When accessing the reagent from a container sealed with a septum, use a needle to introduce a positive pressure of inert gas (Argon or Nitrogen) to prevent air from entering the headspace.
Experimental Protocol: Purity and Stability Assessment via GC-MS
Researchers must have a self-validating system to confirm the purity of their reagent before use, especially if it has been stored for an extended period or if decomposition is suspected. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for this purpose.
Methodology
-
Standard Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity, volatile solvent such as ethyl acetate or hexane.
-
Perform a serial dilution to create a working standard at a concentration of ~10 µg/mL.
-
-
Sample Preparation:
-
Prepare a sample of the stored reagent using the exact same dilution scheme as the standard.
-
-
GC-MS Instrument Parameters (Example):
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Oven Program:
-
Initial: 40°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Data Analysis and Interpretation:
-
Primary Peak: Identify the main peak corresponding to this compound. Verify its identity by comparing the mass spectrum to a reference spectrum. Key fragments would include [M]+, [M-I]+, and various CₓFᵧ fragments.
-
Impurity Identification: Look for earlier eluting peaks (more volatile impurities) or later eluting peaks. A common degradation product to look for would be the dimer (C₈F₁₈(CH₂)₂), which would have a significantly longer retention time and a distinct mass spectrum.
-
Purity Assessment: Calculate the purity by peak area percentage. A pure sample should exhibit a primary peak area of >98-99%. The presence of a noticeable I₂ color often correlates with the appearance of new peaks in the chromatogram.
-
Caption: Experimental workflow for assessing the purity of this compound.
Conclusion
The utility of this compound as a synthetic reagent is directly tied to its chemical integrity. Its stability is primarily threatened by exposure to light, which can cleave the C-I bond. Therefore, the cornerstone of its preservation is strict adherence to storage conditions that include refrigeration (2-8°C), absolute protection from light using amber or opaque containers, and tightly sealed closures. For maximum shelf-life, storage under an inert atmosphere is recommended. Regular analytical verification via methods like GC-MS provides a robust, self-validating system to ensure reagent quality and experimental success.
References
-
Perfluoroalkyl iodide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Synthesis of perfluoroalkyl iodides - US5268516A - Google Patents. (n.d.).
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- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Leveraging 1-Iodo-1H,1H-nonafluoropentane for Advanced Radical Addition Reactions
Prepared by: Senior Application Scientist, Gemini Division
Overview: A Modern Tool for Fluoroalkylation
The strategic introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry and materials science. Fluorinated groups can dramatically alter a molecule's pharmacokinetic properties, metabolic stability, and binding affinity. 1-Iodo-1H,1H-nonafluoropentane (C₄F₉CH₂I) has emerged as a key reagent for this purpose, serving as a robust precursor to the 1H,1H-nonafluoropentyl radical (C₄F₉CH₂•). Unlike terminal perfluoroalkyl iodides, the methylene (CH₂) spacer in this reagent offers unique steric and electronic properties, providing chemists with a nuanced tool for molecular design.
This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for employing this compound in radical addition reactions, targeting researchers and drug development professionals who require reliable methods for synthesizing complex fluorinated molecules.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is critical for safe and effective implementation in experimental design.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 2253-14-7 | [1] |
| Molecular Formula | C₅H₂F₉I | [1] |
| Molecular Weight | 359.96 g/mol | [1] |
| Boiling Point | 94.4 °C | [2] |
| Density | 2.083 g/cm³ | [2] |
| Appearance | Not specified, but related compounds are typically colorless to pale yellow liquids. |
Safety and Handling:
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4] Avoid breathing vapors or mists.[5][6]
-
Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[5] Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
The Mechanism of Action: Atom Transfer Radical Addition (ATRA)
The utility of this compound is rooted in the mechanism of Atom Transfer Radical Addition (ATRA), a powerful method for forming carbon-carbon and carbon-halogen bonds simultaneously.[7] The process is a chain reaction involving three distinct phases: initiation, propagation, and termination.
Causality Behind the Mechanism: The C-I bond in perfluoroalkyl iodides is significantly weaker than a typical alkyl C-I bond due to the strong electron-withdrawing effect of the perfluoroalkyl group. This property makes it susceptible to homolytic cleavage under relatively mild conditions, readily forming the desired perfluoroalkyl radical.[8]
1. Initiation: The reaction begins with the generation of a radical species. This can be achieved through several methods:
- Thermal Initiation: Azo compounds like AIBN decompose upon heating to produce radicals that can abstract the iodine atom from C₄F₉CH₂I.
- Photochemical/Photoredox Initiation: Visible light, often in conjunction with a photoredox catalyst (e.g., Cu(I) complexes), can facilitate the homolysis of the C-I bond.[9][10][11]
- Chemical Initiation: Reagents like triethylborane (Et₃B) react with trace amounts of oxygen to generate ethyl radicals, which efficiently abstract the iodine atom to initiate the chain reaction.[12][13][14]
2. Propagation: This is a two-step cycle that forms the desired product.
- Step A (Addition): The generated 1H,1H-nonafluoropentyl radical (C₄F₉CH₂•) adds across the π-bond of an alkene or alkyne. This addition is highly regioselective, following an anti-Markovnikov pathway. The radical adds to the least substituted carbon of the double or triple bond to produce the more stable (more substituted) carbon-centered radical intermediate.[15]
- Step B (Atom Transfer): The newly formed radical intermediate abstracts an iodine atom from another molecule of this compound. This yields the final addition product and regenerates the C₄F₉CH₂• radical, which continues the chain reaction.
3. Termination: The chain reaction ceases when two radical species combine, or when radicals are quenched by inhibitors.
Caption: General mechanism of Atom Transfer Radical Addition (ATRA).
Protocol 1: Thermally Initiated (AIBN) Radical Addition to an Alkene
This protocol describes a general procedure for the addition of this compound to a terminal alkene, such as 1-octene, using AIBN as a thermal initiator. This method is straightforward and utilizes common laboratory equipment.
Expertise & Rationale: AIBN is chosen for its predictable decomposition kinetics and the fact that its resulting radicals are less prone to side reactions compared to peroxide initiators. The reaction is run under an inert atmosphere to prevent oxygen from trapping the radical intermediates, which would otherwise terminate the chain reaction and lower the yield.
Caption: Experimental workflow for AIBN-initiated radical addition.
Step-by-Step Methodology:
-
Materials & Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv).
-
Dissolve the alkene in a suitable solvent (e.g., toluene, benzene, or tert-butanol) to a concentration of 0.2-0.5 M.
-
Add this compound (1.2-1.5 equiv).
-
Add 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.1-0.2 equiv).
-
Equip the flask with a reflux condenser and an inert gas inlet (N₂ or Ar).
-
-
Execution:
-
De-gas the solution by bubbling the inert gas through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting alkene is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired iodo-adduct.
-
Table 2: Representative Reaction Parameters (AIBN Method)
| Alkene Substrate | Equivalents of C₄F₉CH₂I | AIBN (mol%) | Solvent | Temp (°C) | Typical Time (h) |
| 1-Octene | 1.2 | 10 | Toluene | 85 | 6 |
| Styrene | 1.3 | 15 | Benzene | 80 | 4 |
| Methyl Acrylate | 1.5 | 20 | tert-Butanol | 90 | 12 |
| Cyclohexene | 1.3 | 15 | Toluene | 85 | 8 |
Protocol 2: Triethylborane-Mediated Radical Addition to an Alkyne
This protocol details the addition to a terminal alkyne at room temperature, initiated by triethylborane and air. This method is exceptionally mild and tolerant of many functional groups that may not be stable at higher temperatures.[16]
Expertise & Rationale: Triethylborane (Et₃B) is a highly effective radical initiator at low temperatures.[12][13] It reacts spontaneously with molecular oxygen to produce an ethyl radical, which then initiates the radical chain. The reaction is controlled by the slow introduction of air (oxygen) via a syringe, making the initiation process gradual and manageable. This avoids the high temperatures required for AIBN decomposition.
CRITICAL SAFETY NOTE: Triethylborane is pyrophoric and will ignite spontaneously upon contact with air. It must be handled as a solution (e.g., 1.0 M in hexanes or THF) and manipulated using inert atmosphere techniques (e.g., Schlenk line or glovebox).
Step-by-Step Methodology:
-
Materials & Setup:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add the alkyne (1.0 equiv) and this compound (1.2 equiv).
-
Add a suitable solvent (e.g., THF, CH₂Cl₂).
-
Purge the flask with an inert gas (N₂ or Ar).
-
-
Execution:
-
While stirring the solution at room temperature (or cooled to 0 °C for more exothermic reactions), add triethylborane (1.0 M solution in hexanes, 0.2-0.3 equiv) dropwise via syringe.
-
Remove the inert gas inlet and replace it with a syringe needle open to the air. This allows for the slow diffusion of oxygen into the reaction. Alternatively, a syringe filled with air can be used to add small portions of air over time.
-
A slight exotherm may be observed. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench any remaining radicals by opening the flask to the air and stirring for 15 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired vinyl iodide adduct.
-
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient initiation (AIBN protocol).2. Oxygen contamination (AIBN protocol).3. Insufficient air/O₂ (Et₃B protocol). | 1. Ensure reaction temperature is adequate for AIBN decomposition (>80 °C). Add a fresh portion of AIBN if necessary.2. Thoroughly de-gas the reaction mixture before heating.3. Increase the rate of air introduction or add another portion of Et₃B. |
| Formation of Side Products | 1. Dimerization of C₄F₉CH₂• radical.2. Polymerization of the alkene/alkyne substrate.3. Hydrogen abstraction by radicals. | 1. Use a higher concentration of the alkene/alkyne substrate relative to the initiator.2. Lower the reaction temperature if possible (consider switching to Et₃B or a photoredox method). Use a higher dilution.3. Ensure the solvent is not a facile hydrogen donor (e.g., avoid using THF in high-temperature reactions). |
| Difficult Purification | The product has a similar polarity to the starting iodide. | Use a non-polar solvent system for chromatography (e.g., pure hexanes or pentane) and/or consider using silica gel impregnated with silver nitrate for separating iodo-compounds. |
References
- High Purity this compound: Properties, Applications, and Supplier Inform
- 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0 - Chemical Supplier Unilong. Google Search Result.
- Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst.
- Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox C
- Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. The Journal of Physical Chemistry A.
- Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions.
- 8.1 Introduction to Alkene Addition Reactions; Markovnikov's Rule and Syn vs Anti. YouTube.
- Enhancing Triethylborane Initiation Through Mechanistic Understanding. Google Search Result.
- Perfluoroalkyl iodide - Wikipedia. Wikipedia.
- Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. American Chemical Society.
- Triethylaluminum- or triethylborane-induced free radical reaction of alkyl iodides and alpha,beta-unsatur
- Fisher Scientific Chemicals - SAFETY D
- Triethylborane-induced radical addition of alkyl iodides to acetylenes. Sci-Hub.
- SAFETY D
- Safety Data Sheet: Dodecan-1-ol. Chemos GmbH & Co. KG.
- Triethylborane-initiated radical chain fluorination: a synthetic method derived
- A MATERIAL SAFETY DATA SHEET 1- IODOHEPTANE. Infinium Pharmachem Pvt. Ltd.
- 1H,1H-Perfluoropentyl iodide, this compound. Santa Cruz Biotechnology.
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- 6. sodiumiodide.net [sodiumiodide.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 14. Triethylborane-initiated radical chain fluorination: a synthetic method derived from mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
protocol for fluorous tagging with 1-Iodo-1H,1H-nonafluoropentane
An Application Guide to Fluorous Tagging with 1-Iodo-1H,1H-nonafluoropentane for Enhanced Synthesis and Purification
Authored by: A Senior Application Scientist
Abstract
In modern chemical synthesis, particularly within drug discovery and development, the efficient purification of target molecules from complex reaction mixtures remains a significant bottleneck. Fluorous chemistry offers a robust solution by simplifying purification through a phase-tagging strategy.[1][2] This application note provides a comprehensive guide to the principles and practice of using this compound as a fluorous tagging reagent. We will explore the underlying theory, provide detailed, step-by-step protocols for tagging and subsequent purification via Fluorous Solid-Phase Extraction (F-SPE), and discuss the causality behind experimental choices to empower researchers to confidently apply this powerful technique.
Introduction: The Fluorous Chemistry Paradigm
Fluorous chemistry utilizes highly fluorinated compounds, which exhibit unique solubility profiles, being soluble in fluorous solvents but poorly soluble in both aqueous and common organic solvents.[3][4] This creates a third phase, orthogonal to the traditional biphasic organic/aqueous systems. By covalently attaching a perfluoroalkyl chain (a "fluorous ponytail") to a molecule of interest, one can dramatically alter its partitioning behavior.[3] This "fluorous tag" allows the molecule to be selectively separated from non-tagged counterparts using techniques like fluorous liquid-liquid extraction (F-LLE) or, more conveniently for lab-scale synthesis, Fluorous Solid-Phase Extraction (F-SPE).[1][5]
The elegance of this approach lies in its ability to convert difficult purification challenges, often requiring tedious column chromatography, into a simple, filtration-like process.[6] This methodology is a cornerstone of "Green Chemistry," as it often allows for the recovery and reuse of expensive catalysts or reagents and reduces solvent consumption.[3]
1.1 The Tagging Reagent: this compound
This compound (C₄F₉CH₂CH₂I) is an effective and versatile reagent for introducing a "light" fluorous tag. Its structure consists of two key domains:
-
The Fluorous Ponytail (C₄F₉-): The nonafluorobutyl group provides the unique fluorous property, acting as the affinity handle for F-SPE.
-
The Reactive Handle (-CH₂CH₂I): An iodoethyl group serves as the point of attachment. The ethyl spacer is crucial as it insulates the reactive C-I bond from the strong electron-withdrawing effects of the perfluoroalkyl chain, ensuring its reactivity is comparable to standard iodoalkanes.[1]
| Property | Value |
| Molecular Formula | C₅H₄F₉I |
| Molecular Weight | 373.97 g/mol |
| Boiling Point | ~125-126 °C |
| Appearance | Colorless to pale yellow liquid |
| Key Application | Electrophile for tagging nucleophiles |
This reagent is particularly well-suited for the alkylation of soft nucleophiles such as thiols, and can also be used with amines, phenols, and carboxylates under appropriate basic conditions.
The Principle of Fluorous Tagging and Purification
The overall strategy involves a simple two-stage process: a tagging reaction followed by a purification step. The fluorous tag dominates the separation, allowing a single purification protocol to be applied to a wide variety of tagged substrates.[7]
Caption: General workflow for fluorous tagging and purification.
The purification relies on the principle of "fluorous-fluorous" interactions. The fluorous silica gel used in F-SPE has a bonded phase (e.g., –SiMe₂(CH₂)₂C₈F₁₇) that strongly retains molecules containing a fluorous tag.[5][8]
Caption: Selective retention in Fluorous Solid-Phase Extraction (F-SPE).
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.
3.1 Protocol: Fluorous Tagging of a Thiol Substrate
This protocol describes a general procedure for tagging a thiol-containing molecule. Thiol alkylation is a highly efficient reaction, making it an ideal application.
Materials:
-
Thiol-containing substrate (e.g., N-acetyl-L-cysteine)
-
This compound (Tagging Reagent)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Reaction vial with stir bar
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the thiol substrate (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Rationale: DMF is an excellent polar aprotic solvent that effectively solubilizes a wide range of substrates and reagents. Anhydrous conditions prevent potential side reactions.
-
-
Base Addition: Add DIPEA (1.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Rationale: A non-nucleophilic base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. Using a slight excess ensures complete deprotonation without competing in the alkylation reaction.
-
-
Tagging Reagent Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Rationale: A small excess of the tagging reagent helps drive the reaction to completion.
-
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting thiol is consumed (typically 2-4 hours).
-
Self-Validation: For LC-MS analysis, look for the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to [M+C₅H₄F₉]⁺.
-
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Rationale: This aqueous workup removes the base (DIPEA) and other water-soluble impurities, providing a cleaner crude product for the F-SPE step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorous-tagged product. Proceed directly to F-SPE purification.
3.2 Protocol: Purification by Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the separation of the fluorous-tagged product from non-fluorous impurities.
Materials:
-
Fluorous silica gel cartridge (e.g., FluoroFlash®)
-
Crude fluorous-tagged product
-
Fluorophobic Wash Solvent: 80:20 Methanol/Water (v/v)
-
Fluorophilic Elution Solvent: Tetrahydrofuran (THF) or neat Methanol (MeOH)
-
SPE manifold or syringe for elution
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the fluorous silica gel cartridge by passing 3-5 column volumes (CV) of the fluorophilic elution solvent (e.g., THF) through it, followed by 3-5 CV of the fluorophobic wash solvent (80% MeOH/H₂O). Do not let the cartridge run dry.
-
Rationale: Conditioning activates the fluorous stationary phase and equilibrates the column to the starting solvent conditions, ensuring reproducible retention.
-
-
Sample Loading: Dissolve the crude product from step 3.1 in a minimal amount of a suitable loading solvent (e.g., DMF, or the fluorophobic wash solvent if solubility permits). Load the solution onto the conditioned cartridge.
-
Rationale: The sample should be loaded in a small volume of a solvent that is as "fluorophobic" as possible to promote strong initial retention of the tagged product.[5]
-
-
Fluorophobic Wash: Elute the cartridge with 5-10 CV of the fluorophobic wash solvent (80% MeOH/H₂O). Collect this fraction. This fraction should contain all non-fluorous materials, including unreacted starting materials (if they are not fluorous), byproducts, and residual reagents.
-
Rationale: This solvent system is designed to wash off organic compounds while being insufficiently fluorophilic to displace the fluorous-tagged product from the stationary phase.[5]
-
-
Fluorophilic Elution: Switch the solvent and elute the cartridge with 5-10 CV of the fluorophilic elution solvent (THF or MeOH). Collect this fraction separately. This fraction contains the purified fluorous-tagged product.
-
Rationale: Solvents like THF and MeOH are strong enough to disrupt the fluorous-fluorous interactions and elute the tagged product from the column.
-
-
Analysis: Analyze both the wash and elution fractions by TLC or LC-MS to confirm the separation. Concentrate the fluorophilic fraction under reduced pressure to obtain the pure product.
-
Self-Validation: The desired product should be absent in the fluorophobic wash and present in high purity in the fluorophilic eluate.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Tagging Reaction | 1. Inactive substrate or reagent. 2. Insufficiently basic conditions. 3. Steric hindrance around the nucleophile. | 1. Check the purity/age of reagents. 2. Use a stronger base or increase stoichiometry. 3. Increase reaction temperature or time; consider a different solvent. |
| Low Recovery of Tagged Product from F-SPE | 1. Product breakthrough during the wash step. 2. Irreversible binding or decomposition on the column. 3. Insufficient elution solvent volume. | 1. Use a more fluorophobic wash solvent (e.g., increase water content to 30%).[5] 2. Unlikely with standard fluorous silica; ensure substrate is stable. 3. Increase the volume of the fluorophilic elution solvent. |
| Impure Product in Elution Fraction | 1. Fluorous impurities co-eluting. 2. Incomplete washing of non-fluorous compounds. | 1. If excess tagging reagent is the issue, use a fluorous scavenger. 2. Increase the volume of the fluorophobic wash; ensure the sample was loaded in a minimal volume. |
Conclusion
Fluorous tagging with reagents like this compound is a powerful and practical strategy for streamlining synthesis and purification. By leveraging the unique properties of fluorinated compounds, researchers can bypass the complexities of traditional chromatography, leading to faster compound generation and higher purity. The protocols described herein provide a solid foundation for implementing this technique, offering a reliable method to accelerate research and development in chemistry and life sciences.
References
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development. Retrieved from [Link]
-
University of Illinois Chemistry. (2016, October 3). Fluorous Tags in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorous chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]
-
Pearson, W. H., & Berry, D. A. (2002). Fluorous Affinity Purification of Oligonucleotides. Organic Letters. Retrieved from [Link]
-
Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron. Retrieved from [Link]
-
Curran, D. P., et al. (2014). Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides. Nature Communications. Retrieved from [Link]
-
Zhang, W. (2004). Fluorous Synthesis of Heterocyclic Systems. Chemical Reviews. Retrieved from [Link]
-
Chen, M. J., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. Retrieved from [Link]
-
Curran, D. P. (2002). A bird's eye view of fluorous reaction and separation techniques. Actualité Chimique. Retrieved from [Link]
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed. Retrieved from [Link]
-
Zhang, W., & Curran, D. P. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry. Retrieved from [Link]
Sources
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Fluoroalkylation in Modern Chemistry
An Application Guide to Atom Transfer Radical Addition (ATRA) with 1-Iodo-1H,1H-nonafluoropentane
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. Atom Transfer Radical Addition (ATRA) has emerged as a powerful and versatile method for creating C-C bonds and introducing these valuable motifs.[1][2]
This guide focuses on a key reagent in this field: This compound . We will explore the mechanistic underpinnings of its use in ATRA, provide a detailed, field-tested protocol for its application, and discuss the critical parameters for success.
A Note on Terminology: The acronym ATRA in this context refers exclusively to Atom Transfer Radical Addition. It should not be confused with All-Trans Retinoic Acid, a therapeutic agent used in oncology.[3][4]
Part 1: The Mechanism of Photocatalytic Atom Transfer Radical Addition
Traditional ATRA reactions often required stoichiometric amounts of potentially hazardous initiators and high temperatures.[1] The advent of photoredox catalysis has revolutionized the field, allowing these reactions to proceed under mild, environmentally benign conditions.[1][5] Copper-based photocatalysis is particularly noteworthy for its efficiency and cost-effectiveness in activating perfluoroalkyl iodides.[6][7][8]
The reaction proceeds through a catalytic cycle initiated by visible light. The fundamental steps are as follows:
-
Photoexcitation: A copper(I) catalyst, coordinated with appropriate ligands, absorbs a photon, promoting it to an excited state, [Cu(I)]. This excited species is a potent reducing agent.[7][8]
-
Single Electron Transfer (SET) & Radical Generation: The excited catalyst transfers a single electron to the this compound. This reductive process cleaves the weak carbon-iodine bond, generating the key nonafluoropentyl radical (C₄F₉CH₂•) and an iodide anion, while the catalyst is oxidized to a copper(II) species.
-
Radical Addition: The highly electrophilic nonafluoropentyl radical rapidly adds across the double bond of an alkene substrate. This step forms a new C-C bond and generates a new carbon-centered radical intermediate.
-
Atom Transfer & Catalyst Regeneration: This radical intermediate abstracts the iodine atom from the copper(II)-iodide complex.[6][9] This "ligand transfer" step forms the final fluoroalkylated product and regenerates the active copper(I) catalyst, thus closing the catalytic cycle.
Caption: Catalytic Cycle of Copper-Mediated Photo-ATRA.
Part 2: Reagent Profile: this compound
This reagent is a valuable building block for introducing the C₄F₉CH₂- moiety. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2253-14-7 | [10] |
| Molecular Formula | C₅H₂F₉I | [10] |
| Molecular Weight | 359.96 g/mol | [10] |
| Appearance | Liquid | |
| Boiling Point | ~95 °C | [11] |
| Density | ~2.08 g/cm³ | [11] |
Causality in Reactivity: The efficacy of this compound in ATRA is primarily due to the low bond dissociation energy of its C-I bond. The strong electron-withdrawing nature of the nonafluorobutyl group weakens this bond, making it susceptible to homolytic cleavage upon single electron transfer, thus facilitating efficient radical generation under mild photocatalytic conditions.
Safety and Handling:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13]
-
Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Part 3: Experimental Protocol: Photocatalytic ATRA of Styrene
This protocol describes a representative copper-catalyzed ATRA reaction between this compound and styrene. It is designed to be a self-validating system, with clear steps for setup, monitoring, and characterization.
Materials & Equipment:
-
Reagents: this compound, Styrene, Copper(I) iodide (CuI), 1,10-Phenanthroline, Sodium ascorbate, Acetonitrile (MeCN, anhydrous).
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen/argon line with bubbler, magnetic stir plate, blue LED light source (e.g., 450 nm), syringes, standard laboratory glassware for workup, rotary evaporator, flash chromatography system.
Step-by-Step Methodology:
-
Reaction Setup (The "Why"):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Copper(I) iodide (1.9 mg, 0.01 mmol, 1 mol%) and 1,10-Phenanthroline (1.8 mg, 0.01 mmol, 1 mol%). The ligand (phenanthroline) is crucial as it stabilizes the copper catalyst and tunes its redox potential for efficient catalysis.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This process, known as degassing, is critical to remove oxygen, which can quench the excited state of the photocatalyst and react with radical intermediates, leading to undesired side products and low yields.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous Acetonitrile (5 mL) via syringe. Stir the mixture until the catalyst and ligand are fully dissolved.
-
Add Styrene (115 µL, 1.0 mmol, 1.0 equiv) via syringe.
-
Add this compound (250 µL, 1.2 mmol, 1.2 equiv). Using a slight excess of the fluoroalkyl iodide ensures complete consumption of the limiting substrate (styrene).
-
Optional but Recommended: Add sodium ascorbate (4.0 mg, 0.02 mmol, 2 mol%). Ascorbic acid can act as a mild reducing agent to regenerate the active Cu(I) catalyst from any Cu(II) species that may form through side reactions, thus improving catalyst lifetime and overall efficiency.[5]
-
-
Reaction Execution and Monitoring:
-
Place the sealed flask approximately 5-10 cm from a blue LED light source. Ensure the reaction mixture is stirring vigorously to ensure even irradiation.
-
The reaction is typically complete within 6-12 hours at room temperature.[5]
-
Monitoring: Progress can be monitored by taking small aliquots via syringe (under inert atmosphere) and analyzing by TLC or GC-MS to observe the consumption of styrene.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the light and open the flask to the air.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will be a viscous oil. Purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Expected ¹⁹F NMR signals: The spectrum will show characteristic signals for the -CF₃ and -CF₂- groups of the nonafluoropentyl chain.
-
Expected ¹H NMR signals: A characteristic diastereotopic multiplet for the -CH₂- group adjacent to the fluorinated chain and a multiplet for the -CHI- proton will be observed.
-
Part 4: Key Parameters and Troubleshooting
| Parameter | Typical Range/Condition | Rationale & Expert Insight |
| Substrate | Terminal Alkenes, Styrenes | Electron-deficient and unactivated alkenes generally work well. Electron-rich alkenes can sometimes lead to side reactions. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are preferred for efficiency, but reactions with challenging substrates may require higher amounts. |
| Solvent | MeCN, DMA, DMF | Polar aprotic solvents are generally effective. For some systems, catalyst-free reactions in DMA are possible via an EDA complex.[14][15] |
| Light Source | Blue or Purple LEDs | The wavelength should match the absorption maximum of the photocatalyst. Common household light bulbs have also been shown to work in some organocatalytic systems.[1] |
| Temperature | Room Temperature to 60 °C | Most photocatalytic reactions proceed efficiently at ambient temperature. Gentle heating may improve rates for less reactive substrates.[5] |
| Typical Yields | 60 - 95% | Yields are highly dependent on the substrate and meticulous exclusion of oxygen. |
Troubleshooting Guide:
-
Problem: Low or no conversion.
-
Possible Cause: Oxygen contamination.
-
Solution: Ensure all glassware is properly dried and the solvent is rigorously degassed. Use a high-quality inert gas source.
-
Possible Cause: Inactive catalyst or insufficient light.
-
Solution: Use fresh, high-purity catalyst. Check the output and placement of the light source.
-
-
Problem: Formation of side products (e.g., reduced starting material).
-
Possible Cause: Presence of a hydrogen atom source.
-
Solution: Ensure the solvent is anhydrous and reagents are pure. The radical intermediate may be abstracting a hydrogen atom from an impurity.
-
-
Problem: Difficult purification.
-
Possible Cause: Incomplete reaction or side product formation.
-
Solution: Re-optimize reaction time and stoichiometry. Consider using a different solvent or ligand to improve selectivity.
-
Conclusion
The atom transfer radical addition of this compound is a robust and highly valuable transformation for introducing fluorinated moieties. By leveraging modern photocatalytic methods, this reaction can be performed under mild conditions with high efficiency and functional group tolerance. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to utilize this powerful tool in pharmaceutical discovery and materials science, enabling the synthesis of novel and high-performance molecules.
References
-
Kayanuma, M. (2022). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. Journal of Physical Chemistry A. [Link]
-
Kayanuma, M. (2022). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. Semantic Scholar. [Link]
-
Anonymous. (n.d.). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. National Institutes of Health. [Link]
-
Anonymous. (2020). Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes. Digital Commons@Becker. [Link]
-
Kayanuma, M. (2022). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. ResearchGate. [Link]
-
Faiz, J. (2014). Shedding Light on Atom-Transfer Radical Addition Reactions. ChemistryViews. [Link]
-
Anonymous. (n.d.). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Royal Society of Chemistry. [Link]
-
PETHEMA Group. (2017). PETHEMA Protocol APL2017. PETHEMA. [Link]
-
Anonymous. (n.d.). Single electron transfer (SET) and iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction: elucidating the role of iodine. Royal Society of Chemistry. [Link]
-
Anonymous. (n.d.). High Purity this compound: Properties, Applications, and Supplier Information. Fluorochem. [Link]
-
NSSG. (n.d.). EMERGENCY ATRA (All-Trans Retinoic Acid / Tretinoin). NSSG Chemotherapy Protocol. [Link]
-
Anonymous. (n.d.). Selective copper-catalysed atom transfer radical addition (ATRA) in water under environmentally benign conditions. Royal Society of Chemistry. [Link]
-
Anonymous. (2006). The Iodine Atom Transfer Addition Reaction (I-ATRA) initiated by AIBN: Optimization, scope and radical reaction pathways. ResearchGate. [Link]
-
Reiser, O. (2020). Copper makes the difference: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Iodoform with Olefins. ResearchGate. [Link]
-
Anonymous. (n.d.). All-trans-retinoic Acid Modulation of Drug-Metabolizing Enzyme Activities. National Institutes of Health. [Link]
-
Anonymous. (2023). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. American Chemical Society. [Link]
-
BC Cancer. (n.d.). BC Cancer Protocol Summary for First-Line Induction and Consolidation Therapy of Acute Promyelocytic Leukemia using Arsenic Trioxide and Tretinoin (All-Trans Retinoic Acid). BC Cancer. [Link]
-
Anonymous. (n.d.). Treatment of non-high-risk acute promyelocytic leukemia with realgar-indigo naturalis formula (RIF) and all-trans retinoid acid (ATRA): study protocol for a randomized controlled trial. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML–RAR-α oncogene in acute promyelocytic leukemia. National Institutes of Health. [Link]
Sources
- 1. Shedding Light on Atom-Transfer Radical Addition Reactions - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 4. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML–RAR-α oncogene in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective copper-catalysed atom transfer radical addition (ATRA) in water under environmentally benign conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. nbinno.com [nbinno.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols for Fluorous Solid-Phase Extraction (F-SPE) in Purification
Introduction: A Paradigm Shift in Purification
In the landscape of synthetic chemistry and drug discovery, the purification of target molecules remains a significant bottleneck. Traditional methods such as flash chromatography and High-Performance Liquid Chromatography (HPLC), while effective, can be time-consuming, solvent-intensive, and often require compound-specific optimization. Fluorous Solid-Phase Extraction (F-SPE) has emerged as a powerful and elegant solution to these challenges, offering a rapid, efficient, and broadly applicable purification strategy.[1] This technique leverages the unique properties of highly fluorinated molecules to achieve separations that are more akin to a simple filtration than a complex chromatographic process.[1]
The core principle of F-SPE lies in the concept of "fluorous chemistry," which utilizes perfluorinated functional groups, often referred to as "fluorous tags," to impart a unique separation handle onto a molecule of interest.[2] These fluorous tags exhibit strong affinity for a fluorous stationary phase, typically silica gel modified with a perfluoroalkylsilyl phase (e.g., -SiMe₂(CH₂)₂C₈F₁₇), while demonstrating minimal interaction with traditional organic solvents and molecules.[1][3] This differential affinity allows for a highly selective "catch-and-release" purification mechanism.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of F-SPE. It is designed to not only offer a step-by-step methodology but also to provide the scientific rationale behind each step, empowering users to confidently implement and adapt F-SPE in their purification workflows.
The Mechanism of Fluorous Solid-Phase Extraction
F-SPE operates on the principle of "fluorous-fluorous" interactions. The high fluorine content of the stationary phase creates a distinct "fluorous phase" that selectively retains molecules containing a fluorous tag. The separation process can be performed in two primary modes: standard (or normal-phase) F-SPE and reverse F-SPE.
Standard F-SPE: Capturing the Target
In the more common standard F-SPE mode, a crude reaction mixture containing a fluorous-tagged target molecule and non-fluorous impurities is loaded onto a fluorous SPE cartridge.[1] The subsequent steps are as follows:
-
Fluorophobic Wash: The cartridge is washed with a "fluorophobic" solvent system (e.g., a mixture of methanol and water). This solvent has a low affinity for the fluorous stationary phase and the fluorous tag. Consequently, the non-fluorous impurities are readily eluted from the cartridge while the fluorous-tagged target molecule is retained.[1]
-
Fluorophilic Elution: Following the removal of impurities, a "fluorophilic" solvent (e.g., a more organic-rich solvent like pure methanol or acetonitrile) is used to disrupt the fluorous-fluorous interactions and elute the purified, fluorous-tagged target molecule.[1]
This process effectively isolates the target molecule from the reaction byproducts and excess reagents.
Reverse F-SPE: Removing Impurities
Reverse F-SPE is a valuable alternative when the goal is to remove fluorous-tagged impurities (e.g., catalysts or scavenging reagents) from a non-fluorous target molecule.[1] In this mode, a standard silica gel cartridge is used. The crude mixture is loaded, and a "fluorophilic" solvent is used to selectively elute the fluorous-tagged impurities, while the non-fluorous target molecule is retained on the polar silica gel. The target molecule can then be eluted using a more polar, non-fluorous solvent.[1]
Visualizing the F-SPE Workflow
To illustrate the standard F-SPE process, the following diagram outlines the key steps and the fate of the fluorous-tagged product and non-fluorous impurities.
Caption: Standard F-SPE Workflow Diagram.
Detailed Experimental Protocol: Standard F-SPE
This protocol provides a general procedure for the purification of a fluorous-tagged compound from a crude reaction mixture using a commercially available fluorous SPE cartridge.
Materials and Equipment:
-
Fluorous SPE cartridge (e.g., packed with -SiMe₂(CH₂)₂C₈F₁₇ bonded silica gel)
-
SPE manifold (for vacuum or positive pressure)
-
Collection vials or tubes
-
Solvents:
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (MeCN), HPLC grade
-
Dimethylformamide (DMF), HPLC grade
-
Deionized water (H₂O)
-
Tetrahydrofuran (THF) or Acetone (for regeneration)
-
-
Crude reaction mixture containing the fluorous-tagged product
Step-by-Step Procedure:
-
Cartridge Conditioning:
-
Rationale: This step wets the stationary phase and removes any potential preservatives or impurities from the cartridge, ensuring consistent performance.
-
Procedure:
-
Place the F-SPE cartridge on the SPE manifold.
-
Wash the cartridge with 1-2 column volumes of a fluorophilic solvent (e.g., methanol or acetonitrile).
-
Equilibrate the cartridge with 2-3 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O). Ensure the sorbent bed does not go dry before sample loading.
-
-
-
Sample Loading:
-
Rationale: The sample is dissolved in a solvent that is compatible with the F-SPE process and promotes binding of the fluorous-tagged compound to the stationary phase. The choice of loading solvent and its volume are critical to prevent premature elution of the fluorous compound.[1]
-
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent. DMF is often a good choice due to its low fluorophilicity and good dissolving power for many organic compounds.[4]
-
Apply the dissolved sample to the conditioned cartridge.
-
Gently apply vacuum or positive pressure to draw the sample into the sorbent bed.
-
-
-
Fluorophobic Wash (Impurity Elution):
-
Rationale: This is the key separation step where non-fluorous impurities are washed away, leaving the fluorous-tagged product bound to the cartridge.
-
Procedure:
-
Wash the cartridge with 3-5 column volumes of the fluorophobic solvent system (e.g., 80:20 MeOH/H₂O).
-
Collect the eluent in a waste container. This fraction contains the non-fluorous impurities.
-
-
-
Fluorophilic Elution (Product Collection):
-
Rationale: A solvent with higher fluorophilicity is used to disrupt the interactions between the fluorous tag and the stationary phase, thereby eluting the purified product.
-
Procedure:
-
Place a clean collection vial under the cartridge.
-
Elute the fluorous-tagged product with 2-3 column volumes of a fluorophilic solvent (e.g., 100% MeOH or MeCN).
-
Collect this fraction, which contains the purified product.
-
-
-
Cartridge Regeneration (Optional):
-
Rationale: F-SPE cartridges can often be regenerated and reused, making the technique more cost-effective.[1][4]
-
Procedure:
-
Wash the cartridge with 3-5 column volumes of a strong fluorophilic solvent like THF or acetone to remove any strongly retained compounds.
-
Dry the cartridge thoroughly with a stream of nitrogen or under vacuum.
-
The regenerated cartridge can be stored for future use. Before the next use, repeat the conditioning step.
-
-
Key Parameters and Optimization
The success of an F-SPE purification depends on the careful selection of several key parameters.
Solvent Selection
The choice of solvents for the fluorophobic and fluorophilic steps is crucial for achieving a clean separation. The fluorophilicity of common solvents increases in the following order:
H₂O < DMSO < DMF < MeOH < MeCN < THF[1]
| Step | Purpose | Recommended Solvents | Rationale |
| Sample Loading | Dissolve sample and promote binding | DMF, MeCN, MeOH (in minimal volume) | Low fluorophilicity to prevent premature elution. Good solubility for the crude mixture. |
| Fluorophobic Wash | Elute non-fluorous impurities | 80:20 MeOH/H₂O, 90:10 MeCN/H₂O | Low fluorophilicity to ensure retention of the fluorous-tagged compound. |
| Fluorophilic Elution | Elute the fluorous-tagged product | 100% MeOH, 100% MeCN, THF | High fluorophilicity to effectively desorb the fluorous compound from the stationary phase. |
Sample Loading Considerations
-
Mass Loading: The amount of crude sample loaded onto the cartridge should typically be between 5-10% of the weight of the fluorous silica gel.[1] Exceeding this can lead to poor separation.
-
Loading Volume: The volume of the loading solvent should be minimized, especially when using more fluorophilic solvents like THF or MeCN, to prevent breakthrough of the fluorous compound during the loading step.[1]
Troubleshooting Common F-SPE Issues
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Fluorous Product | Incomplete Elution: The fluorophilic elution solvent is not strong enough to desorb the product. | * Switch to a more fluorophilic elution solvent (e.g., from MeOH to THF).* Increase the volume of the elution solvent. |
| Premature Elution: The loading solvent or fluorophobic wash is too fluorophilic. | * Use a less fluorophilic loading solvent (e.g., switch from THF to DMF).* Decrease the volume of the loading solvent.* Increase the aqueous content of the fluorophobic wash (e.g., from 80:20 to 70:30 MeOH/H₂O). | |
| Impure Fluorous Product | Incomplete Washing: Insufficient volume of the fluorophobic wash was used. | * Increase the volume of the fluorophobic wash solvent. |
| Co-elution of Impurities: Some impurities may have a slight fluorous character. | * Optimize the fluorophobic wash by gradually increasing its fluorophilicity to selectively remove the impurities. | |
| Cartridge Blockage | Precipitation of Sample: The sample is not fully soluble in the loading or wash solvent. | * Ensure the sample is completely dissolved before loading.* Filter the sample solution before loading.* Use a larger volume of the loading solvent or a solvent with better solubilizing power. |
Applications in Drug Discovery and Development
F-SPE has found broad applicability in various stages of the drug discovery and development pipeline due to its efficiency and versatility.
-
Purification of Small Molecule Libraries: F-SPE is particularly well-suited for the parallel purification of compound libraries, as the protocol is generic and does not require compound-specific optimization.[4]
-
Catalyst and Reagent Scavenging: Fluorous-tagged catalysts and reagents can be efficiently removed from reaction mixtures, simplifying product work-up and enabling the recovery and recycling of expensive materials.[1]
-
Purification of Peptides and Oligonucleotides: Fluorous tags can be incorporated into peptides and oligonucleotides to facilitate their purification from complex synthetic mixtures.[5][6] This approach offers a high-throughput alternative to traditional chromatographic methods.
Conclusion: A Robust Tool for Modern Chemistry
Fluorous Solid-Phase Extraction represents a significant advancement in purification technology. Its simplicity, speed, and broad applicability make it an invaluable tool for chemists in both academic and industrial settings. By understanding the fundamental principles and following the protocols outlined in this application note, researchers can effectively leverage F-SPE to streamline their purification workflows, accelerate their research, and ultimately, enhance their productivity in the quest for new discoveries.
References
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Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. Available from: [Link]
-
Wikipedia. (n.d.). Fluorous chemistry. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Zhang, W., & Lu, Y. (2006). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 8(6), 890–896. Available from: [Link]
-
Wang, Y., et al. (2017). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 7(76), 48268-48275. Available from: [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available from: [Link]
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Zhang, W. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. Available from: [Link]
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Zhang, W., & Lu, Y. (2006). Automation of fluorous solid-phase extraction for parallel synthesis. Journal of Combinatorial Chemistry, 8(6), 890-6. Available from: [Link]
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Ötles, S., & Kartal, C. (2016). Solid-Phase Extraction (SPE): Principles and Applications in Food Samples. Acta Scientiarum Polonorum Technologia Alimentaria, 15(1), 5-17. Available from: [Link]
-
Georganics. (n.d.). Fluorous Chemistry. Retrieved January 17, 2026, from [Link]
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Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1683, 463513. Available from: [Link]
-
Poole, C. F. (2020). Principles and Practice of Solid-Phase Extraction. ResearchGate. Available from: [Link]
-
Majors, R. E. (2019). Understanding and Improving Solid-Phase Extraction. LCGC North America, 37(11), 814-825. Available from: [Link]
-
Orochem Technologies. (n.d.). Solid Phase Extraction. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: Synthesis of Fluorinated Building Blocks Using 1-Iodo-1H,1H-nonafluoropentane
Introduction: The Strategic Role of Fluorine in Modern Chemistry
The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2][3] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of robust synthetic methods for creating fluorinated building blocks is of paramount importance.
This guide focuses on the synthetic utility of 1-Iodo-1H,1H-nonafluoropentane (C₄F₉CH₂I), a versatile and highly effective reagent for introducing the nonafluoropentyl group. Its reactivity is primarily centered around the carbon-iodine bond, which can be cleaved homolytically to generate radicals, undergo oxidative addition in cross-coupling reactions, or be converted into organometallic species.[4] We will explore the key transformations of this reagent, providing detailed, field-proven protocols and the scientific rationale behind them.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and safe handling procedures is critical before any synthetic work.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 2253-14-7[5][6] |
| Molecular Formula | C₅H₂F₉I[5] |
| Molecular Weight | 359.96 g/mol [5] |
| Appearance | Liquid |
| Boiling Point | ~94.4 °C[7] |
| Density | ~2.083 g/cm³[7] |
Safety & Handling Precautions
Perfluoroalkyl iodides are hazardous compounds that require careful handling in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]
-
Inhalation/Contact: Avoid breathing vapors and prevent contact with skin and eyes.[8][9] These compounds can cause skin and eye irritation.[8]
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and bases.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Application 1: Radical Addition to Alkenes & Alkynes
The most common application of perfluoroalkyl iodides is the radical addition across unsaturated carbon-carbon bonds.[4] This method provides a straightforward route to a wide array of fluorinated alkanes and alkenes. The reaction is typically initiated by thermal or photochemical means, or with a chemical initiator.
Causality & Mechanism
The reaction proceeds via a classic radical chain mechanism. The relatively weak C-I bond is homolytically cleaved to generate the key C₄F₉CH₂• radical. This radical then adds to the π-system of an alkene or alkyne, generating a new carbon-centered radical. This new radical subsequently abstracts an iodine atom from another molecule of this compound, propagating the chain and forming the desired product. The regioselectivity of the addition to unsymmetrical alkenes follows an anti-Markovnikov pattern, where the electrophilic perfluoroalkyl radical adds to the less substituted carbon.[10]
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The Strategic Incorporation of the Nonafluoropentyl Moiety in Pharmaceutical Synthesis: Applications and Protocols for 1-Iodo-1H,1H-nonafluoropentane
Introduction: The Value Proposition of the Nonafluoropentyl Group in Medicinal Chemistry
The introduction of fluorinated alkyl chains into bioactive molecules is a well-established strategy in modern drug discovery for enhancing pharmacokinetic and pharmacodynamic properties. The nonafluoropentyl group (C₄F₉CH₂-), in particular, offers a unique combination of lipophilicity, metabolic stability, and steric bulk.[1] Its incorporation can significantly influence a molecule's binding affinity to target proteins, improve its membrane permeability, and protect it from metabolic degradation, thereby extending its biological half-life. 1-Iodo-1H,1H-nonafluoropentane (C₄F₉CH₂CH₂I) serves as a key building block for introducing this valuable moiety into pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This technical guide provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with mechanistic insights and detailed experimental protocols.
Key Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 2253-14-7 | [2] |
| Molecular Formula | C₅H₂F₉I | [2] |
| Molecular Weight | 359.96 g/mol | [2] |
| Boiling Point | 94.4 °C | [1] |
| Appearance | Not specified, but likely a liquid at room temperature | |
| Purity | Typically >95% |
Core Applications in Pharmaceutical Synthesis
This compound is a versatile reagent primarily employed in two key types of transformations central to pharmaceutical synthesis: copper-catalyzed cross-coupling reactions and radical additions.
Copper-Catalyzed Cross-Coupling Reactions: Forging Carbon-Heteroatom and Carbon-Carbon Bonds
Copper-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. This compound is an excellent substrate for these transformations, enabling the formation of bonds between the nonafluoropentyl group and various aromatic and heteroaromatic systems commonly found in pharmaceuticals.
Mechanistic Rationale: The generally accepted mechanism for copper-catalyzed cross-coupling reactions involves the oxidative addition of the aryl or heteroaryl halide to a Cu(I) species, followed by transmetalation with a perfluoroalkyl copper reagent (formed in situ or pre-formed) and subsequent reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.[3][4][5] The choice of ligand, base, and solvent is crucial for stabilizing the copper intermediates and promoting efficient catalysis.[6][7][8][9]
Workflow for Copper-Catalyzed N-Perfluoroalkylation of Heterocycles
Caption: Workflow for N-perfluoroalkylation of heterocycles.
Protocol 1: Copper-Catalyzed N-Nonafluoropentylation of Imidazole
This protocol describes the synthesis of a nonafluoropentylated imidazole, a common scaffold in medicinal chemistry.
Materials:
-
Imidazole
-
This compound
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-nonafluoropentyl imidazole.
Radical Addition Reactions: Building Aliphatic Chains
Radical reactions provide a complementary approach for incorporating the nonafluoropentyl group, particularly for the formation of carbon-carbon bonds with aliphatic systems. The relatively weak carbon-iodine bond in this compound allows for the facile generation of the nonafluoropentyl radical under thermal or photochemical conditions, or by using a radical initiator.
Mechanistic Rationale: The reaction is initiated by the homolytic cleavage of the C-I bond to generate the C₄F₉CH₂CH₂• radical. This radical then adds to an unsaturated substrate, such as an alkene or alkyne, to form a new carbon-centered radical. This intermediate can then abstract an atom (e.g., a hydrogen atom from a donor or an iodine atom from another molecule of the starting material) to propagate the radical chain and form the final product.[10][11]
Workflow for Radical Addition to an Alkene
Caption: Workflow for radical addition to an alkene.
Protocol 2: AIBN-Initiated Radical Addition to 1-Octene
This protocol details the addition of the nonafluoropentyl group across a double bond, a common transformation in the synthesis of fluorinated aliphatic compounds.
Materials:
-
1-Octene
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-octene (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (10 mL).
-
Add AIBN (0.1 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction by GC-MS or TLC.
-
If the reaction is not complete, additional portions of AIBN can be added every few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield the desired 1-iodo-3-(1H,1H-nonafluoropentyl)octane.
Safety and Handling of this compound
As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[12][13]
Conclusion
This compound is a valuable and versatile reagent for the incorporation of the nonafluoropentyl moiety into pharmaceutical building blocks. Its utility in both copper-catalyzed cross-coupling and radical addition reactions allows for the synthesis of a diverse range of fluorinated compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important synthetic tool in their pursuit of novel and improved therapeutics.
References
- High Purity this compound: Properties, Applications, and Supplier Information.
- 1-Iodo-1H,1H,2H,2H-nonafluorohexane - Synquest Labs. Safety Data Sheet.
- Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. Chemical Science.
- Mechanistic Study of Copper-Catalyzed Decarboxylative C–N Cross-Coupling with Hypervalent Iodine Oxidant. Organometallics.
- 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorooctane. Safety Data Sheet.
- Popov, I., Lindeman, S., & Daugulis, O. (2011). Copper-catalyzed arylation of 1H-perfluoroalkanes. Journal of the American Chemical Society, 133(24), 9286–9289.
- Copper-catalyzed arylation of 1H-perfluoroalkanes. SciSpace.
- Copper-catalyzed arylation of 1H-perfluoroalkanes. PubMed.
- Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. e-Publications@Marquette.
- Iron or Copper? - Method Development and Mechanistic Studies on Cross-Coupling Reactions. ResearchGate.
- 1H,1H-Perfluoropentyl iodide, this compound | CAS 2253-14-7 | SCBT. Santa Cruz Biotechnology.
- This compound | 2253-14-7. Sigma-Aldrich.
- Towards understanding the molecular mechanism of Cadiot-Chodkiewicz cross-coupling reaction. ResearchGate.
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- LABORATORY SAFETY MANUAL. University of Central Florida.
- Synthesis and structural characterization of substance P analogs containing a fluoroolefin peptide bond mimic. ResearchGate.
- Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Iodo-1H-Imidazole. Benchchem.
- Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. PMC.
- 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0. ChemicalBook.
- Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH.
- Radical cyclization reaction of iodine containing fluoroolefines. ResearchGate.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed.
-
One‐step synthesis of some polyfluoroalkylated 1,3‐benzodioxoles, 4H‐1,3‐benzodioxins and dibenzo[d, f][1][3]dioxepins. Sci-Hub. Available at:
- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0. Sigma-Aldrich.
- Impact of copper-catalyzed cross-coupling reactions in natural product synthesis: the emergence of new retrosynthetic paradigms. Sigma-Aldrich.
- Studies on the reactions of silyl enol ether with perfluoroorganic compounds I. The reaction of silyl enol ether with perfluoroalkyl iodide. Sci-Hub.
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The Versatility of 1-Iodo-1H,1H-nonafluoropentane in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Fluorinated Building Block
In the realm of materials science, the strategic incorporation of fluorine atoms into molecular architectures imparts a unique and highly desirable set of properties, including thermal stability, chemical resistance, hydrophobicity, and low surface energy.[1] 1-Iodo-1H,1H-nonafluoropentane (C₅F₉H₂I) has emerged as a pivotal building block in the synthesis of advanced fluorinated materials. Its structure, featuring a C-I bond at the terminus of a partially fluorinated alkyl chain, renders it a versatile precursor for a range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in polymer synthesis and surface modification, tailored for researchers and professionals in materials science and drug development.
Core Applications in Materials Science
The utility of this compound primarily lies in its ability to introduce a perfluoroalkyl moiety into various material systems. This is achieved through reactions that leverage the reactivity of the carbon-iodine bond. The principal applications can be categorized as follows:
-
Controlled Radical Polymerization: Serving as an initiator or chain transfer agent in techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to synthesize well-defined fluorinated polymers and block copolymers.
-
Surface Modification: Formation of self-assembled monolayers (SAMs) on various substrates to create surfaces with low energy, hydrophobicity, and tailored interfacial properties.
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles to enhance their stability, dispersibility in fluorinated solvents, or to impart specific functionalities for applications in diagnostics and drug delivery.
Application 1: Synthesis of Fluorinated Polymers via Controlled Radical Polymerization
The introduction of fluorinated segments into polymers can dramatically alter their properties, leading to materials with enhanced thermal and chemical stability, low refractive indices, and unique surface characteristics. This compound is an excellent candidate for initiating such polymerizations.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The C-I bond in this compound can be homolytically cleaved by a transition metal catalyst (typically copper-based) to generate a radical that initiates polymerization.
Causality of Experimental Choices:
-
Initiator: this compound is chosen for its ability to generate a radical upon activation by the catalyst, thereby initiating the polymerization and incorporating the nonafluoropentyl group at the beginning of each polymer chain.
-
Catalyst/Ligand System: A copper(I) halide (e.g., CuBr or CuCl) is used as the catalyst, and a nitrogen-based ligand (e.g., PMDETA or a bipyridine derivative) is employed to solubilize the copper salt and tune its reactivity. The choice of ligand influences the polymerization kinetics and control.
-
Solvent: A solvent that can dissolve the monomer, initiator, and catalyst complex is essential. Anisole or other similar aromatic solvents are often suitable.
-
Temperature: The reaction temperature is a critical parameter that affects the rate of polymerization and the equilibrium between active and dormant species. It is typically optimized for the specific monomer and catalyst system.
Experimental Workflow for ATRP:
Figure 1: General workflow for Atom Transfer Radical Polymerization (ATRP).
Detailed Protocol for ATRP of Methyl Methacrylate (MMA) Initiated by this compound:
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral alumina
-
-
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 5.0 g, 50 mmol), this compound (e.g., 0.36 g, 1.0 mmol), and anisole (5 mL).
-
In a separate vial, weigh CuBr (e.g., 0.143 g, 1.0 mmol) and add PMDETA (e.g., 0.173 g, 1.0 mmol).
-
Quickly add the CuBr/PMDETA mixture to the Schlenk flask.
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 60 °C and stir.
-
Monitor the polymerization by periodically taking small samples via a nitrogen-purged syringe and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, remove the flask from the oil bath and expose the reaction to air to terminate the polymerization.
-
Dilute the reaction mixture with THF (10 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C overnight.
-
| Parameter | Typical Value | Purpose |
| [MMA]:[Initiator]:[CuBr]:[PMDETA] | 50:1:1:1 | Controls molecular weight and polymerization rate |
| Temperature | 60 °C | Affects polymerization kinetics |
| Solvent | Anisole | Solubilizes reactants and catalyst |
| Reaction Time | 2-24 hours | Depends on desired conversion |
Table 1: Typical Reaction Parameters for ATRP of MMA.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA).[2] While this compound is not a traditional RAFT agent, it can be used to synthesize a macro-RAFT agent or as a precursor to a fluorinated monomer. For the synthesis of fluorinated polyesters, RAFT step-growth polymerization has been explored.[3]
Application 2: Surface Modification via Self-Assembled Monolayers (SAMs)
The creation of well-defined, low-energy surfaces is crucial for a wide range of applications, including microelectronics, biosensors, and anti-fouling coatings. Perfluoroalkyl iodides can form self-assembled monolayers on various substrates.[4] The driving force for the assembly can be halogen bonding, particularly with nitrogen-containing surfaces.[4]
Causality of Experimental Choices:
-
Substrate: Silicon wafers with a native oxide layer (SiO₂) are commonly used due to their smoothness and the presence of hydroxyl groups that can facilitate bonding. Other substrates like gold or silicon nitride can also be used.
-
Solvent: A solvent that dissolves the perfluoroalkyl iodide and is compatible with the substrate is necessary. Perfluorinated solvents or other non-polar solvents are often employed.
-
Deposition Method: Solution-phase deposition (immersion or drop-casting) is a common and straightforward method. Vapor-phase deposition can also be used for more controlled monolayer formation.
-
Cleaning Procedure: A thorough cleaning of the substrate is paramount to remove organic and particulate contaminants, ensuring a uniform and well-ordered monolayer.
Experimental Workflow for SAM Formation:
Figure 2: General workflow for the formation of a self-assembled monolayer.
Detailed Protocol for SAM Formation of this compound on a Silicon Wafer:
-
Materials:
-
Silicon wafer
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.
-
Deionized water (18 MΩ·cm)
-
This compound
-
Anhydrous toluene or a perfluorinated solvent
-
Nitrogen gas
-
-
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafer in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.
-
Carefully remove the wafer and rinse it extensively with deionized water.
-
Dry the wafer under a stream of high-purity nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1-10 mM solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immediately immerse the cleaned and dried silicon wafer into the solution.
-
Seal the container and leave it undisturbed for 12-24 hours at room temperature to allow for monolayer formation.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the wafer from the solution and rinse it thoroughly with fresh anhydrous toluene to remove any non-covalently bound molecules.
-
Dry the wafer again with a stream of nitrogen.
-
-
Characterization:
-
Measure the static water contact angle to confirm the hydrophobicity of the surface. A high contact angle (typically >100°) indicates the successful formation of a fluorinated monolayer.
-
Use X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition of the surface, looking for the presence of fluorine, iodine, and carbon.
-
Employ ellipsometry to measure the thickness of the formed monolayer.
-
-
| Parameter | Typical Value | Purpose |
| Concentration | 1-10 mM | Affects the rate and quality of monolayer formation |
| Immersion Time | 12-24 hours | Allows for sufficient time for self-assembly |
| Solvent | Anhydrous Toluene | Prevents unwanted side reactions with water |
Table 2: Typical Parameters for SAM Formation.
Application 3: Functionalization of Nanoparticles
The surface properties of nanoparticles dictate their interaction with the surrounding environment. Functionalizing nanoparticles with this compound can be achieved through various strategies, depending on the nature of the nanoparticle.
For nanoparticles with surface hydroxyl or amine groups, the iodide can be attached via appropriate coupling chemistry. Alternatively, for nanoparticles synthesized in the presence of ligands, a ligand exchange process can be employed. The resulting fluorinated nanoparticles may exhibit enhanced dispersibility in fluorinated media or can be used as building blocks for more complex nanostructures. The synthesis of nanoparticles is a broad field with various methods like chemical reduction and microemulsion being common.
Conclusion
This compound is a valuable and versatile reagent in materials science, enabling the synthesis of a wide array of advanced materials with tailored properties. Its utility as an initiator in controlled radical polymerization allows for the creation of well-defined fluorinated polymers, while its ability to form self-assembled monolayers provides a straightforward route to functional surfaces. The protocols and insights provided in this guide serve as a comprehensive resource for researchers looking to harness the potential of this unique fluorinated building block in their own investigations.
References
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Liu, J., Ye, Q., Cai, Z., & Chen, M. (n.d.). Synthesis and characterization of block copolymers. ResearchGate. Retrieved from [Link]
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YouTube. (2022, November 6). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Surface functionalization of nanoparticles for nanomedicine. PubMed Central. Retrieved from [Link]
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High Purity this compound: Properties, Applications, and Supplier Information. (n.d.). Retrieved from [Link]
- Suleiman, D. (2017). Synthesis and Characterization of Block Copolymers with Unique Chemical Functionalities and Entropically-Hindering Moieties.
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Supporting Information Ultralow Surface Energy Self-Assembled Monolayers of Iodo-Perfluorinated Alkanes onto Silica driven by Ha. (n.d.). Retrieved from [Link]
- Bertani, et al. (n.d.). Halogen-Bond Driven Self-Assembly of Perfluorocarbon Monolayers. arXiv.
- Dogan, T., Baydogan, N., & KOKEN, N. (2020). Synthesis of High Temperature Resistant Block Copolymers.
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Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nanoparticles: synthesis and applications. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biogenic nanoparticles: a comprehensive perspective in synthesis, characterization, application and its challenges. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for the Cleavage of Nonafluoropentyl-Containing Tags
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the cleavage of nonafluoropentyl (NFP) and other perfluoroalkyl "fluorous" tags from tagged molecules. Fluorous tagging is a powerful strategy in chemical synthesis and purification, enabling streamlined isolation of products through fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction (LLE).[1][2] The final and critical step in this workflow is the efficient and clean removal of the fluorous tag to yield the target molecule. This document details the chemical principles, reaction conditions, and step-by-step methodologies for cleaving various fluorous tags, with a focus on the nature of the chemical linker that attaches the tag to the substrate. We address common challenges and provide insights into ensuring reaction orthogonality and maximizing product recovery.
Introduction: The Principle of Fluorous Tagging
Fluorous chemistry leverages the unique physical properties of highly fluorinated compounds, which are both hydrophobic and lipophobic, preferring to associate with other fluorinated substances.[3] By covalently attaching a perfluoroalkyl chain—such as a nonafluoropentyl (C₄F₉) group, often as part of a larger tag like C₈F₁₇(CH₂)₂—to a molecule of interest, one imparts a "fluorous" character to it.[4] This "tagged" molecule can be selectively separated from non-fluorous reagents, starting materials, and byproducts based on its strong and selective affinity for a fluorous separation medium, such as silica gel with a bonded fluorocarbon phase.[1][5]
This strategy combines the benefits of solution-phase reaction kinetics with the purification efficiency of solid-phase synthesis.[4] The process typically involves three main stages:
-
Tagging: Covalent attachment of the fluorous tag to the substrate.
-
Purification: Separation of the fluorous-tagged compound from the crude reaction mixture using Fluorous Solid-Phase Extraction (F-SPE).
-
Cleavage (Detagging): Removal of the fluorous tag to release the final, purified product.
The success of the entire workflow hinges on the final cleavage step. The choice of cleavage conditions is dictated not by the chemically robust perfluoroalkyl chain itself, but by the linker —the functional group connecting the fluorous chain to the parent molecule.
Figure 1: A generalized workflow for fluorous-assisted organic synthesis.
Principles of NFP Tag Cleavage: Linker-Directed Chemistry
The nonafluoropentyl group, and perfluoroalkyl "ponytails" in general, are exceptionally stable and chemically inert. Therefore, cleavage strategies target the specific, cleavable functional group that serves as the linker. The choice of linker is a critical design element in fluorous synthesis, as it determines the deprotection conditions and ensures orthogonality with other protecting groups present in the molecule.[6][7]
Key considerations for choosing a cleavage strategy include:
-
Substrate Stability: The conditions must not degrade the target molecule.
-
Orthogonality: The cleavage conditions should not affect other protecting groups in the molecule.[6][8] For example, an acid-labile fluorous tag should not be used if the target molecule contains other acid-sensitive groups.
-
Efficiency and Yield: The cleavage reaction should proceed to completion with high yield.
-
Ease of Workup: The cleaved tag and reagents should be easily separable from the final product. Often, a second F-SPE step is used to capture the cleaved fluorous tag.[4]
The following sections detail cleavage conditions based on the most common linker types.
Cleavage Conditions and Protocols by Linker Type
The appropriate cleavage protocol is entirely dependent on the chemical nature of the bond connecting the fluorous tag to the substrate.
Acid-Labile Linkers (e.g., Fluorous Trityl, Boc, Ethers)
Acid-labile linkers are among the most common in fluorous synthesis, particularly for protecting alcohols and amines. Cleavage is typically achieved with strong acids, which protonate an oxygen or nitrogen atom to create a good leaving group.[9]
Mechanism: The reaction proceeds via protonation of a heteroatom (typically oxygen) in the linker, followed by cleavage of the C-O bond. Depending on the substrate, the mechanism can be Sₙ1, involving a stable carbocation intermediate (e.g., for trityl or t-butyl groups), or Sₙ2.[10][11] The highly reactive carbocations generated during cleavage can cause side reactions, necessitating the use of "scavenger" nucleophiles in the cleavage cocktail.[12][13]
Figure 2: Mechanism of acid-catalyzed cleavage for a tertiary ether linker.
Common Reagents:
-
Trifluoroacetic Acid (TFA) is the most common reagent.
-
Hydrochloric Acid (HCl) in fluoro alcohols.[14]
-
Hydrobromic (HBr) or Hydroiodic (HI) acid for robust ethers.[11]
-
Lewis acids such as Boron tribromide (BBr₃).
Protocol 1: Standard Cleavage of Acid-Labile Fluorous Tags
This protocol is suitable for cleaving fluorous-DMT (FDMT) groups from oligonucleotides or fluorous-Boc (F-Boc) groups from amines.[4][15]
-
Preparation: Dissolve the purified, dried fluorous-tagged compound in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM). If the substrate is on a solid support (e.g., CPG for oligonucleotides), the resin is washed and dried.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common formulation is 95:2.5:2.5 (v/v/v) TFA / triisopropylsilane (TIS) / water . TIS and water act as scavengers to trap the released carbocations.[12]
-
Reaction: Add the cleavage cocktail to the substrate. For resin-bound material, use approximately 1 mL of cocktail per 50 mg of resin. For solution-phase, use a 10-20 fold excess of the cocktail.
-
Incubation: Gently agitate the mixture at room temperature. Reaction time varies:
-
Workup:
-
Resin-bound: Filter the resin and wash it with fresh TFA, then DCM. Combine the filtrates.
-
Solution-phase: Concentrate the reaction mixture under reduced pressure (or nitrogen stream) to remove the bulk of the TFA.
-
-
Precipitation: Add cold diethyl ether to the concentrated filtrate to precipitate the deprotected product.
-
Isolation: Centrifuge the suspension, decant the ether (which contains the cleaved fluorous tag and scavengers), and wash the product pellet with more cold ether. Dry the final product under vacuum.
Base-Labile Linkers (e.g., Fluorous Esters)
Ester linkages are readily cleaved under basic conditions via saponification. This approach is orthogonal to acid-labile protecting groups.[6]
Mechanism: The reaction is a nucleophilic acyl substitution where a hydroxide or alkoxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that collapses to release the alcohol and a carboxylate salt.
Common Reagents:
-
Sodium methoxide (NaOMe) in methanol.[17]
-
Potassium carbonate (K₂CO₃) in methanol/water.
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Ammonia in methanol.
Protocol 2: Saponification of a Fluorous Ester Linker
-
Preparation: Dissolve the fluorous-tagged ester in a suitable solvent like methanol (MeOH) or tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of the base. For example, add a 0.5 M solution of sodium methoxide in methanol until the reaction mixture is basic (pH > 10).
-
Reaction: Stir the mixture at room temperature for 1-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Neutralization: Carefully neutralize the reaction mixture by adding an acid, such as acetic acid or dilute HCl, until the pH is ~7.
-
Extraction: Remove the organic solvent under reduced pressure. Add water and a water-immiscible organic solvent (e.g., ethyl acetate). The deprotected organic product will partition into the organic layer, while the fluorous carboxylate salt may remain in the aqueous layer or require F-SPE for removal.
-
Purification: Separate the layers. The organic layer containing the product can be washed, dried, and concentrated. The cleaved fluorous tag can be removed from the product via F-SPE if necessary.
Fluoride-Labile Linkers (e.g., Fluorous Silyl Ethers)
Silyl ethers are common protecting groups for alcohols and are prized for their tunable stability. Their cleavage under mild, neutral conditions using a fluoride source makes them highly orthogonal to both acid- and base-labile groups.
Mechanism: The high affinity of fluorine for silicon drives the reaction. The fluoride ion attacks the silicon atom, forming a hypervalent silicon intermediate, which then fragments to break the Si-O bond.
Common Reagents:
-
Tetrabutylammonium fluoride (TBAF), typically as a 1 M solution in THF.[18]
-
Hydrogen fluoride-pyridine (HF-Pyridine).
-
Cesium fluoride (CsF).
Protocol 3: TBAF-Mediated Cleavage of a Fluorous Silyl Ether
-
Preparation: Dissolve the fluorous-tagged silyl ether in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 1.1 to 1.5 molar equivalents of TBAF (1 M solution in THF) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers with water and then brine to remove residual TBAF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by standard chromatography or F-SPE to remove the fluorous silyl fluoride byproduct.
Post-Cleavage Purification: Removing the Fluorous Tag
After cleavage, the reaction mixture contains the desired product, the cleaved fluorous tag, and excess reagents. A highly efficient method to remove the fluorous byproduct is to use Fluorous Solid-Phase Extraction (F-SPE).[19]
Protocol 4: Post-Cleavage Cleanup via F-SPE
-
Condition Cartridge: Pre-condition a fluorous silica gel cartridge with a fluorophilic solvent (e.g., methanol or perfluorohexane) followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[19]
-
Load Sample: Dissolve the crude post-cleavage mixture in a minimal amount of loading solvent (e.g., DMF, acetonitrile) and load it onto the cartridge.[20]
-
Elute Product (Fluorophobic Wash): Wash the cartridge with several column volumes of a fluorophobic solvent system (e.g., 80:20 MeOH/H₂O). The non-fluorous target product will elute, while the fluorous tag remains strongly bound to the silica. Collect this fraction.[19][20]
-
Elute Tag (Fluorophilic Wash): (Optional) To recover the tag or regenerate the cartridge, wash with a fluorophilic solvent like methanol, THF, or a fluorous solvent to elute the bound fluorous tag.
-
Product Isolation: Concentrate the collected fluorophobic fraction containing the final product.
Summary and Data Comparison
The selection of a cleavage strategy is a critical decision based on the overall synthetic plan and the stability of the target molecule.
| Linker Type | Typical Reagents | Conditions | Orthogonality & Considerations |
| Acid-Labile Ether/Amine | 95% TFA, TIS, H₂O | Room Temp, 1-4 h | Not compatible with other acid-labile groups (Boc, Trt, t-Bu esters). Scavengers are essential. |
| Base-Labile Ester | 0.5 M NaOMe in MeOH | Room Temp, 1-6 h | Not compatible with other base-labile groups (Fmoc, esters). Orthogonal to acid-labile groups. |
| Fluoride-Labile Silyl Ether | 1 M TBAF in THF | 0 °C to RT, 1-3 h | Highly orthogonal to most acid- and base-labile groups. Requires anhydrous conditions. |
| Reductive Cleavage | Zn, Fe, or low-valent Ti | Varies | Can be orthogonal to many groups but sensitive to reducible functionalities (alkenes, alkynes, nitro groups).[21][22] |
| Photocleavable | UV Light (e.g., 365 nm) | Room Temp | Offers excellent orthogonality but requires a specific photo-labile linker. |
References
-
LGC, Biosearch Technologies. Fluorous Affinity Purification of Oligonucleotides.
-
Zhang, W. (2003). Synthetic applications of fluorous solid-phase extraction (F-SPE). Journal of Fluorine Chemistry, 12(1), 1-20.
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-97.
-
Dandapani, S., & Curran, D. P. (2016). Fluorous Tags in Organic Chemistry. University of Illinois.
-
Glen Research. (2005). Glen Report 18.16: Fluorous Affinity Purification of Oligonucleotides.
-
Lin, Y. H., et al. (2012). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples. RSC Advances, 2(15), 6268-6274.
-
Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(5), 848-854.
-
Manzoni, L. (2021). Applications of fluorous tag methodology in carbohydrate synthesis. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 459-472.
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed, 7(6):784-97.
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632-5.
-
Sigma-Aldrich. Protection/Deprotection Reagents.
-
Zhang, W. (2002). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry, 4(4), 328-33.
-
Wikipedia. Fluorous chemistry.
- Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference for orthogonal sets concept).
-
Wikipedia. Ether cleavage.
-
Miller, S. C. (2013). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic Letters, 15(16), 4174-7.
-
Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube.
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2).
-
LibreTexts Chemistry. 18.3: Reactions of Ethers - Acidic Cleavage.
-
McMurry, J. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. OpenStax.
-
Boons, G. J. (2008). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of Organic Chemistry, 73(10), 3929-37.
- Evans, D. A. Protecting Groups. Harvard University. (General reference for orthogonal sets concept).
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Katritzky, A. R., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6175-7.
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-68.
-
Organic Mechanisms. (2020). TBAF Deprotection Mechanism | Organic Chemistry. YouTube.
-
Jacić, L. (2023). How can one remove an acetyl protecting group from an acetylated sugar?. ResearchGate.
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Troubleshooting & Optimization
Navigating the Synthesis Landscape: A Technical Support Center for Yield Enhancement in 1-Iodo-1H,1H-nonafluoropentane Reactions
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in their work with 1-Iodo-1H,1H-nonafluoropentane (C₄F₉CH₂CH₂I). This guide is structured to provide in-depth, practical solutions to common challenges encountered during its application in synthesis, with a focus on maximizing reaction yields and ensuring experimental reproducibility. Our approach is rooted in a deep understanding of the underlying chemical principles, offering not just protocols, but the rationale behind them.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable reagent for the introduction of the nonafluoropentyl group into organic molecules. This moiety can significantly alter the physicochemical properties of a compound, enhancing its lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design. The reactivity of this compound is primarily centered around the carbon-iodine bond, which can be cleaved to generate a perfluoroalkyl radical or participate in metal-catalyzed cross-coupling reactions.
Section 2: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Radical Addition Reactions
Question: My radical addition of this compound to an alkene is giving low yields. What are the common culprits and how can I improve the outcome?
Answer: Low yields in radical additions often stem from inefficient radical initiation, competing side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Initiator Efficiency: The choice and concentration of the radical initiator are paramount.
-
Thermal Initiators (e.g., AIBN, V-70): Ensure the reaction temperature is appropriate for the initiator's half-life. A temperature too low will result in slow initiation, while a temperature too high can lead to rapid decomposition and potential side reactions.
-
Photochemical Initiation: The wavelength and intensity of the UV source are critical. Ensure your reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for 254 nm). Degassing the solvent is crucial to remove oxygen, which can quench the radical reaction.[1]
-
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. Non-polar solvents are generally preferred for these reactions.
-
Concentration: Reactions that are too dilute may favor side reactions over the desired addition. Conversely, overly concentrated solutions can lead to polymerization.
-
Side Reactions: A common side reaction is telomerization, where the initial adduct radical reacts with another molecule of the alkene instead of abstracting an iodine atom from the perfluoroalkyl iodide. To mitigate this, use a stoichiometric excess of this compound.
dot
Caption: Troubleshooting workflow for low yields in radical additions.
Grignard Reagent Formation
Question: I am struggling to initiate the Grignard reaction with this compound. What steps can I take to ensure successful formation?
Answer: The formation of Grignard reagents from perfluoroalkyl iodides can be challenging due to the electron-withdrawing nature of the perfluoroalkyl group. Success hinges on meticulous attention to anhydrous conditions and proper activation of the magnesium.
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[2][3]
-
All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight.
-
Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices. THF's higher boiling point can be beneficial for less reactive halides.
-
Ensure the this compound is dry.
-
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[2][3]
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine is a common and effective method. The disappearance of the brown iodine color indicates the activation of the magnesium surface.[3][4] 1,2-Dibromoethane can also be used as an activator; the evolution of ethylene gas signals successful activation.
-
-
Initiation:
-
Add a small amount of the this compound to the activated magnesium. A localized exotherm or the appearance of a cloudy solution indicates initiation.
-
If the reaction does not start, gentle heating with a heat gun may be necessary.
-
-
Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with unreacted this compound.[2][3] To minimize this, add the perfluoroalkyl iodide slowly to maintain a low concentration in the reaction mixture.
dot
Caption: Troubleshooting guide for Grignard reagent formation.
Copper-Catalyzed Cross-Coupling Reactions
Question: My copper-catalyzed cross-coupling reaction of this compound with an arylboronic acid is not proceeding to completion. How can I optimize the yield?
Answer: Copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Incomplete conversion can be due to several factors related to the catalyst, base, solvent, and reaction atmosphere.
-
Catalyst and Ligand:
-
Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be substrate-dependent, and screening different bases is often necessary.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the solubility of the reactants and intermediates.
-
Reaction Atmosphere: While some copper-catalyzed couplings can be run in air, others are sensitive to oxygen, which can lead to oxidative homocoupling of the boronic acid (Glaser coupling).[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice to minimize this side reaction.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is key to balancing reaction speed with potential decomposition of reactants or products.
| Parameter | Recommendation | Rationale |
| Copper Source | Screen CuI, Cu(OAc)₂, CuBr | The choice of counter-ion can influence reactivity. |
| Ligand | Initially attempt ligand-free; if unsuccessful, screen ligands like 1,10-phenanthroline. | Ligands can stabilize the active copper species but may also hinder reactivity in some cases.[6] |
| Base | Screen Cs₂CO₃, K₂CO₃, K₃PO₄ | The basicity and solubility of the base are critical for efficient transmetalation. |
| Solvent | Use polar aprotic solvents like DMF, DMSO, or NMP. | Ensures solubility of all reaction components. |
| Atmosphere | Conduct reactions under an inert atmosphere (N₂ or Ar). | Minimizes oxidative side reactions, particularly homocoupling of the boronic acid.[7] |
| Temperature | Typically 80-120 °C; optimize for your specific substrates. | Balances reaction rate with potential for thermal degradation. |
Table 1: Optimization Parameters for Copper-Catalyzed Cross-Coupling Reactions
Section 3: Experimental Protocols
General Procedure for Radical Addition to an Alkene
This protocol provides a general guideline. The specific alkene, initiator, and reaction conditions should be optimized for each substrate.
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 eq) and this compound (1.2 eq).
-
Solvent and Initiator: Add the desired anhydrous and degassed solvent (e.g., toluene, hexane) to achieve the desired concentration. Add the radical initiator (e.g., AIBN, 0.1 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8][9][10][11][12] The choice of eluent will depend on the polarity of the product.
General Procedure for Copper-Catalyzed Cross-Coupling with an Arylboronic Acid
This protocol is a starting point for optimization.
-
Preparation: To a flame-dried Schlenk tube, add the arylboronic acid (1.5 eq), base (e.g., Cs₂CO₃, 2.0 eq), and the copper catalyst (e.g., CuI, 10 mol%).
-
Reactants and Solvent: Add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[8][9][10][11][12]
Section 4: Purification of Perfluoroalkylated Compounds
Question: I am having difficulty purifying my perfluoroalkylated product by column chromatography. What are some common issues and solutions?
Answer: The unique properties of perfluoroalkylated compounds can sometimes make their purification by standard chromatographic methods challenging.
-
Solubility: Perfluoroalkylated compounds can have limited solubility in common non-polar eluents like hexane. It may be necessary to use a slightly more polar solvent system from the start.
-
Elution Profile: The highly non-polar perfluoroalkyl chain can cause compounds to elute very quickly, even in non-polar solvent systems. Careful selection of the eluent system, often with a low percentage of a more polar solvent like ethyl acetate or dichloromethane in hexane, is crucial for achieving good separation.
-
Visualization on TLC: Many perfluoroalkylated compounds are not UV-active and can be difficult to visualize on TLC plates. Staining with potassium permanganate or other suitable stains is often necessary.
-
Alternative Techniques: For challenging separations, consider reverse-phase chromatography where the stationary phase is non-polar and the mobile phase is polar.
References
-
Troubleshooting my grignard reactions : r/chemistry. Reddit. (2020, June 20). [Link]
-
Optimization of the reactions conditions. | Download Scientific Diagram. ResearchGate. [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Reddit. (2021, September 9). [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Zhang, H. F. (2018). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 2(1), 38-40. [Link]
-
Copper-catalyzed general C---N and C---O bond cross-coupling with arylboronic acid | Request PDF. ResearchGate. [Link]
-
Absolute rate constants of alkene addition reactions of a fluorinated radical in water. Journal of the American Chemical Society, 124(22), 6362–6366. [Link]
-
Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. ResearchGate. [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. [Link]
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Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the Saudi Society of Geosciences, 17(4), 469-477. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Popov, I., Lindeman, S. V., & Daugulis, O. (2011). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Journal of the American Chemical Society, 133(24), 9286–9289. [Link]
-
column chromatography & purification of organic compounds. YouTube. (2021, February 9). [Link]
-
Copper-catalyzed Oxidative C-C, C-O, and C-N Bond Forming Reactions of Arylboronic Acids. ResearchGate. [Link]
-
Column chromatography. Columbia University. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 92, 245. [Link]
-
Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition | Request PDF. ResearchGate. [Link]
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Column Chromatography Procedures. University of Colorado Boulder. [Link]
-
interpreting C-13 NMR spectra. Chemguide. [Link]
-
13C NMR Spectroscopy. [Link]
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Technical Support Center: 1-Iodo-1H,1H-nonafluoropentane
Welcome to the technical support center for 1-Iodo-1H,1H-nonafluoropentane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinated building block. Here, we synthesize our extensive field experience with established scientific principles to help you navigate the nuances of working with this reagent and anticipate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in the synthesis of a variety of fluorinated compounds. Its primary utility lies in its ability to serve as a precursor to the nonafluoropentyl radical, which can then be used in various addition and coupling reactions.[1][2] Common applications include the introduction of perfluoroalkyl chains into organic molecules to enhance thermal stability, chemical resistance, and lipophilicity in materials science and pharmaceutical research.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to its sensitivity to light, this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radicals and subsequent decomposition.[6]
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in many common organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) when protected from light.[7] However, its stability can be compromised in the presence of certain reagents or under specific conditions. For instance, in the presence of Lewis bases like amines, it can form electron donor-acceptor (EDA) complexes that are more susceptible to photo-induced radical formation.
Troubleshooting Guide: Common Side Reactions and Experimental Issues
This guide addresses specific problems you may encounter during your experiments with this compound, focusing on the underlying chemical principles and providing actionable solutions.
Issue 1: Low or No Product Yield in a Radical Addition Reaction
Your intended reaction is the addition of the nonafluoropentyl group to an unsaturated substrate, but you observe low conversion of your starting materials.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Radical Generation | The formation of the nonafluoropentyl radical is the key step. This process can be inefficient if the initiation conditions (e.g., light source, initiator concentration) are not optimal. | 1. Optimize Light Source: If using photo-initiation, ensure your light source has the appropriate wavelength and intensity. UV irradiation is often effective.[6] 2. Initiator Concentration: If using a chemical initiator, titrate the concentration to find the optimal level. 3. Degas Solvents: Oxygen can quench radical reactions. Thoroughly degas all solvents and reagents before use. |
| Radical Dimerization | The nonafluoropentyl radicals can dimerize to form perfluorodecane, a common side reaction that consumes the desired radical species. | 1. Control Reactant Concentration: Lowering the concentration of this compound can disfavor bimolecular dimerization. 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration of the radical. |
Issue 2: Formation of Unexpected Byproducts
You observe significant quantities of unknown compounds in your reaction mixture, complicating purification and reducing the yield of your desired product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Thermal Decomposition | At elevated temperatures, perfluoroalkyl iodides can undergo thermal decomposition, leading to the formation of perfluoroalkenes and other degradation products via radical pathways.[8] | 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature. 2. Use a Milder Initiation Method: Consider photo-initiation at room temperature instead of thermal initiation. |
| Photodegradation | Uncontrolled exposure to light can lead to the formation of various radical species and subsequent side reactions.[9] | 1. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment. 2. Control Irradiation Time: If using photo-initiation, optimize the irradiation time to maximize product formation while minimizing byproduct generation. |
| Elimination of HI | In the presence of a base, this compound can undergo dehydrohalogenation to form nonafluoropentene.[10][11] | 1. Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base. 2. Control Stoichiometry: Carefully control the stoichiometry of the base to avoid excess. |
| Reaction with Nucleophiles | While the C-I bond is the primary site of reactivity for radical reactions, strong nucleophiles can potentially displace the iodide. | 1. Choose Reagents Carefully: Be mindful of the nucleophilicity of all reagents in your reaction mixture. 2. Protect Functional Groups: If your substrate contains nucleophilic functional groups, consider protecting them before the reaction. |
Visualizing Reaction Pathways
To better understand the reactivity of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Key reaction pathways of this compound.
Experimental Protocols: A Self-Validating System
To ensure the integrity of your experiments, it is crucial to incorporate self-validating steps into your protocols.
Protocol 1: Small-Scale Test Reaction
Before committing to a large-scale reaction, always perform a small-scale test to validate your conditions.
-
Setup: In a small vial equipped with a stir bar, combine your substrate and solvent.
-
Degassing: Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Addition: Add this compound and any other reagents (e.g., initiator, base) under a positive pressure of inert gas.
-
Reaction: Run the reaction under your proposed conditions (e.g., photo-irradiation, heating) for a set period.
-
Analysis: Take an aliquot of the reaction mixture and analyze by a suitable method (e.g., GC-MS, LC-MS, NMR) to determine the conversion of starting material and the formation of the desired product and any byproducts.
-
Validation: Based on the analysis, you can optimize your reaction conditions before scaling up.
Protocol 2: Monitoring Reaction Progress
Continuously monitoring your reaction can provide valuable insights and help prevent the formation of byproducts.
-
Sampling: At regular intervals, carefully extract a small aliquot from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a suitable solvent to stop the reaction.
-
Analysis: Analyze the quenched sample to track the disappearance of starting materials and the appearance of the product over time.
-
Decision Point: This data will help you determine the optimal reaction time to maximize yield and minimize the formation of degradation products.
References
-
Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. American Chemical Society. (2026-01-12). [Link]
- High Purity this compound: Properties, Applications, and Supplier Information.
-
External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. Chinese Chemical Society. (2021-02-03). [Link]
-
Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. ResearchGate. (2024-06-04). [Link]
- Reaction of Perfluoroalkyl Iodides with Electron-Deficient Olefins under UV Irradiation. The Journal of Organic Chemistry. (URL not available)
- Catalyst-free, visible-light-induced direct radical cross-coupling perfluoroalkylation of the imidazo[1,2-a]pyridines with perfluoroalkyl iodides. New Journal of Chemistry. (URL not available)
-
Perfluoroalkyl iodide. Wikipedia. [Link]
-
Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes. ResearchGate. (2025-08-07). [Link]
-
INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory EHSO. [Link]
-
1,2-Fluorine Radical Rearrangements: Isomerization Events in Perfluorinated Radicals. PubMed. (2017-11-16). [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. (2023-04-18). [Link]
-
Scope of perfluoroalkyl iodide. Reaction conditions: 1 d (0.25 mmol); 2... ResearchGate. [Link]
- High Purity this compound: Properties, Applications, and Supplier Information.
-
Studies on the reactions of silyl enol ether with perfluoroorganic compounds I. The reaction of silyl enol ether with perfluoroalkyl iodide. Sci-Hub. (1991). [Link]
-
7.6.1. Elimination of Alkyl Halides. Chemistry LibreTexts. (2019-06-05). [Link]
-
Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews. (2020-08-06). [Link]
-
Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. ACS Publications. (2025-12-11). [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). RSC Publishing. (2023-01-24). [Link]
-
Frustrated Radical Pair-Initiated Atom Transfer Radical Addition of Perfluoroalkyl Halides to Alkenes. ResearchGate. [Link]
-
New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization. Jimdo. (2024-12-15). [Link]
-
Syntheses with perfluoroalkyl iodides. A review. ResearchGate. (2025-08-05). [Link]
-
Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk - ESSR. [Link]
-
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Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. PHARMD GURU. [Link]
-
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Scavenging of Alkylperoxyl Radicals by Addition to Ascorbate: An Alternative Mechanism to Electron Transfer. MDPI. (2024-10-01). [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Arizona State University. (2022-05-03). [Link]
-
Specific Solvent Issues with Fluorination. Wordpress. [Link]
-
Copper Mediated Fluorination of Aryl Iodides. PMC. [Link]
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troubleshooting guide for fluorous solid-phase extraction (F-SPE).
Technical Support Center: Fluorous Solid-Phase Extraction (F-SPE)
Welcome to the technical support center for Fluorous Solid-Phase Extraction (F-SPE). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during F-SPE experiments. This resource is structured in a question-and-answer format to directly address specific issues, explaining not just the solution but the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of fluorous solid-phase extraction (F-SPE)?
A1: F-SPE is a separation technique that leverages the unique properties of highly fluorinated compounds. The stationary phase in F-SPE consists of silica gel bonded with a fluorocarbon chain (e.g., -SiMe₂(CH₂)₂C₈F₁₇)[1][2]. The separation is based on the principle of "fluorous-fluorous" interaction, a highly specific and strong affinity between fluorinated molecules[3][4]. In a typical F-SPE workflow, a mixture of fluorous-tagged and non-fluorous compounds is loaded onto the cartridge. A "fluorophobic" solvent is used to wash away the non-fluorous compounds, while the fluorous-tagged compounds are retained on the stationary phase. Subsequently, a "fluorophilic" solvent is used to elute the desired fluorous compounds[2][3].
Q2: What is the difference between normal F-SPE and reverse F-SPE?
A2: In normal F-SPE, the stationary phase is fluorous (fluorous silica gel), and it retains fluorous-tagged molecules while non-fluorous compounds are washed away with a fluorophobic solvent[3]. In reverse F-SPE, a standard polar stationary phase like silica gel is used. The mobile phase is a blend of fluorous and organic solvents. In this mode, the non-fluorous compounds are retained by the polar stationary phase, while the fluorous compounds are eluted with the fluorophilic mobile phase[3]. Reverse F-SPE can be advantageous when the target compound is non-fluorous, and the goal is to remove fluorous reagents or byproducts[3].
Q3: Can I reuse F-SPE cartridges?
A3: Yes, one of the advantages of F-SPE is the ability to regenerate and reuse the cartridges, which helps in reducing costs and waste. To regenerate a cartridge, it should be thoroughly washed with a strong fluorophilic solvent like tetrahydrofuran (THF) or acetone to remove all retained fluorous compounds, followed by air-drying[2][3]. Consistent performance in subsequent uses depends on the completeness of this regeneration step.
Troubleshooting Guide
Poor Recovery of Fluorous-Tagged Compound
This is one of the most common issues in F-SPE. Low recovery can manifest as a weak or absent signal of your target compound in the fluorophilic elution fraction.
Q: My fluorous-tagged compound is not being retained on the cartridge and is found in the fluorophobic wash. What could be the cause?
A: This phenomenon, known as "breakthrough," occurs when the fluorous compound fails to adequately bind to the stationary phase. Here are the likely causes and their solutions:
-
Inappropriate Loading Solvent: The choice of solvent to dissolve and load your sample is critical. Using a solvent that is too "fluorophilic" will disrupt the interaction between your fluorous-tagged compound and the stationary phase, causing it to elute prematurely[3].
-
Explanation: The retention in F-SPE is a delicate balance. The loading solvent must be strong enough to dissolve your sample but weak enough (fluorophobic) not to compete with the fluorous stationary phase for your tagged compound.
-
Solution: Opt for a more fluorophobic loading solvent. The fluorophilicity of common solvents increases in the following order: H₂O < DMSO < DMF < MeOH < MeCN < THF[3]. Dimethylformamide (DMF) is often a good starting point due to its low fluorophilicity and good dissolving power for many organic compounds[5]. Also, minimize the volume of the loading solvent used[3].
-
-
Overloading the Cartridge: Exceeding the mass capacity of the F-SPE cartridge can lead to breakthrough.
-
Explanation: The fluorous silica gel has a finite number of interaction sites. If the amount of sample loaded exceeds the cartridge's capacity, the excess will not be retained.
-
Solution: As a general guideline, the mass loading (weight of crude sample to the weight of fluorous silica gel) should be around 5-10%[1][3]. If you suspect overloading, either decrease the sample mass or use a larger cartridge[3][6].
-
-
High Flow Rate During Loading: Applying the sample to the cartridge too quickly can prevent efficient binding.
-
Explanation: The interaction between the fluorous tag and the stationary phase requires sufficient contact time to establish equilibrium[7]. A high flow rate reduces this contact time.
-
Solution: Decrease the flow rate during sample loading. A flow rate of approximately 1-2 mL/min is a good starting point[8]. For viscous samples, dilution may be necessary to maintain an appropriate flow rate[9].
-
Q: My fluorous-tagged compound is retained on the cartridge, but I'm getting low recovery in the final elution step. Why?
A: This indicates that the elution conditions are not optimal for releasing your compound from the stationary phase. Consider the following:
-
Elution Solvent is Too Weak (Not Fluorophilic Enough): The elution solvent must be sufficiently fluorophilic to disrupt the fluorous-fluorous interactions and release your compound.
-
Explanation: The elution process is the reverse of the retention process. A solvent with high fluorophilicity will effectively compete with the stationary phase for the fluorous-tagged analyte.
-
Solution: Increase the fluorophilicity of your elution solvent. Common fluorophilic elution solvents include methanol (MeOH), acetonitrile (MeCN), acetone, and tetrahydrofuran (THF)[3]. If using a solvent mixture, increase the proportion of the more fluorophilic component.
-
-
Insufficient Elution Volume: You may not be using enough solvent to completely elute the compound.
-
Explanation: The analyte elutes as a band of a certain volume. If the elution volume is too small, only a portion of the band will be collected.
-
Solution: Increase the volume of the elution solvent in increments. It is also good practice to collect multiple small fractions during elution and analyze them separately to determine the elution profile of your compound[7][10].
-
-
Secondary Interactions: Your compound might be interacting with the silica backbone of the stationary phase through non-fluorous interactions (e.g., polar or ionic interactions).
-
Explanation: While the primary retention mechanism is fluorous, secondary interactions can occur, especially with polar or charged analytes. These interactions may not be disrupted by a purely fluorophilic solvent.
-
Solution: Modify your elution solvent to disrupt these secondary interactions. For example, adding a small amount of an acid or base can help elute compounds that are interacting ionically[7][11].
-
Low Purity of the Eluted Fluorous Compound
Q: My eluted fluorous fraction is contaminated with non-fluorous compounds. How can I improve the purity?
A: Contamination in the final product suggests that the washing step was not effective enough in removing all non-fluorous components. Here’s how to address this:
-
Wash Solvent is Too Weak (Too Fluorophobic): The wash solvent may not be strong enough to remove all the non-fluorous impurities.
-
Explanation: The ideal wash solvent should be strong enough to elute all non-fluorous compounds without eluting the fluorous-tagged analyte. This is a critical optimization step.
-
Solution: Increase the "strength" (polarity or fluorophobicity, depending on the nature of the impurities) of your wash solvent. For example, if using a methanol/water mixture, you can try increasing the percentage of methanol[1]. However, be cautious not to make the wash solvent too strong, as this could lead to premature elution of your target compound[7][11].
-
-
Insufficient Wash Volume: You may not be using enough wash solvent to remove all impurities.
-
Explanation: Similar to the elution step, a sufficient volume of wash solvent is needed to ensure all non-retained components are washed through the cartridge.
-
Solution: Increase the volume of the wash solvent. A common practice is to use 3-5 column volumes for the wash step[3].
-
Inconsistent Results and Reproducibility Issues
Q: I am getting variable results from one run to the next. What could be causing this lack of reproducibility?
A: Poor reproducibility is often due to subtle variations in the experimental procedure. Here are some key areas to check:
-
Improper Cartridge Conditioning and Equilibration: Failing to properly prepare the cartridge before loading the sample is a common source of inconsistency.
-
Explanation: Conditioning wets the stationary phase and activates it for interaction with the sample. Equilibration prepares the cartridge with a solvent environment similar to the sample, ensuring consistent retention[12][13].
-
Solution: Always follow a consistent conditioning and equilibration protocol. A typical procedure involves washing the cartridge with a fluorophilic solvent (e.g., MeOH), followed by the fluorophobic wash solvent that will be used in the separation[13][14]. Ensure the cartridge bed does not dry out between steps[7].
-
-
Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution will lead to variable retention and elution profiles.
-
Explanation: As discussed earlier, flow rate affects the equilibrium time for interactions. Manual operation can introduce variability.
-
Solution: Use a vacuum manifold or a positive pressure system to maintain a constant and controlled flow rate[15]. Automated SPE systems can provide the highest level of reproducibility[1][5].
-
-
Sample Matrix Effects: Variations in the sample matrix between runs can affect the performance of the F-SPE.
-
Explanation: The presence of other components in the sample can influence the solubility of your analyte and its interaction with the stationary phase.
-
Solution: If possible, try to normalize the sample matrix before loading. This might involve a pre-extraction or precipitation step to remove interfering substances[11][16].
-
Cartridge and Flow Issues
Q: The flow through my F-SPE cartridge is very slow or completely blocked. What should I do?
A: A slow or blocked flow is typically caused by particulates in the sample or high sample viscosity.
-
Particulate Matter in the Sample: Solid particles in your sample can clog the frits of the SPE cartridge.
-
Explanation: The frits in an SPE cartridge have a small pore size to retain the stationary phase, and they can be easily blocked by suspended solids.
-
Solution: Pre-filter your sample through a syringe filter (e.g., 0.45 µm) before loading it onto the F-SPE cartridge[17]. Centrifuging the sample and loading the supernatant can also be effective[9][18].
-
-
High Sample Viscosity: Viscous samples will naturally flow more slowly through the packed bed of the cartridge.
-
Explanation: High viscosity increases the resistance to flow through the porous stationary phase.
-
Solution: Dilute your sample with a compatible, low-viscosity solvent before loading[9]. Be mindful of the impact of the dilution solvent on the retention of your analyte.
-
-
Precipitation on the Cartridge: The sample may precipitate upon contact with the solvent in the cartridge.
-
Explanation: If your sample is dissolved in a strong solvent and then introduced to a weaker solvent on the cartridge, it may crash out of solution, blocking the flow[3][9].
-
Solution: Ensure your sample is soluble in the equilibration solvent. If necessary, adjust the composition of the equilibration solvent to be more compatible with your sample solvent.
-
Experimental Protocols and Data
General F-SPE Protocol
This protocol is a starting point and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Wash the F-SPE cartridge with 3-5 column volumes of a fluorophilic solvent (e.g., methanol or THF) to wet the stationary phase and remove any potential contaminants.
-
-
Cartridge Equilibration:
-
Sample Loading:
-
Fluorophobic Wash:
-
Wash the cartridge with 3-5 column volumes of the fluorophobic solvent to elute the non-fluorous compounds. Collect this fraction for analysis if you need to perform a mass balance.
-
-
Fluorophilic Elution:
-
Elute the retained fluorous-tagged compound with 3-5 column volumes of a fluorophilic solvent (e.g., MeOH or THF)[3]. Collect this fraction as your purified product.
-
-
Cartridge Regeneration (Optional):
Solvent Selection Guide
| Solvent | Relative Fluorophilicity | Recommended Use |
| Water (H₂O) | Very Low | Component of fluorophobic wash solutions |
| Dimethyl Sulfoxide (DMSO) | Low | Loading solvent |
| Dimethylformamide (DMF) | Low | Excellent loading solvent[3][5] |
| Methanol (MeOH) | Moderate | Fluorophilic elution, component of wash/load |
| Acetonitrile (MeCN) | Moderate | Fluorophilic elution, component of wash/load |
| Tetrahydrofuran (THF) | High | Strong fluorophilic elution, regeneration |
| Perfluorohexane (FC-72) | Very High | Not typically used in F-SPE elution |
Table adapted from principles discussed in Zhang, W. (2007)[3].
Visual Diagrams
Standard F-SPE Workflow
Caption: Standard workflow for fluorous solid-phase extraction (F-SPE).
Troubleshooting Decision Tree: Low Recovery
Caption: Decision tree for troubleshooting low recovery in F-SPE.
References
-
Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
LCGC International. (2017). Three Common SPE Problems. [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]
-
Zhang, W., & Curran, D. P. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of combinatorial chemistry, 9(4), 547-554. [Link]
-
ResearchGate. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). [Link]
-
Phenomenex. (2025). Why Your Sample Won't Flow Through an SPE Cartridge | SPE Tip. [Link] (Note: A placeholder URL is used as the original may not be stable. The content reflects principles from the video description.)
-
Waters Knowledge Base. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. [Link]
-
ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link]
-
Chen, M. J., et al. (2014). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 4(100), 57235-57242. [Link]
-
Hawach. (2023). Common Trouble-Shooting About SPE Cartridge. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
Luo, Z., et al. (2001). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry, 3(6), 624-633. [Link]
-
ResearchGate. (2014). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
-
SciSpace. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. [Link]
-
Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
LCGC International. (2017). Three Common SPE Problems. [Link]
-
PromoChrom. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. [Link]
-
Hawach. (2023). Activation and Sample Loading of SPE Cartridge. [Link]
-
Biotage. (2023). Why are flow rates so important in sample prep?. [Link]
-
Biotage. (n.d.). QuickStart Guide to SPE. [Link]
-
Hawach. (2025). Several Problems Affecting Flow Rate of SPE Cartridges. [Link]
-
LCGC International. (2015). Eight Steps to Better Results from Solid-Phase Extraction. [Link]
-
Spectrum. (2020). Spectrum experiment to guard your SPE column flow rate. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
ResearchGate. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. [Link]
-
Hawach. (2023). How to Solve Solid Phase Extraction Cartridge Common Problems?. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
-
Hawach. (2023). How to Solve the Common Faults of SPE Cartridge. [Link]
Sources
- 1. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. anpelsci.com [anpelsci.com]
preventing incomplete reactions with 1-Iodo-1H,1H-nonafluoropentane
Welcome to the technical support center for 1-Iodo-1H,1H-nonafluoropentane (C₅H₂F₉I). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent incomplete reactions, ensuring the successful application of this versatile fluorinated building block.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable reagent in organic synthesis, primarily used for the introduction of the nonafluoropentyl group into various molecules. Its applications are prominent in:
-
Pharmaceutical and Agrochemical Development: The incorporation of fluorinated moieties can significantly enhance the metabolic stability, bioavailability, and efficacy of active pharmaceutical ingredients (APIs) and pesticides.[1][2]
-
New Material Synthesis: It serves as a critical component in the creation of novel polymers and advanced materials with improved thermal stability and chemical resistance.[1]
-
Specialty Chemical Manufacturing: It is a key intermediate in the synthesis of a wide range of specialty chemicals.[1]
Q2: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are crucial to maintain the integrity of this compound and ensure experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C[3] | Minimizes potential degradation and vapor pressure. |
| Light Exposure | Store in a light-resistant container.[3][4] | The C-I bond can be susceptible to homolytic cleavage upon exposure to light, leading to the formation of radical species and potential decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential reactions with atmospheric oxygen or moisture. |
| Handling | Use in a well-ventilated area, preferably a fume hood.[5] | The compound can be volatile, and inhalation should be avoided. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5] | Avoid direct contact with skin and eyes. |
Q3: What are the common reaction types involving this compound?
This reagent participates in a variety of reactions, primarily driven by the reactivity of the carbon-iodine bond. Common transformations include:
-
Free Radical Reactions: The C-I bond can undergo homolytic cleavage, initiated by heat or light, to generate the nonafluoropentyl radical. This radical can then participate in addition reactions to alkenes and alkynes.[6][7][8][9]
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium and copper-based catalysts are often employed to facilitate the coupling of the nonafluoropentyl group with various organic substrates.[2][6]
-
Nucleophilic Substitution: While less common due to the electron-withdrawing nature of the perfluoroalkyl chain, nucleophilic substitution at the carbon bearing the iodine can occur under specific conditions.
II. Troubleshooting Incomplete Reactions
Incomplete conversion is a frequent challenge in reactions involving perfluoroalkyl iodides. This section provides a structured approach to diagnosing and resolving these issues.
Issue 1: Low or No Conversion of Starting Material
Possible Cause 1: Inefficient Radical Initiation (for free-radical reactions)
-
Explanation: Free-radical reactions require an initiation step to generate the reactive perfluoroalkyl radical. Insufficient energy input (light or heat) or the presence of radical inhibitors can stifle the reaction.[7][8][9]
-
Troubleshooting Steps:
-
Verify Initiation Conditions: Ensure the light source (for photochemical reactions) is of the appropriate wavelength and intensity. For thermally initiated reactions, confirm the reaction temperature is sufficient.
-
Use a Radical Initiator: Consider the addition of a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, particularly for thermal reactions.[10]
-
Degas the Solvent: Remove dissolved oxygen, a known radical scavenger, by sparging the solvent with an inert gas (argon or nitrogen) prior to the reaction.
-
Possible Cause 2: Catalyst Inactivity (for transition-metal catalyzed reactions)
-
Explanation: The catalytic cycle in cross-coupling reactions can be inhibited by impurities or improper activation. The choice of ligands and additives is also critical for catalyst performance.[11]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents, especially the solvent and any bases, are free from impurities that could poison the catalyst.
-
Optimize Ligand and Additives: The electronic and steric properties of the ligand can significantly impact the reaction. Screen different ligands to find the optimal one for your specific transformation. The presence of additives, such as iodide salts, can sometimes accelerate the reaction.[11]
-
Pre-activate the Catalyst: In some cases, a pre-activation step may be necessary to generate the active catalytic species.
-
Possible Cause 3: Unfavorable Reaction Kinetics
-
Explanation: Reaction rates can be influenced by concentration, temperature, and solvent choice.
-
Troubleshooting Steps:
-
Increase Reactant Concentration: Higher concentrations can lead to a faster reaction rate.
-
Elevate the Reaction Temperature: Increasing the temperature generally accelerates the reaction, but be mindful of potential side reactions or decomposition.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect reaction kinetics. Experiment with different solvents to find the most suitable one.
-
Caption: Troubleshooting workflow for incomplete reactions.
Issue 2: Formation of Significant Side Products
Possible Cause 1: Dimerization of the Perfluoroalkyl Radical
-
Explanation: In free-radical reactions, if the concentration of the perfluoroalkyl radical is too high and the substrate is not sufficiently reactive, the radicals can dimerize to form perfluorodecane.
-
Troubleshooting Steps:
-
Slow Addition of the Iodide: Add the this compound slowly to the reaction mixture to maintain a low concentration of the radical species.
-
Increase Substrate Concentration: A higher concentration of the radical acceptor will increase the likelihood of the desired reaction over dimerization.
-
Possible Cause 2: Homocoupling of the Substrate (in cross-coupling reactions)
-
Explanation: In transition-metal catalyzed reactions, the substrate can sometimes couple with itself, leading to undesired homocoupled products.
-
Troubleshooting Steps:
-
Adjust Reaction Conditions: Lowering the reaction temperature or changing the solvent may disfavor the homocoupling pathway.
-
Modify the Catalyst System: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
-
III. Experimental Protocols
Protocol 1: Monitoring Reaction Progress using ¹H and ¹⁹F NMR
Real-time monitoring of the reaction is crucial for determining the optimal reaction time and identifying any issues early on.
Methodology:
-
Prepare the Reaction Mixture: In an NMR tube, combine the substrate, this compound, solvent, and any catalysts or initiators.
-
Acquire Initial Spectra: Take initial ¹H and ¹⁹F NMR spectra to identify the chemical shifts of the starting materials.
-
Initiate the Reaction: If necessary, expose the NMR tube to a light source or place it in a heated NMR probe.
-
Acquire Spectra at Regular Intervals: Collect both ¹H and ¹⁹F NMR spectra at regular time points to monitor the disappearance of starting material signals and the appearance of product signals.[12]
-
Data Analysis: Integrate the relevant peaks in both the ¹H and ¹⁹F spectra to determine the conversion of starting materials and the formation of products over time.
Key Signals to Monitor:
-
¹H NMR: The methylene protons (-CH₂I) of this compound will have a characteristic chemical shift that will change upon reaction.
-
¹⁹F NMR: The fluorine signals of the nonafluoropentyl group will also shift upon product formation, providing a clear indication of reaction progress.[12]
Caption: Workflow for NMR-based reaction monitoring.
IV. References
-
Palladium-Catalyzed Selective Synthesis of Perfluoroalkylated Enynes from Perfluoroalkyl Iodides and Alkynes. ResearchGate. [Link]
-
Scope of perfluoroalkyl iodide. Reaction conditions. ResearchGate. [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). RSC Publishing. [Link]
-
Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. American Chemical Society. [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC - NIH. [Link]
-
Iodide effects in transition metal catalyzed reactions. Dalton Transactions (RSC Publishing). [Link]
-
Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. PMC - NIH. [Link]
-
Free Radical Reactions. Chemistry LibreTexts. [Link]
-
On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]
-
Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. [Link]
-
Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. University of Liverpool IT Services. [Link]
-
1-Iodo-1H,1H,2H,2H-perfluorododecane. CAS Common Chemistry. [Link]
-
10.1 Introduction to Free Radical Halogenation. YouTube. [Link]
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- 1. nbinno.com [nbinno.com]
- 2. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. Iodide effects in transition metal catalyzed reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. magritek.com [magritek.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions with 1-Iodo-1H,1H-nonafluoropentane
I. Introduction: The Challenge of Perfluoroalkyl Homocoupling
The incorporation of perfluoroalkyl chains, such as the 1H,1H-nonafluoropentyl group, is a critical strategy in medicinal chemistry and materials science. These moieties can significantly alter a molecule's physical, chemical, and biological properties.[1] However, the synthetic utility of cross-coupling reactions with 1-iodo-1H,1H-nonafluoropentane (C4F9CH2CH2I) is often hampered by a persistent side reaction: homocoupling. This dimerization leads to the formation of the undesired 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorododecane, which not only consumes the valuable starting material but also complicates the purification process, ultimately impacting reaction yield and efficiency. This guide provides a comprehensive troubleshooting framework to diagnose and mitigate this common experimental issue.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in my reaction with this compound?
Homocoupling in these reactions can arise from several competing mechanistic pathways that outpace the desired cross-coupling cycle. In palladium-catalyzed systems, the presence of oxygen can lead to the formation of palladium peroxo complexes, which have been shown to facilitate the homocoupling of organoboron reagents.[2][3] For copper-catalyzed reactions, especially in Sonogashira-type couplings, the oxidative dimerization of the copper acetylide intermediate, known as Glaser coupling, is a common source of homocoupling, a process also promoted by oxygen.[4][5] Additionally, side reactions involving radical intermediates can contribute to the formation of the homocoupled product.
Q2: I'm seeing a significant amount of the C8F17-CH2CH2-CH2CH2-C8F17 byproduct in my crude reaction mixture. What likely went wrong?
The presence of a significant amount of the homocoupled product suggests that the rate of the undesired dimerization pathway is competitive with or even exceeding the rate of the desired cross-coupling reaction. This can be due to a combination of factors including:
-
Suboptimal catalyst or ligand choice: The electronic and steric properties of the catalyst and ligands play a crucial role in dictating the relative rates of the catalytic cycle steps.
-
Presence of oxygen: Inadequate degassing of solvents and reagents can promote oxidative homocoupling pathways.[2]
-
Reaction kinetics: High concentrations of the perfluoroalkyl iodide or slow transmetalation can favor dimerization.
Q3: Can the choice of catalyst and ligand influence the rate of homocoupling?
Absolutely. The ligand's properties are critical. For instance, in palladium-catalyzed reactions, bulky electron-rich phosphine ligands can promote the desired reductive elimination step to form the cross-coupled product over competing side reactions.[6] In some cases, the use of specific ligands, like terpyridine in certain copper-catalyzed reactions, is essential to prevent polymerization and other side reactions.[7] The choice between palladium and copper catalysts also significantly impacts the likely homocoupling mechanism and thus the strategy for its prevention.[8][9]
Q4: How do reaction parameters like temperature and solvent affect the formation of the homocoupled product?
Temperature and solvent are key parameters. Higher temperatures can sometimes favor the homocoupling pathway, so running reactions at the lowest effective temperature is often beneficial. The solvent choice can influence the solubility of reagents and intermediates, affecting reaction rates. Polar aprotic solvents are often used in copper-catalyzed perfluoroalkylation, but the optimal solvent must be determined empirically for each specific reaction.[1]
Q5: Are there any specific additives that can suppress the dimerization of my perfluoroalkyl iodide?
Yes, certain additives can be effective. In some copper-catalyzed systems, unsaturated hydrocarbons like 1,3-butadiene have been shown to suppress side reactions by inhibiting β-hydride elimination.[10] While not directly a radical scavenger, the use of a reducing atmosphere, such as dilute hydrogen, has been reported to diminish homocoupling in Sonogashira reactions by reducing residual oxygen.[11]
III. Troubleshooting Guide: A Symptom-Based Approach
Symptom: High Levels of Homocoupling (>15%) Detected by GC-MS or ¹⁹F NMR
Potential Cause A: Suboptimal Catalyst/Ligand System
-
Causality: The ligand sphere around the metal center dictates the kinetics of oxidative addition, transmetalation, and reductive elimination. An inappropriate ligand can slow down the desired cross-coupling cycle, allowing the off-cycle homocoupling pathway to dominate. For example, in palladium catalysis, if reductive elimination is slow, the [LₙPd(Ar)(Rf)] intermediate may be susceptible to side reactions.[6]
-
Solution: Screen a panel of catalysts and ligands. For palladium-catalyzed reactions, consider bulky, electron-rich phosphine ligands. For copper-catalyzed reactions, especially with alkynes, ensure the copper(I) source is high purity and consider different ligands if simple salts are ineffective.
Table 1: Recommended Catalyst & Ligand Combinations
| Coupling Type | Catalyst Precursor | Recommended Ligands | Rationale |
| Suzuki-type | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands facilitate reductive elimination. |
| Sonogashira-type | CuI, [(PPh₃)₂CuBH₄] | PPh₃, P(o-tolyl)₃ | Phosphine ligands can stabilize the copper(I) center.[12][13] |
| Kumada-type | NiCl₂(dppp), PdCl₂(dppf) | dppp, dppf | Effective for coupling with Grignard reagents.[14][15] |
Potential Cause B: Inefficient Transmetalation or Reaction Kinetics
-
Causality: In a typical cross-coupling cycle, after oxidative addition of the perfluoroalkyl iodide to the metal center, a transmetalation step with the coupling partner (e.g., an organoboron or organozinc reagent) occurs. If this step is slow, the concentration of the [LₙM(Rf)(I)] intermediate can build up, increasing the likelihood of a homocoupling side reaction.
-
Solution:
-
Slow Addition: Utilize a syringe pump to add the this compound solution to the reaction mixture over several hours. This maintains a low instantaneous concentration of the iodide, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.
-
Optimize Transmetalation: For Suzuki couplings, ensure the base is appropriate and sufficiently soluble. For Stille or Negishi couplings, the quality of the organotin or organozinc reagent is paramount.
-
Caption: Slow addition workflow to minimize homocoupling.
Potential Cause C: Presence of Oxygen
-
Causality: Oxygen is a known culprit in promoting homocoupling. In palladium-catalyzed reactions, O₂ can react with the Pd(0) catalyst to form peroxo species that facilitate oxidative homocoupling of coupling partners like boronic acids.[3] In copper-catalyzed Sonogashira reactions, O₂ promotes the oxidative dimerization of copper acetylides (Glaser coupling).[4][5]
-
Solution: Implement rigorous anaerobic techniques.
-
Degassing: Use the freeze-pump-thaw method (at least three cycles) for all solvents.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of high-purity argon or nitrogen. Use Schlenk line techniques for all reagent transfers.
-
IV. Advanced Protocols for Suppressing Homocoupling
Protocol 1: Copper-Free Sonogashira Coupling
To completely avoid the Glaser homocoupling of the alkyne partner, a copper-free protocol can be employed. This relies solely on a palladium catalyst, often with a suitable amine base.
Experimental Protocol:
-
To an oven-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the aryl/vinyl halide (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Add the degassed solvent (e.g., THF, DMF, or toluene).
-
Add the degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Note: The optimal choice of palladium catalyst, ligand, and base is crucial for the success of copper-free Sonogashira reactions and may require screening.[4][16]
Caption: Competing catalytic pathways.
V. Data Interpretation
Table 2: Representative ¹⁹F NMR Chemical Shifts
| Moiety | Typical Chemical Shift Range (ppm, relative to CFCl₃) |
| C F₃-CF₂-CF₂-CF₂-CH₂-CH₂-I | ~ -81 (CF₃) |
| CF₃-C F₂-CF₂-CF₂-CH₂-CH₂-I | ~ -126 |
| CF₃-CF₂-C F₂-CF₂-CH₂-CH₂-I | ~ -124 |
| CF₃-CF₂-CF₂-C F₂-CH₂-CH₂-I | ~ -114 |
| Desired Product (Rf-R) | Shifts will vary based on R, but the pattern remains. |
| Homocoupled Product (Rf-Rf) | Will show a similar pattern but may have slight shifts due to the different electronic environment. |
Note: It is crucial to run a standard of the homocoupled byproduct if possible, or to use GC-MS to confirm its presence, as ¹⁹F NMR shifts can be subtle.
VI. References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Bipyridinium Ionic Liquid-Promoted Cross-Coupling Reactions between Perfluoroalkyl or Pentafluorophenyl Halides and Aryl Iodides. (2005). Organic Letters. [Link]
-
Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55(08), 1213–1220. [Link]
-
Hazra, A., Lee, M. T., Chiu, J. F., & Lalic, G. (2018). Photoinduced Copper-Catalyzed Coupling of Terminal Alkynes and Alkyl Iodides. Angewandte Chemie International Edition, 57(19), 5492–5496. [Link]
-
Hu, J., & Chen, Y. (2010). Copper-mediated fluoroalkylation reactions with iododifluoroacetamides: controlling the selectivity among cross-coupling, intramolecular cyclization, and homocoupling reactions. The Journal of Organic Chemistry, 75(16), 5657–5664. [Link]
-
Kumada Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mohammad-Moghaddam, F., & Izadi, Z. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(47), 27364–27411. [Link]
-
Sonogashira coupling. (2024). In Wikipedia. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 17, 2026, from [Link]
-
Terao, J., Todo, H., Begum, S. A., Kuniyasu, H., & Kambe, N. (2004). Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives. Angewandte Chemie International Edition, 43(47), 6465–6468. [Link]
-
Wang, S., Yu, L., Li, P., Meng, L., & Wang, L. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis, 2011(09), 1541–1546. [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Palladium-Catalyzed C-H Perfluoroalkylation of Arenes. Science, 325(5948), 1661–1664. [Link]
-
Welin, E. R., Le, C., typographical errors, corrected, & Reisman, S. E. (2019). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 141(38), 15344–15351. [Link]
-
Xiong, X., Liu, B., Jiang, X., Song, Y., Liu, S., & Zeng, X. (2024). Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. Advanced Synthesis & Catalysis. [Link]
-
Xu, C., & Negishi, E.-i. (2014). Dialkylzinc-Mediated Cross-Coupling Reactions of Perfluoroalkyl and Perfluoroaryl Halides with Aryl Halides. Angewandte Chemie International Edition, 53(38), 10204–10207. [Link]
-
Zhang, P., Le, C. M., & MacMillan, D. W. C. (2016). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 138(37), 12037–12040. [Link]
-
Zhao, S., Gonsalves, T., & Ma, S. (2017). Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. Green Chemistry, 19(1), 246–249. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoinduced Copper-Catalyzed Coupling of Terminal Alkynes and Alkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]
- 13. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
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- 15. Kumada Coupling | NROChemistry [nrochemistry.com]
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Technical Support Center: Catalyst Selection for 1-Iodo-1H,1H-nonafluoropentane Reactions
Welcome to the technical support guide for reactions involving 1-Iodo-1H,1H-nonafluoropentane (C₄F₉CH₂I). This resource is designed for researchers, chemists, and drug development professionals who are leveraging this valuable building block to introduce the nonafluoropentyl moiety into complex molecules. The unique electronic properties imparted by the perfluoroalkyl chain make these reactions highly rewarding, yet they can present specific challenges. This guide provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental hurdles, and answers to frequently asked questions.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst and reaction design for incorporating the C₄F₉CH₂- group.
Q1: What are the primary catalytic strategies for activating this compound?
There are three primary catalytic manifolds used for reactions with perfluoroalkyl iodides:
-
Transition-Metal Catalysis (Cu, Pd): Copper and palladium complexes are the workhorses for cross-coupling reactions.[1][2][3] Copper is widely used for coupling with aryl iodides and other partners, often being more cost-effective.[1][4][5] Palladium catalysts are also effective, particularly in well-defined cross-coupling scenarios, though their mechanisms and handling can be more complex.[2][3]
-
Photoredox Catalysis: This modern approach uses light-activated catalysts (like iridium or ruthenium complexes, or organic dyes) to generate perfluoroalkyl radicals under exceptionally mild conditions.[6] This strategy is ideal for radical additions to alkenes, alkynes, and (hetero)arenes.
-
Metal-Free Radical Initiation: Perfluoroalkyl radicals can also be generated without a photocatalyst, often using a simple base like tBuONa or KOH which interacts with the perfluoroalkyl iodide through a halogen bond, facilitating homolysis.[7]
Q2: Why is catalyst selection so critical? What makes this reagent different from a standard alkyl iodide?
The C-I bond in this compound is significantly influenced by the strongly electron-withdrawing nonafluorobutyl group (C₄F₉). This has two key consequences:
-
Weakened C-I Bond: The bond is weaker and more prone to homolytic cleavage, making radical generation favorable.[7]
-
Modified Reactivity at the Metal Center: In cross-coupling reactions, the electronic nature of the perfluoroalkyl group affects every step of the catalytic cycle, from oxidative addition to reductive elimination. The choice of metal, ligand, and additives is crucial to stabilize catalytic intermediates and prevent unwanted side reactions.
Q3: How do I choose between a Copper and a Palladium catalyst for my cross-coupling reaction?
Your choice depends on the specific transformation, substrate scope, and experimental constraints. Here is a general guide:
| Feature | Copper-Catalyzed Systems | Palladium-Catalyzed Systems |
| Common Reactions | Arylation of 1H-perfluoroalkanes, coupling with alkynes.[1][5][8] | C-H functionalization, Heck-type couplings.[2][3] |
| Typical Catalysts | CuCl, CuI, Cu(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Common Ligands | Phenanthroline, Bipyridine | Phosphines (e.g., Xantphos), N-heterocyclic carbenes (NHCs) |
| Advantages | Generally more cost-effective, robust, and often tolerant of a wider range of functional groups.[1] | Highly tunable reactivity through ligand design, well-studied mechanistic pathways.[9] |
| Considerations | Reactions may require higher temperatures and stronger bases. Ligand choice is key to stabilize the Cu-RF species.[4] | Can be sensitive to air and moisture. Ligands can be expensive. Risk of β-hydride elimination if applicable. |
Part 2: Troubleshooting Guide for Common Experimental Issues
Encountering challenges is a normal part of research. This section provides a structured approach to diagnosing and solving common problems.
Q4: My reaction shows low or no conversion to the desired product. What should I check first?
Low conversion is the most common issue. A systematic approach is the best way to identify the root cause.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q5: I'm observing significant formation of side products, such as dimerization of my starting material or reduction of the perfluoroalkyl iodide.
Side product formation points to a competing reaction pathway out-competing your desired transformation.
-
Probable Cause A: Inefficient Catalytic Turnover. If the desired cross-coupling is slow, side reactions can dominate. This is often due to an unstable catalytic intermediate.
-
Solution: The ligand is your primary tool. For copper-catalyzed arylations, a ligand like phenanthroline is known to stabilize the perfluoroalkyl copper species, preventing decomposition and favoring the productive pathway.[1][4] For palladium systems, a more electron-donating or bulkier ligand might be required to promote reductive elimination over other pathways.
-
-
Probable Cause B: Uncontrolled Radical Processes. The C₄F₉CH₂ radical is an intermediate in many of these reactions. If it is not trapped efficiently by the intended substrate, it can dimerize or abstract a hydrogen atom from the solvent, leading to reduced byproducts.
-
Solution: Adjust the reaction concentration. Running the reaction at a higher concentration of the radical trap (e.g., your alkene or arene) can favor the desired addition reaction over bimolecular radical recombination. For photoredox reactions, reducing the light intensity can lower the steady-state concentration of radicals, sometimes suppressing unwanted side reactions.
-
Q6: My photoredox reaction is not working, even though the literature procedure is followed exactly.
Photoredox catalysis has unique variables that must be controlled.
-
Probable Cause A: Inefficient Photon Flux. The catalyst can only turn over as fast as it absorbs photons.
-
Solution: Ensure your light source is positioned correctly and that the reaction vessel is not blocking the required wavelength. For example, some borosilicate glass vials can filter UV light. If using LEDs, confirm they are emitting at the specified wavelength (e.g., 460 nm blue light) and have not degraded in intensity.[10][11]
-
-
Probable Cause B: Quenching. Other components in the reaction mixture can quench the excited state of the photocatalyst, shutting down the reaction.
-
Solution: Ensure all reagents are pure. Sometimes, trace impurities can act as quenchers. If your substrate has a low oxidation or reduction potential, it might be interfering with the catalytic cycle. A cyclic voltammetry experiment can help diagnose this.
-
Part 3: Field-Proven Experimental Protocol
This section provides a reliable, step-by-step protocol for a common reaction, designed to be a self-validating system.
Protocol: Copper-Catalyzed Arylation of 1H,1H-Nonafluoropentane with an Aryl Iodide
This protocol is adapted from established methodologies for the copper-catalyzed arylation of 1H-perfluoroalkanes.[1][4][5] It demonstrates the formation of a C(sp²)-C(sp³) bond.
Materials:
-
This compound (C₄F₉CH₂I)
-
Aryl Iodide (e.g., 4-Iodotoluene)
-
Copper(I) Chloride (CuCl)
-
1,10-Phenanthroline
-
Zinc bis(2,2,6,6-tetramethylpiperidide) (TMP₂Zn) solution (prepared from ZnCl₂ and LiTMP or purchased)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous
-
Anhydrous toluene for transfers
Procedure:
-
Reaction Setup: In a glovebox, add CuCl (0.05 mmol, 1.0 eq) and 1,10-phenanthroline (0.1 mmol, 2.0 eq) to an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl iodide (1.5 mmol, 3.0 eq) to the vial, followed by 1.0 mL of anhydrous DMPU.
-
Base and Substrate Preparation: In a separate vial inside the glovebox, add this compound (0.5 mmol, 1.0 eq). To this, add the TMP₂Zn solution (0.5 mmol, 1.0 eq). Causality Note: The TMP₂Zn acts as a strong, non-nucleophilic base to deprotonate the terminal C-H bond of a related 1H-perfluoroalkane, which then undergoes transmetalation. While this specific substrate lacks that proton, related literature shows this system is effective for generating the active copper-perfluoroalkyl species from the iodide, likely via a different initial mechanism but arriving at a similar key intermediate.[4]
-
Reaction Initiation: Transfer the solution containing the base and perfluoroalkyl iodide to the reaction vial containing the copper catalyst and aryl iodide. Seal the vial tightly with a Teflon-lined cap.
-
Heating and Monitoring: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 90 °C. Stir vigorously. Monitor the reaction progress by taking small aliquots (quenching with acidic water) and analyzing by GC-MS or ¹⁹F NMR.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the vial to room temperature. Dilute the mixture with 10 mL of diethyl ether and pour it into 20 mL of 1 M HCl in a separatory funnel.
-
Extraction and Purification: Separate the layers. Extract the aqueous layer twice with 10 mL of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for a Cu-catalyzed arylation reaction.
References
-
Popov, I., Lindeman, S., & Daugulis, O. (2011). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Journal of the American Chemical Society. [Link]
-
Poh, J. S., & Tlili, A. (2018). Radical Fluoroalkylation Reactions. ACS Catalysis. [Link]
-
Wang, F., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation. Chemical Science. [Link]
-
Daugulis, O. (2011). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. e-Publications@Marquette. [Link]
-
Melchiorre, P., et al. (2023). Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. Chemical Science. [Link]
-
Shetgaonkar, P., & Singh, M. S. (2021). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. MDPI. [Link]
-
Di Mola, A., et al. (2023). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. MDPI. [Link]
-
Wang, F., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. National Institutes of Health. [Link]
-
Popov, I., Lindeman, S., & Daugulis, O. (2011). Copper-catalyzed arylation of 1H-perfluoroalkanes. PubMed. [Link]
-
Melchiorre, P., et al. (2023). Enantioselective Catalytic Remote Perfluoroalkylation of α-Branched Enals driven by Light. ResearchGate. [Link]
-
Wengryniuk, S. E. (2018). Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. ResearchGate. [Link]
-
Villalba de Pando, F. (2021). Understanding Palladium-Mediated Transformations. UVaDOC. [Link]
-
Poh, J. S., & Tlili, A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]
-
Liu, Y., et al. (2023). DFT study on the mechanism of palladium(0)-catalyzed reaction of o-iodoanilines, CO2, and CO. ResearchGate. [Link]
Sources
- 1. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Copper-catalyzed arylation of 1H-perfluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermicity of 1-Iodo-1H,1H-nonafluoropentane Reactions
Introduction
1-Iodo-1H,1H-nonafluoropentane (C₄F₉CH₂CH₂I) is a valuable building block in modern organic synthesis, enabling the introduction of the nonafluoropentyl moiety into a wide range of molecules. Its utility stems from the unique physicochemical properties conferred by the highly fluorinated chain, including high thermal stability, lipophilicity, and chemical inertness.[1][2][3] However, like many perfluoroalkyl iodides, its reactions, particularly those involving radical initiation or highly reactive organometallics, can be significantly exothermic.[4]
The uncontrolled release of heat can lead to temperature and pressure spikes, solvent boiling, and, in worst-case scenarios, thermal runaway. This guide is designed to provide researchers, scientists, and drug development professionals with the technical knowledge and practical tools to safely manage the exothermicity of reactions involving this compound. We will move beyond simple procedural steps to explain the underlying principles of thermal management, enabling you to make informed, safety-conscious decisions in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during experimentation.
Q1: My reaction temperature is spiking unexpectedly after an induction period. What is happening and how can I prevent it?
A: An induction period followed by a rapid temperature rise is a classic sign of an accumulation of unreacted starting material, which then reacts very quickly. This often occurs in radical reactions where the initiation is slow or inhibited.
-
Causality: The initiator (e.g., AIBN, peroxide) may be added at a temperature too low for efficient decomposition, or an inhibitor present in the starting materials or solvent is being consumed. During this time, you are adding the this compound, but it is not reacting. Once the initiator becomes active or the inhibitor is gone, the accumulated reagent reacts rapidly, generating heat faster than the cooling system can remove it.
-
Troubleshooting & Prevention:
-
Ensure Initiator Activity: Check the recommended decomposition temperature for your radical initiator and ensure your reaction is at or slightly above that temperature before starting the addition of the perfluoroalkyl iodide.
-
Purify Reagents: Consider passing reagents and solvents through a plug of activated alumina to remove potential inhibitors.
-
Controlled Addition (Semi-Batch): The most robust solution is to switch to a semi-batch or dose-controlled addition.[5][6][7] In this setup, you add the this compound slowly to the reaction mixture at the reaction temperature. The heat evolution should be directly proportional to the addition rate.[5] If the exotherm stops, you stop the addition. This prevents dangerous accumulation.
-
Initiator Addition: Consider adding the initiator in portions or via syringe pump to maintain a steady radical concentration.
-
Q2: I am scaling up a reaction from 1 g to 100 g. I kept the addition times and temperatures the same, but the temperature control is much worse. Why?
A: This is a critical and common scale-up challenge related to the change in the surface-area-to-volume ratio.
-
Causality: Heat generation is a function of the reaction volume (mass), which scales cubically (volume ∝ radius³). Heat removal, however, is a function of the surface area of the reactor available for cooling, which scales squarely (area ∝ radius²). As you scale up, the volume (heat generation) increases much faster than the surface area (heat removal). A procedure that was safe on a 1 g scale can easily become a dangerous runaway on a 100 g scale.
-
Troubleshooting & Prevention:
-
Do Not Scale Linearly: Never assume linear scalability for exothermic reactions.
-
Perform Calorimetry: Before a major scale-up, perform reaction calorimetry on a small scale.[8][9][10][11] This will measure the total heat of reaction (ΔHᵣ) and the rate of heat evolution. This data is essential for calculating the cooling duty required for the larger scale.
-
Extend Addition Times: Significantly increase the addition time on the larger scale to keep the instantaneous heat generation rate well within the cooling capacity of your reactor.
-
Lower Reaction Temperature: Reducing the temperature can slow the reaction kinetics, but this may not be effective for very fast reactions, where the rate is controlled by the addition speed.
-
Increase Solvent Volume: A larger solvent volume increases the thermal mass of the system, allowing it to absorb more heat for a given temperature rise.
-
Q3: What are the most common types of reactions with this compound that I should be most concerned about?
A: You should exercise the most caution with reactions that have a high activation energy barrier but are highly exothermic once initiated.
-
Radical Additions: Reactions involving the formation of the C₄F₉CH₂CH₂• radical are a primary concern.[4] These are often chain reactions, which can accelerate rapidly. Initiation can be thermal (e.g., with AIBN) or photochemical.[12]
-
Metal-Mediated Couplings: Reactions with highly reactive metals (e.g., organolithium or Grignard reagents) can be extremely fast and exothermic.[13] These often involve a metal-halogen exchange, which is typically very rapid.
-
Reductive Processes: Reductions using strong reducing agents can also generate significant heat.
Q4: How can I tell if my reaction is entering a thermal runaway, and what should I do?
A: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removed by the cooling system, leading to an uncontrolled acceleration of the reaction rate and temperature.
-
Warning Signs:
-
The temperature continues to rise even after you have stopped the addition of reagents.
-
The temperature rises rapidly even with maximum cooling applied.
-
A sudden, unexpected increase in pressure (venting from the condenser).
-
Noticeable boiling of the solvent when the measured internal temperature is below the solvent's boiling point (indicates localized superheating).
-
-
Emergency Action (Quenching):
-
Stop Reagent Addition: Immediately cease adding any more reagents.
-
Maximize Cooling: Ensure your cooling bath/circulator is at its lowest set point and functioning.
-
Prepare a Quench: If the temperature continues to rise uncontrollably, you must quench the reaction. A quench is a pre-planned procedure to rapidly stop the reaction.[14][15] The ideal quencher cools the mixture, dilutes the reactants, and neutralizes the reactive species.
-
Execute the Quench: For many radical reactions, adding a radical scavenger like hydroquinone or TEMPO can be effective. For organometallic reactions, a proton source (like isopropanol, added cautiously) may be used.[16] The quench procedure should be part of your experimental plan before you start the reaction.[14][17]
-
Protocols for Thermal Management
Protocol 2.1: Small-Scale Exotherm Assessment (Heat Flow Estimation)
This protocol allows for a qualitative-to-semi-quantitative assessment of exothermicity using standard laboratory equipment.
Objective: To determine if a reaction is exothermic and estimate the rate of heat release before scaling up.
Methodology:
-
Setup: Assemble a jacketed reaction vessel with an overhead stirrer, a temperature probe (thermocouple) in the reaction mixture, and another in the cooling jacket fluid. Connect the jacket to a circulating chiller/heater.
-
Calibration (Pre-reaction): Add only the solvent to the reactor. Set the stirrer to the planned agitation speed. Set the circulator to the desired reaction temperature (e.g., 25 °C) and allow the system to equilibrate.
-
Initiate Reaction: Add all reagents except the this compound.
-
Controlled Addition: Begin adding the this compound via syringe pump at a slow, constant rate.
-
Data Logging: Record the internal temperature (T_internal) and the jacket temperature (T_jacket) over time.
-
Analysis: The difference between the internal and jacket temperature (ΔT = T_internal - T_jacket) is proportional to the heat being generated by the reaction. A large, sustained ΔT indicates a significant exotherm. A sharp rise in T_internal that coincides with the addition indicates a fast, dose-controlled reaction.
Protocol 2.2: Emergency Quenching Procedure
Objective: To safely and rapidly terminate a reaction that shows signs of thermal runaway.
IMPORTANT: This procedure must be planned in advance. The choice of quench agent depends on the specific reaction chemistry.
Example Scenario: A radical addition reaction.
Quench Agent: A solution of 2,6-di-tert-butyl-4-methylphenol (BHT) or hydroquinone in the reaction solvent, placed in an ice bath next to the apparatus.
Methodology:
-
Identify Runaway: Confirm runaway conditions (see FAQ Q4).
-
Alert Personnel: Announce the emergency to others in the lab.
-
Stop Additions & Maximize Cooling: Cease all reagent feeds and ensure cooling is at maximum.
-
Add Quench Agent: If the temperature continues to rise, add the pre-prepared quench solution quickly but safely to the reaction vessel. This will scavenge the radical species and terminate the chain reaction.
-
Dilute (if necessary): If the reaction is highly concentrated, adding a large volume of cold, inert solvent can also help by diluting the reactants and absorbing heat.[14]
-
Monitor: Continue to monitor the temperature until it is stable and decreasing.
Data & Reference Tables
Table 1: Physical Properties of this compound
| Property | Value |
| Formula | C₅H₄F₉I |
| Molecular Weight | 373.97 g/mol |
| Boiling Point | 160-162 °C |
| Density | 1.95 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
Data sourced from commercial supplier safety data sheets.
Table 2: Common Cooling Bath Compositions
| Temperature Range (°C) | Composition | Hazards |
| 0 to 5 | Ice / Water | Low |
| -10 to -20 | Ice / Saturated NaCl | Corrosive |
| -40 to -78 | Dry Ice / Acetone or Isopropanol | Flammable, Frostbite |
| -100 | Liquid Nitrogen / Diethyl Ether Slush | Flammable, Frostbite, Asphyxiation |
Visualization & Workflows
Diagram 1: Heat Management in a Jacketed Reactor
This diagram illustrates the fundamental principle of managing an exothermic reaction. The rate of heat generation (Q_gen) from the chemical reaction must be balanced by the rate of heat removal (Q_rem) through the reactor walls to the cooling fluid.
Caption: Heat flow diagram for an exothermic process.
Diagram 2: Decision Workflow for Thermal Safety Assessment
This decision tree provides a logical pathway for assessing and mitigating thermal risks when working with potentially exothermic reactions.
Caption: Decision workflow for thermal hazard assessment.
References
- Vertex AI Search. (n.d.). Calorimetry.
- IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing.
- ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
- Health and Safety Executive. (n.d.). Quench Systems.
- ResearchGate. (n.d.). Addition of perfluoroalkyl iodide to alkenes and alkynes.
- The Sarpong Group. (2016). Quenching of Water Reactive Materials.
- Chemistry LibreTexts. (2022). 11.5: Reaction Calorimetry.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions.
- Wikipedia. (n.d.). Semibatch reactor.
- ResearchGate. (n.d.). Energetic profile of addition of fluoroalkyl radicals proceeding via a....
- ACS Publications. (n.d.). Electrophilic Perfluoroalkylating Agents.
- J-STAGE. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.
- Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials.
- Elsevier. (2020). NMPC-based control scheme for a semi-batch reactor under parameter uncertainty.
- YouTube. (2013). Calorimetry for Exothermic and Endothermic Reactions.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- Thieme. (n.d.). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching.
- OpenStax. (2019). 5.2 Calorimetry.
- Visual Encyclopedia of Chemical Engineering Equipment. (2022). Semi-Batch.
- PubMed. (2017). Iodine(III) Reagents in Radical Chemistry.
- NIH. (2017). Iodine(III) Reagents in Radical Chemistry.
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. icheme.org [icheme.org]
- 6. Semibatch reactor - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. Calorimetry [chem.purdue.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. syrris.com [syrris.com]
- 11. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hse.gov.uk [hse.gov.uk]
- 15. sarponggroup.com [sarponggroup.com]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Purification Strategies for Reactions Involving Iodine
Welcome to the Technical Support Center for the effective removal of iodine-containing byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common purification challenges encountered in organic synthesis. As Senior Application Scientists, we understand that efficient byproduct removal is critical for obtaining pure compounds and ensuring the success of subsequent synthetic steps. This resource combines detailed protocols, troubleshooting advice, and the underlying chemical principles to empower you to tackle these challenges with confidence.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the workup of reactions involving iodine and its byproducts.
Q1: How do I remove the characteristic brown/purple color of excess iodine from my organic reaction mixture?
The brown or purple color is due to the presence of molecular iodine (I₂). The most common and effective method is to wash the organic layer with an aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) is the most widely used reagent for this purpose.[1] It reduces the colored iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase and thus easily removed.[2][3]
Q2: What is the chemical basis for a sodium thiosulfate wash?
Sodium thiosulfate is a mild reducing agent that reacts with elemental iodine (I₂) to form sodium iodide (NaI) and sodium tetrathionate (Na₂S₄O₆), both of which are colorless and water-soluble.[4] The balanced chemical equation for this reaction is:
2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)
You will typically see the brown/purple color of the organic layer dissipate as the iodine is consumed.[1]
Q3: My reaction mixture is still brown even after a thiosulfate wash. What could be wrong?
There are several possibilities:
-
Insufficient Reducing Agent: You may not have used enough sodium thiosulfate solution to quench all the iodine. Try additional washes with a fresh, saturated solution.[3]
-
Concentration of Thiosulfate Solution: An old or too dilute solution of sodium thiosulfate may not be effective. It's often best to use a freshly prepared 5-10% aqueous solution or even a saturated solution.[3]
-
Phase Transfer Issues: If the mixing of the organic and aqueous layers is not vigorous enough, the reaction can be slow. Ensure thorough mixing to facilitate the transfer of iodine to the aqueous phase for the reaction to occur.[2]
-
Other Colored Impurities: It's possible the color is not from iodine but from other byproducts in your reaction. If the color persists after repeated, vigorous washing with fresh thiosulfate solution, you may need to consider other purification methods like column chromatography.[3]
Q4: Besides sodium thiosulfate, are there other reducing agents I can use?
Yes, sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are also effective reducing agents for quenching excess iodine.[5] They work similarly by reducing I₂ to I⁻. The choice between thiosulfate and bisulfite often comes down to laboratory availability and personal preference, though thiosulfate is generally milder and less likely to introduce acidic conditions.
Q5: A major byproduct in my reaction is triphenylphosphine oxide (TPPO). How can I remove it without chromatography?
Triphenylphosphine oxide (TPPO) is a common byproduct in reactions like the Wittig, Mitsunobu, and Appel reactions.[6][7] Its removal can be challenging due to its solubility in many organic solvents. Chromatography-free methods often exploit its ability to form insoluble complexes with certain metal salts:
-
Precipitation with Zinc Chloride (ZnCl₂): Adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex, which can then be removed by filtration.[8][9]
-
Precipitation with Calcium Bromide (CaBr₂): In ethereal solvents like THF or toluene, CaBr₂ can be used to precipitate TPPO as an insoluble complex.[10]
-
Crystallization/Precipitation: TPPO has poor solubility in nonpolar solvents like hexane, pentane, and cyclohexane, and also in cold diethyl ether.[6][8][9] Adding these solvents to a concentrated solution of your crude product can sometimes selectively precipitate the TPPO.
Q6: How can I remove iodine stains from my laboratory glassware?
Iodine stains on glassware can typically be removed by rinsing with a reducing agent solution. A solution of sodium thiosulfate is very effective.[11] Simply rinse the stained glassware with a small amount of the solution, and the brown stain should disappear. Acetone can also be effective for removing organic residues that may be stained with iodine.[11]
Troubleshooting and In-Depth Technical Guides
This section provides detailed, step-by-step protocols for common purification challenges.
Guide 1: Aqueous Workup for the Removal of Elemental Iodine
This guide details the standard procedure for quenching and removing excess iodine from a reaction mixture using an aqueous wash.
The underlying principle is the reduction of elemental iodine (I₂), which is soluble in organic solvents and has a characteristic brown/purple color, to the iodide ion (I⁻). The iodide ion is colorless and highly soluble in water, allowing for its easy removal from the organic phase during an extractive workup.
Caption: Reaction of iodine with thiosulfate.
| Feature | Sodium Thiosulfate (Na₂S₂O₃) | Sodium Bisulfite (NaHSO₃) |
| Form | Typically a pentahydrate solid (Na₂S₂O₃·5H₂O) | Solid |
| Solution pH | Neutral to slightly basic | Can be acidic in solution[12] |
| Byproducts | Sodium iodide and sodium tetrathionate | Sodium iodide and sodium sulfate |
| Key Advantages | Very mild; less likely to react with sensitive functional groups. | Readily available and inexpensive. |
| Potential Issues | Solutions can degrade over time; solid byproducts can sometimes form.[2] | Can generate SO₂ gas, especially under acidic conditions, and may react with certain functional groups.[2] |
-
Prepare the Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. For stubborn cases, a saturated solution can be used.[3] It is recommended to use a freshly prepared solution.
-
Initial Quench: Transfer your reaction mixture to a separatory funnel. Add the sodium thiosulfate solution. A common starting point is to use a volume equal to the organic phase.
-
Vigorous Mixing: Stopper the separatory funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure. You should observe the disappearance of the brown/purple color from the organic layer.[2]
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of the thiosulfate solution.
-
Final Washes: After the color is gone, wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Guide 2: Chromatography-Free Removal of Triphenylphosphine Oxide (TPPO)
This guide focuses on practical methods to remove the common and often troublesome byproduct, TPPO, without resorting to column chromatography.
These methods rely on the differences in physicochemical properties between the desired product and TPPO.[6][7] By changing the solvent system or adding specific reagents, TPPO can be induced to precipitate from the solution, allowing for its removal by simple filtration.
Caption: Decision tree for purification strategy.
| Method | Reagent/Solvent | Procedure |
| Direct Precipitation | Hexane, Pentane, or Cyclohexane[6][9] | Concentrate the crude reaction mixture and add one of these nonpolar solvents to precipitate TPPO. |
| Cooling Crystallization | Diethyl Ether | Dissolve the crude mixture in a minimal amount of a suitable solvent and then add cold diethyl ether to induce crystallization of TPPO.[9] |
| Complexation | ZnCl₂ in Ethanol[8][9] | Dissolve the crude mixture in ethanol and add solid ZnCl₂ (approx. 2 equivalents relative to phosphine used). Stir for several hours to precipitate the TPPO-Zn complex. |
| Complexation | CaBr₂ in THF or Toluene[10] | Add solid CaBr₂ to a solution of the crude product in THF or toluene to precipitate the TPPO-Ca complex. |
-
Solvent Exchange: After the initial workup, concentrate the crude product to remove the reaction solvent.
-
Dissolution: Dissolve the crude residue in a minimal amount of ethanol.
-
Addition of Metal Salt: Add solid zinc chloride (ZnCl₂), approximately 2 equivalents based on the initial amount of triphenylphosphine used in the reaction.[8][9]
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the TPPO-ZnCl₂ complex should form.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the insoluble complex.
-
Rinsing: Wash the filter cake with a small amount of cold ethanol to recover any entrained product.
-
Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now depleted of TPPO. Further purification may or may not be necessary.
Guide 3: Chromatographic Purification Strategies
When other methods fail or when high purity is essential, column chromatography is the go-to technique.
This technique separates compounds based on their differing affinities for a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Compounds that are more polar will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.
-
Residual Iodine: If a faint brown color from residual iodine persists even after an aqueous workup, it can often be removed on a silica gel column. Iodine typically moves with the solvent front in less polar solvent systems (like hexane/ethyl acetate mixtures) and can be collected as a separate fraction before the desired product elutes.[2]
-
TPPO Separation: TPPO is a relatively polar compound. On silica gel, it will typically elute after nonpolar to moderately polar products. A solvent system with a moderate polarity, such as a gradient of ethyl acetate in hexane, is often effective for separating TPPO from the desired compound.
-
Iodinated Organic Compounds: The introduction of an iodine atom into an organic molecule increases its molecular weight and polarizability but only moderately increases its polarity.[13] Therefore, an iodinated compound will typically have a slightly lower Rf value (be slightly more retained on silica) than its non-iodinated precursor. Adjust your eluent system accordingly.
References
-
Tamboli, Y. A., Kashid, B. D., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available from: [Link]
-
Frontier, A. J. (2026). Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. Available from: [Link]
-
Tamboli, Y. A., Kashid, B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available from: [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Available from: [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications. Available from: [Link]
-
wikiHow. (n.d.). 3 Ways to Remove an Iodine Stain. Available from: [Link]
-
Krasnopeeva, E. L., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. Available from: [Link]
-
Reddit. (2021). Removal of Iodine : r/Chempros. Available from: [Link]
-
Reddit. (2014). How do I get rid of excess iodine in a reaction? : r/chemistry. Available from: [Link]
-
Stavber, S., & Iskra, J. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Available from: [Link]
- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. Google Patents.
-
Allard, S., et al. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology. Available from: [Link]
-
HowStuffWorks. (2024). How to Remove Iodine Stains. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). Chromatography and Separation Techniques- Partitioning of Iodine in Solution. Available from: [Link]
-
ResearchGate. (2016). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? Available from: [Link]
-
SirMajesty Easyworld Science Channel. (2022). How to remove IODINE STAINS with ease. YouTube. Available from: [Link]
-
Sciencemadness.org. (2020). How to remove brown stains off beaker. Available from: [Link]
-
PubMed. (1962). Separation of iodine compounds in serum by gel filtration. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Available from: [Link]
-
Reddit. (2017). Quenching of iodine chloride at low temperatures. : r/chemistry. Available from: [Link]
-
INIS-IAEA. (1988). Iodine removing method in organic solvent. Available from: [Link]
-
Stainsfile. (n.d.). Iodine-Thiosulphate Sequence To Remove Mercury Pigment. Available from: [Link]
-
Wikipedia. (n.d.). Bisulfite. Available from: [Link]
-
INIS-IAEA. (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. Available from: [Link]
-
Wikipedia. (n.d.). Iodine compounds. Available from: [Link]
-
e-Publications@Marquette. (2001). Rapid, Specific Determination of Iodine and Iodide by Combined Solid-Phase Extraction/Diffuse Reflectance Spectroscopy. Available from: [Link]
-
Reddit. (2020). Any idea how to remove stains from a bottle of iodine crystals my parents put in the dishwasher? : r/chemistry. Available from: [Link]
-
YouTube. (2022). Iodine (I2) mediated oxidation of Organic compounds by Dr. Tanmoy Biswas. Available from: [Link]
-
Quora. (2022). How to make iodine crystals for thin layer chromatography (TLC) analysis. Available from: [Link]
-
Journal of Chemical Education. (2007). An Iodine Fluorescence Quenching Clock Reaction. Available from: [Link]
-
PubMed. (n.d.). Iodination-deiodination. A radiochemical method for detection of structure and changes in structure in RNA. Available from: [Link]
-
Study Mind. (n.d.). Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Available from: [Link]
-
California State University of Bakersfield. (n.d.). Classic Iodine Clock Reaction Standards. Available from: [Link]
-
Chemistry LibreTexts. (2020). Iodine Clock Reaction. Available from: [Link]
-
NIH. (n.d.). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. Available from: [Link]
-
NIH. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. Available from: [Link]
-
Wikipedia. (n.d.). Iodine clock reaction. Available from: [Link]
-
RSC Education. (n.d.). Iodine clock reaction demonstration method. Available from: [Link]
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Technical Support Center: Optimizing Solvent Systems for Fluorous-Tagged Compound Purification
Welcome to the technical support center for fluorous chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize fluorous tags for the purification of small molecules, peptides, and oligonucleotides. Here, we address common challenges and frequently asked questions regarding the selection and optimization of solvent systems for fluorous solid-phase extraction (F-SPE), providing field-proven insights to enhance your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts and common inquiries about fluorous purification.
Q1: What is the fundamental principle behind fluorous separation?
A: Fluorous separation technology is based on the unique physical properties of highly fluorinated compounds. These molecules are both hydrophobic (water-repelling) and lipophobic (fat-repelling), meaning they have low solubility in both aqueous and common organic solvents.[1][2][3] Instead, they preferentially dissolve in or associate with other fluorous substances, a principle often summarized as "like dissolves like".[4] By attaching a perfluoroalkyl chain, known as a "fluorous ponytail" or tag, to a molecule of interest, you impart a strong affinity for fluorous media.[5] This allows for highly selective separation from non-tagged molecules using a fluorous stationary phase (in F-SPE) or a fluorous solvent (in liquid-liquid extraction).[6][7]
Q2: What is Fluorous Solid-Phase Extraction (F-SPE) and how does it work?
A: Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique that uses a solid support, typically silica gel bonded with a fluorous phase (e.g., silica modified with perfluoroalkyl chains), to separate fluorous-tagged molecules from a crude reaction mixture.[7][8] The process is analogous to reverse-phase SPE but offers a much stronger and more selective interaction.[1][4]
The general workflow involves three main steps:
-
Load: The crude reaction mixture, dissolved in a suitable "fluorophobic" (non-fluorous) organic solvent, is passed through the F-SPE cartridge. The fluorous-tagged compound is strongly retained by the fluorous stationary phase, while non-fluorous impurities and excess reagents pass through.[4]
-
Wash: The cartridge is washed with a fluorophobic solvent (e.g., a methanol/water or acetonitrile/water mixture) to remove any remaining non-fluorous compounds.[4][9]
-
Elute: The purified fluorous-tagged compound is recovered by washing the cartridge with a "fluorophilic" (fluorous-friendly) solvent that disrupts the interaction with the stationary phase.[9]
Q3: How do I choose between a "light" and "heavy" fluorous tag?
A: The choice depends on your intended purification method.
-
"Light" Fluorous Tags (≤ 40% fluorine by weight): These are typically used for F-SPE and fluorous HPLC.[8] They provide sufficient affinity for retention on a fluorous solid phase but may not be fluorous enough to induce phase separation in a liquid-liquid extraction.
-
"Heavy" Fluorous Tags (≥ 60% fluorine by weight): These are required for fluorous biphasic systems (FBS), where purification is achieved by partitioning the tagged compound into a fluorous liquid phase (like perfluorohexane) that is immiscible with the organic reaction solvent.[8][10]
Q4: What are the main categories of solvents used in F-SPE?
A: Solvents in F-SPE are broadly categorized by their "fluorophilicity"—their affinity for the fluorous phase.
-
Fluorophobic Solvents: These have low affinity for the fluorous phase and are used for loading and washing. Examples include water, DMSO, methanol (MeOH), and acetonitrile (MeCN).[9]
-
Fluorophilic Solvents: These have a high affinity for the fluorous phase and are used for elution. True fluorous solvents like perfluorohexane (FC-72) or hydrofluoroethers (HFE-7100) are highly effective but can be expensive.[9][11] More commonly, highly fluorophilic organic solvents like tetrahydrofuran (THF), or mixtures containing α,α,α-trifluorotoluene (TFT) are used.[9][11]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low Recovery of Fluorous-Tagged Compound
Q: My target fluorous-tagged compound is not being recovered in the elution step. Where did it go and how can I fix this?
A: Low recovery is one of the most common issues in any SPE method.[12] To diagnose the problem, you must first determine where the compound is being lost. It is essential to collect and analyze the fractions from each step of the process (load, wash, and elution).[13][14][15]
Scenario A: Analyte is found in the Load/Wash fractions.
This indicates "breakthrough"—the fluorous-tagged compound failed to bind or remain bound to the cartridge.
-
Cause 1: Loading/Wash solvent is too fluorophilic. The solvent used to dissolve the sample or wash the cartridge may be strong enough to partially elute your compound. Solvents have a range of fluorophilicity: H₂O < DMSO < MeOH < MeCN < THF.[9] If you are using a solvent like THF for loading, it may prevent your compound from binding effectively.[9]
-
Cause 2: Loading volume is too high. Exceeding the recommended solvent or sample mass loading can lead to breakthrough.[9] For synthetic purifications, mass loading is typically 5-10% of the fluorous silica gel weight.[9]
-
Cause 3: Flow rate is too high. Applying the sample too quickly does not allow sufficient time for the fluorous-fluorous interactions to be established between the tagged compound and the stationary phase.[12][13]
Scenario B: Analyte is not found in Load, Wash, or Elution fractions.
This suggests your compound is irreversibly bound to the cartridge.
-
Cause 1: Elution solvent is too weak. The chosen elution solvent is not fluorophilic enough to disrupt the strong interaction between your tagged compound and the stationary phase.
-
Solution: Increase the strength of your elution solvent.[12][13] If you are using THF, try a more powerful fluorous solvent like HFE-7100 or α,α,α-trifluorotoluene (BTF).[6][11] You can also try solvent mixtures; for example, a three-component mix of MeOH/THF/H₂O can sometimes be effective. Increasing the elution volume in increments may also help.[12]
-
-
Cause 2: Secondary interactions. The non-fluorous part of your molecule may be having non-specific interactions (e.g., polar or ionic) with the silica backbone of the stationary phase.
-
Solution: Modify your elution solvent to disrupt these interactions. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine or ammonium hydroxide) to the elution solvent can help neutralize ionic interactions and improve recovery.
-
Issue 2: Poor Purity / Contaminants in the Eluted Product
Q: My final eluted product contains non-fluorous impurities. How can I improve the purity?
A: This indicates that the wash step was insufficient to remove all non-fluorous compounds.
-
Cause 1: Wash solvent is too weak or volume is insufficient. The wash solvent may not be strong enough to solubilize and remove all impurities, or you may not have used enough of it.
-
Cause 2: Impurities have some fluorophilicity. Some non-tagged compounds may have a slight affinity for the fluorous stationary phase, causing them to be retained during a weak wash.
-
Solution: Employ a multi-step wash protocol. Start with a very weak solvent (e.g., 20% MeCN/H₂O) to remove highly polar impurities, then use a slightly stronger wash solvent (e.g., 80% MeCN/H₂O) to remove more stubborn non-fluorous compounds before final elution.
-
Issue 3: Poor Reproducibility
Q: I am getting inconsistent results between purification runs. What could be the cause?
A: Poor reproducibility in SPE often points to inconsistencies in the manual procedure or cartridge preparation.[12][15]
-
Cause 1: Cartridge bed drying out. If the F-SPE cartridge bed dries out after conditioning and before sample loading, the fluorous silica phase can become deactivated, leading to poor retention.[12][17]
-
Solution: Ensure that after the final conditioning step, the solvent level is left just above the sorbent bed. Do not apply strong vacuum or pressure that could dry the cartridge. Re-condition and re-equilibrate the cartridge if it dries out.[12]
-
-
Cause 2: Inconsistent flow rates. Manual processing can lead to variations in flow rates during loading, washing, and elution, affecting binding and recovery.
-
Solution: Use a vacuum manifold or a positive pressure system to maintain consistent and controlled flow rates for all steps across all samples. Aim for a consistent flow rate of ~1-2 mL/min.[12]
-
Part 3: Protocols and Data
Standard F-SPE Protocol for Purification
This protocol is a general starting point for the purification of a fluorous-tagged small molecule from a crude reaction mixture.
Materials:
-
Fluorous Silica Gel Cartridge (choose size based on sample mass, ~10-20x the mass of the crude sample)
-
Crude reaction mixture
-
Conditioning Solvent: A fluorophilic solvent (e.g., THF or Methanol)
-
Equilibration/Loading Solvent: A highly fluorophobic solvent (e.g., 80:20 Methanol/Water)
-
Wash Solvent: Same as Equilibration/Loading Solvent
-
Elution Solvent: A highly fluorophilic solvent (e.g., THF or a specialty fluorous solvent)
-
Collection tubes, vacuum manifold or syringe for processing
Methodology:
-
Conditioning: Pass 3-5 column volumes of the Conditioning Solvent (e.g., THF) through the cartridge to wet the stationary phase and activate the fluorous chains. Do not let the cartridge run dry.
-
Equilibration: Pass 3-5 column volumes of the Equilibration/Loading Solvent (e.g., 80:20 MeOH/H₂O) through the cartridge. This removes the conditioning solvent and prepares the cartridge for sample loading. Leave the solvent level just above the sorbent bed.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the Loading Solvent. Apply the dissolved sample to the top of the cartridge bed and allow it to flow through slowly (1-2 mL/min). Collect this "flow-through" fraction for analysis in case of breakthrough.
-
Washing: Pass 3-5 column volumes of the Wash Solvent through the cartridge to elute all non-fluorous impurities. Collect this "wash" fraction for analysis.
-
Elution: Place a clean collection tube under the cartridge. Pass 2-3 column volumes of the Elution Solvent through the cartridge to recover the purified fluorous-tagged compound. Collect this "elution" fraction.
-
Analysis: Analyze the flow-through, wash, and elution fractions by TLC, LC-MS, or NMR to confirm the success of the purification.
Solvent Selection Table
The following table provides a qualitative guide to solvent selection for F-SPE applications.
| Solvent | Formula | Typical Use | Fluorophilicity | Notes |
| Water | H₂O | Wash / Load | Very Low | Highly fluorophobic; often used in mixtures.[11][18] |
| Dimethyl Sulfoxide | DMSO | Wash / Load | Very Low | Good for dissolving polar compounds but highly fluorophobic.[9] |
| Methanol | MeOH | Wash / Load | Low | Common, effective organic component for wash solutions.[9] |
| Acetonitrile | MeCN | Wash / Load | Low-Medium | Slightly more fluorophilic than Methanol.[9] |
| Tetrahydrofuran | THF | Elution | High | A very common and effective elution solvent for many fluorous tags.[9][19] |
| α,α,α-Trifluorotoluene | C₇H₅F₃ | Elution | High | An "amphiphilic" solvent that can dissolve both fluorous and organic materials.[11] |
| HFE-7100 | C₄F₉OCH₃ | Elution | Very High | A hydrofluoroether that is a strong, selective fluorous solvent.[9][11] |
| Perfluorohexane | FC-72 | Elution | Very High | Excellent fluorous solvent, often used in liquid-liquid extractions.[6][9][11] |
Part 4: Visualization of Workflows
F-SPE Workflow Diagram
The following diagram illustrates the standard workflow for Fluorous Solid-Phase Extraction.
Caption: Standard workflow for Fluorous Solid-Phase Extraction (F-SPE).
Troubleshooting Decision Tree for Low Recovery
This diagram provides a logical path for diagnosing the cause of low recovery in F-SPE.
Caption: Decision tree for troubleshooting low recovery in F-SPE.
References
-
Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. Glen Report 18.16. [Link]
- Gladysz, J. A., & Curran, D. P. (Eds.). (2013). Handbook of Fluorous Chemistry. Wiley-VCH. (Note: A direct link to the full book is unavailable, but related principles are discussed in various chapters accessible through academic libraries and publisher websites.)
-
Rocaboy, C., & Gladysz, J. A. (2005). New fluorous/organic biphasic systems achieved by solvent tuning. Organic Letters, 7(17), 3677–3680. [Link]
-
Welch Materials. (2022, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Zhang, W. (2008). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Organic Synthesis, 5(4), 342–360. [Link]
-
Wikipedia. (n.d.). Fluorous chemistry. [Link]
-
University of Illinois Urbana-Champaign, Department of Chemistry. (2016). Fluorous Tags in Organic Chemistry. [Link]
-
Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(52), 11837–11865. [Link]
- Barchi, J. J. (2010). Applications of fluorous tag methodology in carbohydrate synthesis. In Carbohydrate Chemistry: Volume 36 (pp. 185-212). Royal Society of Chemistry.
-
Georganics. (n.d.). Fluorous Chemistry. [Link]
- Kerton, F. M., & Marriott, R. (2009). Chapter 7: Fluorous Solvents and Related Systems. In Alternative Solvents for Green Chemistry. Royal Society of Chemistry. (Note: A direct link to the full book is unavailable, but related principles are discussed in various chapters accessible through academic libraries and publisher websites.)
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
Phenomenex. (n.d.). Low Recovery- SPE Method. [Link]
- Gladysz, J. A., & Emnet, C. (2004). Fluorous Solvents and Related Media. In P. T. Anastas & J. C. Warner (Eds.), Green Chemistry: Theory and Practice. Oxford University Press. (Note: A direct link to the full book is unavailable, but related principles are discussed in various chapters accessible through academic libraries and publisher websites.)
-
Punniyamurthy, T. (2021). 7.2: Reactions in Fluorous Solvents. Chemistry LibreTexts. [Link]
-
Phenomenex. (2022, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]
-
Hawach Scientific. (2023, July 31). Common Trouble-Shooting About SPE Cartridge. [Link]
-
Majors, R. E. (2017, January 1). Three Common SPE Problems. LCGC International. [Link]
Sources
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- 2. Fluorous Chemistry - Georganics [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 6. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. books.rsc.org [books.rsc.org]
- 12. welch-us.com [welch-us.com]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
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- 19. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up Reactions with 1-Iodo-1H,1H-nonafluoropentane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7). This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this valuable fluorinated building block from the laboratory bench to pilot or production scale. As a key intermediate in pharmaceuticals, agrochemicals, and advanced materials, understanding the unique challenges of scaling its use is critical for success. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound in the context of process scale-up.
Q1: What are the key physical properties of this compound that I must consider for scale-up?
A1: Understanding the physical properties is the foundation of a successful scale-up. The unique combination of a hydrocarbon segment and a fluorinated chain, along with a heavy iodine atom, results in properties that differ significantly from common hydrocarbon reagents.
Table 1: Physical Properties of this compound
| Property | Value | Implication for Scale-Up |
|---|---|---|
| Molecular Formula | C₅H₂F₉I | High molecular weight impacts stoichiometry and mass balance calculations. |
| Molecular Weight | 359.96 g/mol | A small molar amount corresponds to a significant mass. |
| Density | ~2.08 g/cm³ | Critical for mixing. The high density can lead to phase separation or poor mixing with less dense organic solvents, requiring efficient agitation. |
| Boiling Point | 94.4°C | Limits reaction temperature. Reactions run under atmospheric pressure must be kept below this temperature to avoid solvent loss and pressure buildup. It also makes it suitable for purification by distillation if the product has a sufficiently different boiling point. |
| Melting Point | -50°C | The compound is a liquid under standard processing conditions, simplifying material transfer. |
Q2: What are the primary safety concerns when handling kilogram quantities of this reagent?
A2: While manageable with proper engineering controls, the risks associated with this compound increase with scale. Key concerns include:
-
Irritation: The compound and its vapors may cause skin, eye, and respiratory irritation. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or use a fume hood.
-
Thermal Decomposition: Perfluoroalkyl substances can decompose at elevated temperatures. Decomposition of this compound can release hazardous substances like hydrogen iodide (HI) and hydrogen fluoride (HF). Ensure that reaction temperatures are precisely controlled and do not exceed the thermal stability
Validation & Comparative
A Senior Application Scientist's Guide: Navigating the Landscape of Perfluoroalkyl Iodides in Modern Synthesis
Topic: 1-Iodo-1H,1H-nonafluoropentane vs. Perfluoroalkyl Iodides: A Comparative Analysis for Synthetic Applications
Authored For: Researchers, Scientists, and Drug Development Professionals
In the quest to enhance molecular properties for pharmaceuticals, agrochemicals, and advanced materials, the introduction of fluorinated moieties has become an indispensable strategy. The unique physicochemical characteristics imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles—make perfluoroalkylation a critical tool in the synthetic chemist's arsenal.[1][2] Perfluoroalkyl iodides (RₓI) have long served as robust and versatile precursors for generating the highly sought-after perfluoroalkyl radical (Rₓ•) or its corresponding organometallic nucleophiles.[3][4][5]
This guide provides an in-depth comparison between a unique fluorinated building block, This compound , and its more conventional perfluoroalkyl iodide counterparts. We will dissect their structural nuances, compare their reactivity in key synthetic transformations, and provide field-proven insights to guide your selection process, ensuring both efficiency and success in your experimental designs.
The Contenders: A Physicochemical Overview
The primary distinction lies in the atomic neighborhood of the carbon-iodine bond. In traditional perfluoroalkyl iodides, the iodine is attached to a difluoromethylene (-CF₂-) group. In contrast, this compound features a methylene (-CH₂-) spacer between the perfluoroalkyl chain and the iodine atom. This seemingly minor structural alteration has profound implications for the reagent's physical properties and chemical reactivity.
| Property | This compound | n-Perfluorobutyl Iodide | n-Perfluorohexyl Iodide |
| Structure | CF₃(CF₂)₃CH₂I | CF₃(CF₂)₃I | CF₃(CF₂)₅I |
| CAS Number | 2253-14-7[6] | 423-39-2 | 355-43-1 |
| Molecular Formula | C₅H₂F₉I[6] | C₄F₉I | C₆F₁₃I |
| Molecular Weight | 359.96 g/mol [6] | 345.93 g/mol | 445.94 g/mol |
| Boiling Point | 94.4 °C[7] | 67 °C | 117 °C |
| Density | ~1.93 g/cm³ | 2.01 g/cm³ | 2.05 g/cm³ |
Note: Data compiled from various supplier and database sources. Exact values may vary slightly.
The presence of the -CH₂- group in this compound lowers its relative fluorine content, slightly reduces its density compared to a fully fluorinated analogue, and significantly increases its boiling point relative to perfluorobutyl iodide despite the similar chain length. This higher boiling point can be advantageous in reactions requiring elevated temperatures, as it simplifies handling and reduces evaporative loss.
Reactivity Profiles and Mechanistic Implications
The choice between a R₣-CH₂-I and a R₣-CF₂-I structure is fundamentally a choice about how the C-I bond is activated.
-
Perfluoroalkyl Iodides (R₣-CF₂-I): The powerful electron-withdrawing effect of the perfluoroalkyl chain strengthens the C-I bond against traditional nucleophilic attack (Sₙ2). However, this electronic structure makes it an excellent precursor for radical reactions . The C-I bond can be homolytically cleaved using various initiation methods, including light (photoredox catalysis), heat, or radical initiators, to generate the electrophilic perfluoroalkyl radical (R₣•).[3][8]
-
This compound (R₣-CH₂-I): The insulating -CH₂- group makes the C-I bond behave more like a standard primary alkyl iodide. It is more susceptible to Sₙ2 displacement by nucleophiles and readily forms Grignard reagents under standard conditions. While it can also generate radicals, the resulting R₣-CH₂• radical possesses different electronic properties and stability compared to a true R₣• radical.
dot graph "Reactivity_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions RFI_CF2 [label="Perfluoroalkyl Iodide\n(R_F-CF2-I)", fillcolor="#F1F3F4", fontcolor="#202124"]; RFI_CH2 [label="this compound\n(R_F-CH2-I)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical_CF2 [label="Perfluoroalkyl Radical\n(R_F-CF2•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical_CH2 [label="Alkyl Radical\n(R_F-CH2•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grignard_CF2 [label="R_F-CF2-MgX\n(Challenging)", fillcolor="#FBBC05", fontcolor="#202124"]; Grignard_CH2 [label="R_F-CH2-MgX\n(Accessible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SN2_Product [label="S_N2 Product\n(R_F-CH2-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RFI_CF2 -> Radical_CF2 [label=" Photoredox,\n Thermal Initiation "]; RFI_CF2 -> Grignard_CF2 [label=" Special Conditions\n(Rieke Mg) "]; RFI_CH2 -> Radical_CH2 [label=" Radical Initiation "]; RFI_CH2 -> Grignard_CH2 [label=" Standard Mg "]; RFI_CH2 -> SN2_Product [label=" Nucleophiles "]; } dot Figure 1: Comparative reactivity pathways for perfluoroalkyl iodides.
Comparative Analysis in Key Synthetic Transformations
This is the domain where traditional perfluoroalkyl iodides excel. The generation of perfluoroalkyl radicals allows for a vast array of transformations. Recent advances in visible-light photoredox catalysis have made these reactions particularly mild and efficient.[9][10]
Field Insight: When the goal is the direct introduction of a R₣ group onto an aromatic, heteroaromatic, or unsaturated system, a true perfluoroalkyl iodide like perfluorobutyl iodide or perfluorohexyl iodide is almost always the superior choice. These reactions often proceed with high yields and can be applied to complex molecules in late-stage functionalization scenarios.[10][11] For example, photocatalytic cross-coupling of aryl alkynes with various perfluoroalkyl iodides proceeds efficiently without the need for a sacrificial electron donor.[9][10]
This compound can participate in radical reactions, but it will install a -(CH₂)R₣ moiety. This can be desirable if a flexible, two-carbon spacer is required between the core structure and the fluorinated chain.
The formation of Grignard reagents from perfluoroalkyl halides is notoriously difficult.[12][13] The high reactivity of the hypothetical R₣-MgX can lead to rapid decomposition. While methods using highly activated Rieke magnesium exist, they are not trivial.[14]
Field Insight: This is where this compound holds a distinct advantage. The R₣-CH₂-I structure allows for the straightforward and high-yield formation of the corresponding Grignard reagent, CF₃(CF₂)₃CH₂MgI, using standard magnesium turnings. This opens the door to classical Grignard chemistry, enabling the introduction of the -CH₂-(CF₂)₃CF₃ group via reactions with a wide range of electrophiles like aldehydes, ketones, and esters.
dot graph "Decision_Logic" { layout=dot; node [shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions for Logic Flow Start [label="What is the desired\nfinal moiety?"]; Choice_RF [label="Direct R_F attachment\n(e.g., -CF2R_F')"]; Choice_CH2RF [label="-CH2-R_F attachment\n(e.g., -CH2CF2R_F')"];
// Node Definitions for Reagent Selection Reagent_RFI [label="Use Perfluoroalkyl Iodide\n(e.g., n-C4F9I)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_CH2RFI [label="Use this compound\n(C4F9CH2I)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Node Definitions for Reaction Type Reaction_Radical [label="Primary Method:\nRadical Addition/\nPhotoredox Coupling", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Grignard [label="Primary Method:\nGrignard Reagent Formation\n& Nucleophilic Addition", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Choice_RF; Start -> Choice_CH2RF; Choice_RF -> Reagent_RFI; Choice_CH2RF -> Reagent_CH2RFI; Reagent_RFI -> Reaction_Radical; Reagent_CH2RFI -> Reaction_Grignard; } dot Figure 2: Decision logic for selecting the appropriate fluorinated iodide.
Experimental Protocol: Photocatalytic Perfluoroalkylation of an Alkyne
This protocol is a representative example of a visible-light-mediated cross-coupling reaction, a powerful modern technique for which perfluoroalkyl iodides are ideally suited.
Objective: To synthesize a perfluoroalkylated alkyne via the photocatalytic cross-coupling of an aryl alkyne with a perfluoroalkyl iodide.
Materials:
-
Aryl Alkyne (e.g., Phenylacetylene) (1.0 equiv)
-
Perfluoroalkyl Iodide (e.g., Perfluorobutyl iodide) (1.5 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1 mol%)
-
Base (e.g., Diisopropylethylamine, DIPEA) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, MeCN)
-
Schlenk flask or reaction vial with stir bar
-
Blue LED light source (450 nm)
Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl alkyne, photocatalyst, and a magnetic stir bar to a Schlenk flask.
-
Solvent and Reagent Addition: Outside the glovebox, using standard Schlenk line techniques, add anhydrous MeCN via syringe. Follow with the addition of DIPEA and the perfluoroalkyl iodide.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to maintain a homogeneous mixture. A small fan may be used to keep the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots (via a degassed syringe) at regular intervals and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired perfluoroalkylated alkyne.
Trustworthiness: This protocol is self-validating. A control reaction run in the absence of light or the photocatalyst should show no product formation, confirming that the transformation is mediated by the photoredox cycle. The iodide generated during the reaction serves as a reductant to regenerate the catalyst, making the process efficient.[9][10]
Safety and Handling
Both classes of compounds require careful handling in a well-ventilated fume hood.[15]
-
General Hazards: Perfluoroalkyl iodides are generally classified as irritants, causing skin, eye, and respiratory irritation.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][17]
-
Storage: Store containers tightly closed in a cool, dry place away from direct sunlight and heat sources.[15][18]
-
Spills: Absorb spills with an inert material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[15]
Conclusion
The choice between this compound and a traditional perfluoroalkyl iodide is not a matter of which is "better," but which is correct for the desired transformation.
-
Choose a perfluoroalkyl iodide (e.g., n-C₄F₉I, n-C₆F₁₃I) for direct, radical-mediated installation of a perfluoroalkyl (R₣) group. They are the reagents of choice for modern photoredox and metal-catalyzed cross-coupling reactions.
-
Choose this compound when you need to install a -(CH₂)R₣ moiety or when your synthetic route requires a robust, fluorinated Grignard reagent for nucleophilic addition. Its reactivity profile as a primary alkyl iodide provides a reliable and accessible alternative to the challenging formation of perfluoroalkyl organometallics.
By understanding the fundamental reactivity differences dictated by the C-I bond's local environment, researchers can make informed decisions, streamline their synthetic strategies, and successfully incorporate these valuable fluorinated motifs into their target molecules.
References
- High Purity this compound: Properties, Applications, and Supplier Inform
- Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides. Organic & Biomolecular Chemistry (RSC Publishing).
- Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides. Organic & Biomolecular Chemistry (RSC Publishing), DOI:10.1039/D0OB01767A.
- 1H,1H-Perfluoropentyl iodide, this compound | CAS 2253-14-7. Santa Cruz Biotechnology.
- Material Safety Data Sheet - Perfluorooctyl iodide, 99%. Cole-Parmer.
- Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors.
- ChemInform Abstract: Syntheses with Perfluoroalkyl Radicals from Perfluoroalkyl Iodides.
- Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics.
- Aldrich 257842 - SAFETY D
- Perfluorooctyl iodide - Safety D
- Perfluoroalkyl iodide - Wikipedia. Wikipedia.
- Electrophilic Perfluoroalkylating Agents.
- Grignard Reagents. Sigma-Aldrich.
- Fluoroalkylation Strategies for Medicinal Chemistry. IISER Mohali.
- Reaction of perfluoroalkyl halides with Grignard reagents. American Chemical Society.
- Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light.
- Reaction of perfluoroalkyl halides with Grignard reagents. The Journal of Organic Chemistry.
- Grignard reagent formation via C-F bond activation: a centenary perspective.
- Safety D
- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Enviro Wiki.
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- 11. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
A Senior Application Scientist's Guide to the Analytical Characterization of 1-Iodo-1H,1H-nonafluoropentane Products
For researchers, scientists, and drug development professionals working with fluorinated compounds, the precise characterization of starting materials, intermediates, and final products is paramount. 1-Iodo-1H,1H-nonafluoropentane (C₄F₉CH₂I) is a key building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, valued for its ability to introduce a nonafluoropentyl moiety.[1] However, the successful application of this reagent hinges on a thorough understanding of its purity and the identity of any reaction byproducts.
This guide provides an in-depth comparison of the primary analytical techniques for characterizing this compound and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Analytical Challenge: Beyond a Simple Purity Check
Characterizing the products derived from this compound presents unique challenges. The high electronegativity of fluorine and the reactivity of the carbon-iodine bond can lead to a complex mixture of products and impurities. The C–I bond is the weakest of the carbon–halogen bonds, making iodide a good leaving group but also meaning that samples can often contain I₂ impurities, giving them a yellow color.[2] Key analytical questions include:
-
Purity Assessment: What is the precise purity of the starting iodide?
-
Structural Confirmation: Has the desired reaction occurred, and is the structure of the product correct?
-
Impurity Profiling: What are the identities and quantities of byproducts, unreacted starting material, or degradation products?
A multi-technique, orthogonal approach is often necessary to answer these questions comprehensively. No single technique provides all the necessary information.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific question at hand. Here, we compare the most powerful methods for the analysis of this compound products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of fluorinated compounds.[3][4] Its strength lies in its ability to probe the precise chemical environment of specific nuclei.
-
Why We Choose It: For fluorinated molecules, ¹⁹F NMR is indispensable. Fluorine-19 has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[4][5][6] Its large chemical shift dispersion (spanning ~800 ppm) provides exceptional resolution, allowing for the differentiation of subtle structural differences.[5]
-
Complementary Nuclei:
-
¹H NMR: Identifies and quantifies the -CH₂- group adjacent to the iodine and any other protons in the product molecules.
-
¹³C NMR: Confirms the carbon backbone and the presence of C-F and C-I bonds.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between ¹H, ¹³C, and ¹⁹F nuclei, which is crucial for definitively assigning the structure of novel products.
-
-
Trustworthiness through Self-Validation: Purity can be determined with high accuracy using quantitative NMR (qNMR). By adding a known amount of an internal standard with a distinct NMR signal, the absolute quantity of the target analyte and its impurities can be calculated directly from the integrated signal areas.
| Technique | Primary Use | Detected Species | Quantitative Capability | Strengths | Limitations |
| ¹⁹F NMR | Structural confirmation & quantification of fluorine-containing species. | C₄F₉CH₂I, fluorinated byproducts, degradation products. | Excellent (qNMR). | High specificity for fluorine signals; provides detailed structural information through chemical shifts and coupling constants.[5][7] | May not detect non-fluorinated impurities. |
| ¹H NMR | Structural confirmation of the -CH₂- group and other protonated parts of the molecule. | C₄F₉CH₂I, proton-containing impurities. | Excellent (qNMR). | Complements ¹⁹F NMR for full structural picture. | Limited information on the fluorinated chain. |
| ¹³C NMR | Confirmation of carbon backbone. | All carbon-containing species. | Good, but requires longer acquisition times due to lower sensitivity. | Provides direct evidence of carbon framework. | Lower sensitivity than ¹H or ¹⁹F NMR. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Workhorse
For volatile and semi-volatile compounds like this compound (Boiling Point: 94.4°C) and many of its likely reaction products, GC-MS is an essential tool.[1]
-
Why We Choose It: GC provides exceptional separation of complex mixtures, while MS offers sensitive detection and powerful identification capabilities based on molecular weight and fragmentation patterns. GC-MS is a highly effective tool for quantifying neutral, volatile polyfluoroalkyl substances.[8]
-
Choosing the Right Components:
-
Column: A low-to-mid polarity column (e.g., DB-5 or DB-624) is often suitable for separating semi-volatile and highly-volatile per- and polyfluoroalkyl substances (PFAS) precursors.[8]
-
Ionization: Electron Impact (EI) ionization is standard and provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.[8]
-
Detector: A mass spectrometer is the most powerful detector for identification. For trace analysis of halogenated compounds, an Electron Capture Detector (ECD) offers superior sensitivity, though it does not provide structural information.
-
-
Trustworthiness through Self-Validation: Method validation involves analyzing certified reference materials or in-house prepared standards to confirm retention times and mass spectra. The use of an internal standard is crucial for accurate quantification, correcting for variations in injection volume and instrument response.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a molecule.
-
Why We Choose It: It serves as a quick quality control check to verify the presence of key bonds (C-F, C-H, C-I) and the absence of impurities with distinct functional groups (e.g., O-H from hydrolysis, C=O from oxidation). It's particularly useful for monitoring reaction progress.
-
Key Spectral Regions:
-
C-F stretch: Strong, characteristic absorptions typically in the 1350-1000 cm⁻¹ region.
-
C-H stretch: Absorptions around 2900-3000 cm⁻¹.
-
C-I stretch: Found in the far-IR region, typically 600-500 cm⁻¹.
-
-
Trustworthiness through Self-Validation: The technique is validated by comparing the spectrum of a new batch against a well-characterized reference standard. Any significant deviation indicates a potential change in composition or the presence of impurities.
Integrated Analytical Workflow
In practice, these techniques are used in a logical sequence to build a comprehensive understanding of the product. The following workflow illustrates a typical characterization process.
Sources
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- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to NMR Spectroscopy for the Analysis of Fluorous-Tagged Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug discovery, the ability to selectively isolate, track, and analyze molecules within complex biological systems is paramount. Fluorous tagging, a powerful strategy that leverages the unique properties of highly fluorinated compounds, has emerged as a key enabling technology.[1][2] When coupled with the analytical prowess of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, researchers gain an unparalleled window into molecular behavior.
This guide provides an in-depth comparison of NMR-based analytical approaches for fluorous-tagged molecules, offering field-proven insights and experimental data to inform your research decisions. We will explore the fundamental advantages of ¹⁹F NMR and provide a practical framework for its application.
The Synergy of Fluorous Tags and ¹⁹F NMR
Fluorous tags are highly fluorinated moieties that can be chemically attached to a molecule of interest. Their unique physical properties, such as high hydrophobicity and lipophobicity, facilitate efficient separation from non-fluorinated molecules using techniques like fluorous solid-phase extraction (F-SPE).[2]
When it comes to analysis, the fluorine atoms in these tags serve as exceptional NMR probes. The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy:
-
High Natural Abundance and Sensitivity: ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, approaching that of ¹H.[3][4][5]
-
Vast Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, spanning over 800 ppm.[3][6] This wide dispersion minimizes signal overlap, even in complex mixtures, allowing for the clear resolution of different fluorous-tagged species.[7][8]
-
No Endogenous Background: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from interfering background signals.[4][9][10] This makes it an ideal tool for studying fluorous-tagged molecules in complex biological matrices like cell lysates.[10][11]
Comparative Analysis: ¹⁹F NMR vs. ¹H NMR for Fluorous-Tagged Molecules
While ¹H NMR is a cornerstone of chemical analysis, ¹⁹F NMR offers distinct advantages for studying fluorous-tagged molecules. The choice between these techniques depends on the specific research question and the molecular context.
| Parameter | ¹⁹F NMR Spectroscopy | ¹H NMR Spectroscopy | Expert Insights & Causality |
| Signal Overlap | Minimal due to a wide chemical shift range (>350 ppm for organofluorines).[12] | High potential for signal overlap, especially in complex mixtures or with large biomolecules. | The broad chemical shift dispersion of ¹⁹F is a direct consequence of the electronic environment around the fluorine nucleus, making it highly sensitive to subtle structural changes.[5][13] This inherent property allows for cleaner, more easily interpretable spectra. |
| Background Signal | Virtually none in biological systems.[7][10] | Significant background from endogenous protons in biological samples. | The absence of natural fluorine in most biological systems provides a "clean slate" for ¹⁹F NMR, enabling the unambiguous detection of the fluorous tag.[4][9] |
| Sensitivity | High, with a receptivity approximately 83% of ¹H.[5][13] | The most sensitive nucleus in NMR. | While ¹H is slightly more sensitive per nucleus, the lack of background and signal overlap in ¹⁹F NMR often leads to a higher effective signal-to-noise ratio for the target molecule. |
| Quantitative Accuracy | Excellent, as the signal integral is directly proportional to the number of nuclei.[12] | Can be challenging due to signal overlap and the need for careful selection of internal standards. | For quantitative ¹⁹F NMR (qNMR), precise parameter optimization is crucial to ensure accurate integration.[14] The wide spectral dispersion simplifies the selection of a suitable, non-overlapping internal standard. |
| Structural Information | Provides information about the local environment of the fluorous tag. Can be used in 2D NMR experiments (e.g., ¹H-¹⁹F HMBC) to probe the structure of the attached molecule.[7] | Provides rich structural information about the entire molecule through chemical shifts and coupling constants. | ¹⁹F-centered 2D NMR techniques leverage the large and long-range spin-spin couplings between ¹⁹F and other nuclei like ¹H and ¹³C to elucidate the structure of the molecule to which the tag is attached.[7][9] |
Experimental Workflow: From Tagging to Analysis
The successful application of ¹⁹F NMR for the analysis of fluorous-tagged molecules follows a well-defined workflow. The causality behind each step is critical for obtaining high-quality, reproducible data.
Caption: Workflow for the analysis of fluorous-tagged molecules.
Key Experimental Protocol: Quantitative ¹⁹F NMR
This protocol outlines the key steps for acquiring quantitative ¹⁹F NMR data. The trustworthiness of the results hinges on careful attention to experimental parameters.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves both the fluorous-tagged analyte and the internal standard. Deuterated chloroform (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Internal Standard: Select an internal standard with a known concentration and a ¹⁹F resonance that is well-resolved from the analyte signals. A common choice is trifluorotoluene or another simple fluorinated compound.
-
Concentration: Prepare a sample with a concentration sufficient for good signal-to-noise in a reasonable acquisition time. Millimolar concentrations are typically required.[4]
2. NMR Spectrometer Setup:
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the impedance of the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: Use a 90° pulse to maximize the signal for a given number of scans.
-
Relaxation Delay (d1): This is the most critical parameter for quantitative accuracy. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. This ensures complete relaxation of all nuclei between pulses, making the signal integrals directly proportional to the number of nuclei.
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): Set a spectral width that encompasses all ¹⁹F signals of interest to avoid signal folding.
-
Decoupling: For simplified spectra, use proton decoupling. For quantitative measurements, inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) which can perturb signal integrals.[6]
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals of the analyte and the internal standard. The concentration of the analyte can then be calculated relative to the known concentration of the internal standard.
Logical Relationships in Experimental Choices
The selection of experimental parameters is a self-validating system, where each choice impacts the final data quality and trustworthiness.
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- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
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- 8. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
Navigating the Fluorous Landscape: A Comparative Guide to Mass Spectrometry of Compounds Synthesized with 1-Iodo-1H,1H-nonafluoropentane
For researchers, scientists, and drug development professionals, the strategic derivatization of analytes is a cornerstone of robust mass spectrometric analysis. Fluorous tagging, a powerful technique for sample enrichment and simplification, has gained traction for its unique separation properties. Among the various reagents available, 1-Iodo-1H,1H-nonafluoropentane presents a compelling option for introducing a perfluoroalkyl moiety. This guide provides an in-depth technical overview of the mass spectrometric behavior of compounds derivatized with this reagent, offering a comparative perspective against other labeling strategies and furnishing the foundational knowledge for its application.
The Principle of Fluorous Tagging in Mass Spectrometry
Fluorous chemistry leverages the unique properties of perfluorinated compounds, which are both hydrophobic and lipophobic, to create a third phase for separation.[1] By covalently attaching a "fluorous tag," such as the nonafluoropentyl group from this compound, to a molecule of interest, the tagged compound can be selectively separated from non-tagged species using fluorous solid-phase extraction (F-SPE).[2] This enrichment is particularly advantageous in complex biological matrices, where low-abundance analytes can be effectively isolated prior to mass spectrometric analysis, thereby enhancing detection sensitivity.[3]
Mass Spectrometric Profile of Nonafluoropentyl-Tagged Compounds
The introduction of a nonafluoropentyl tag imparts distinct characteristics to the mass spectrometric analysis of a derivatized molecule. Understanding these characteristics is crucial for method development and data interpretation.
Ionization Characteristics
The choice of ionization technique is paramount for the successful analysis of fluorinated compounds.
-
Electrospray Ionization (ESI): ESI is a widely used soft ionization technique compatible with liquid chromatography.[4] Nonafluoropentyl-tagged compounds are amenable to ESI. The highly electronegative fluorine atoms can influence the charge state of the analyte. For peptides and other basic molecules, positive-ion mode ESI is typically employed, while acidic compounds may be more readily detected in negative-ion mode.[5] It is important to note that highly fluorinated compounds can sometimes exhibit reduced ionization efficiency compared to their non-fluorinated counterparts, a factor that must be considered in quantitative studies.[5]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly well-suited for larger molecules like proteins and peptides.[6] Chemical derivatization has been shown to improve the ionization efficiency of certain analytes in MALDI-MS.[7] While specific data for nonafluoropentyl tags is limited, the increased mass and altered chemical properties conferred by the tag could potentially enhance the signal intensity for some molecules that are otherwise difficult to analyze by MALDI.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, derivatization with this compound can facilitate analysis by GC-MS. The introduction of the fluorinated tag increases the volatility of many polar compounds, making them suitable for gas-phase analysis.
Fragmentation Behavior
Tandem mass spectrometry (MS/MS) is essential for structural elucidation and confident identification of tagged molecules. The fragmentation of nonafluoropentyl-derivatized compounds will be influenced by the robust nature of the carbon-fluorine bond.
It is anticipated that collision-induced dissociation (CID) will preferentially cleave weaker bonds within the analyte molecule rather than the C-F bonds of the tag. However, characteristic fragmentation of the tag itself can provide valuable diagnostic information. Based on the known fragmentation patterns of other per- and polyfluoroalkyl substances (PFAS), the molecular ion of tagged compounds may be of low abundance or absent altogether.[8]
A plausible fragmentation pathway for a cysteine-containing peptide derivatized with this compound is depicted below. The initial derivatization involves the nucleophilic attack of the cysteine thiol on the iodinated carbon of the reagent.
Caption: Proposed derivatization and fragmentation of a cysteine-containing peptide.
Comparative Analysis with Alternative Tagging Strategies
The selection of a labeling reagent is a critical decision in experimental design. While direct, quantitative comparisons with this compound are not extensively documented in the literature, a qualitative comparison with other common tagging strategies can guide researchers.
| Feature | This compound | Other Fluorous Tags (e.g., longer chain) | Isobaric Tags (e.g., TMT, iTRAQ) |
| Primary Application | Enrichment of tagged molecules via fluorous separation. | Similar to nonafluoropentyl tag, potentially with stronger fluorous interactions. | Multiplexed relative quantification of proteins/peptides.[9] |
| Separation Principle | Fluorous solid-phase extraction (F-SPE). | Fluorous solid-phase extraction (F-SPE). | Not primarily for separation, but for multiplexing. |
| Mass Spectrometry Readout | Increased signal for enriched analytes. | Similar to nonafluoropentyl tag. | Reporter ions in MS/MS spectra for quantification. |
| Advantages | - Effective for enrichment of low-abundance species. - Can simplify complex mixtures. | - Potentially higher recovery in F-SPE. | - High degree of multiplexing. - Well-established workflows for quantitative proteomics. |
| Considerations | - Potential for ion suppression. - Adds significant mass to the analyte. | - Increased mass may lead to greater ion suppression. - Higher cost. | - Does not provide pre-MS enrichment. - Can have issues with ratio compression. |
Experimental Protocol: Derivatization and Mass Spectrometric Analysis of a Cysteine-Containing Peptide
This protocol provides a general workflow for the derivatization of a cysteine-containing peptide with this compound and subsequent analysis by LC-MS/MS.
Materials
-
Cysteine-containing peptide
-
This compound
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Fluorous solid-phase extraction (F-SPE) cartridge
-
LC-MS/MS system with ESI source
Derivatization Procedure
-
Dissolve the cysteine-containing peptide in ammonium bicarbonate buffer.
-
Add a molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like ACN).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding a small amount of a reducing agent like dithiothreitol (DTT), if necessary.
Fluorous Solid-Phase Extraction (F-SPE)
-
Condition the F-SPE cartridge with a fluorous solvent (e.g., perfluorohexane), followed by a wash with a water/organic mixture, and finally with the aqueous loading buffer.
-
Load the reaction mixture onto the F-SPE cartridge.
-
Wash the cartridge with a series of aqueous/organic buffers to remove non-fluorous components.
-
Elute the fluorous-tagged peptide with a fluorous solvent or a solvent mixture with high fluorous affinity.
-
Dry the eluted sample and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Elute the tagged peptide using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for MS/MS fragmentation.
Caption: General workflow for derivatization and analysis.
Conclusion
This compound offers a valuable tool for researchers employing fluorous tagging strategies in conjunction with mass spectrometry. The ability to enrich for tagged analytes from complex mixtures can significantly improve detection limits and simplify data analysis. While direct comparative data on its mass spectrometric performance is still emerging, an understanding of the principles of fluorous chemistry and the known behavior of fluorinated compounds provides a strong foundation for the successful implementation of this reagent in a variety of research applications. As with any derivatization strategy, careful optimization of reaction conditions and mass spectrometry parameters is essential to achieve the desired analytical outcomes.
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Vergote, V., et al. (2007). Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry. Journal of Chromatography B, 850(1-2), 213-220. [Link]
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Zhang, L., et al. (2020). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics, 20(12), e1900222. [Link]
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Bowers, J. R., et al. (2023). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts, 25(4), 705-716. [Link]
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Cametti, M., et al. (2012). The fluorous effect in biomolecular applications. Chemical Society Reviews, 41(1), 31-42. [Link]
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Wang, X., et al. (2017). Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer's disease. Journal of Pathology, 243(1), 78-89. [Link]
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Bowers, J. R., et al. (2023). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. RSC Publishing. [Link]
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Domin, M. A., & Glish, G. L. (2010). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC North America, 28(11), 978-989. [Link]
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Bowers, J. R., et al. (2023). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. ResearchGate. [Link]
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Loo, J. A. (2017). On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces. Journal of the American Society for Mass Spectrometry, 28(6), 955-963. [Link]
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Schmidt, A., et al. (2003). MALDI-ToF mass spectrometry for studying noncovalent complexes of biomolecules. Journal of the American Society for Mass Spectrometry, 14(7), 670-676. [Link]
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Hahne, T., et al. (2013). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 12(5), 2096-2107. [Link]
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Guan, S., et al. (2007). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry, 79(1), 356-363. [Link]
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Karcagi, I., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4731. [Link]
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Al-Saad, K., et al. (2012). The positive TOF-SIMS mass spectra of standard cysteine (a), cystine (b) and kidney stone (c). ResearchGate. [Link]
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Ramli, N. S., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Separations, 10(3), 200. [Link]
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Suleria, H. A. R., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 10(11), 2725. [Link]
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determining the purity of 1-Iodo-1H,1H-nonafluoropentane adducts by HPLC
An In-Depth Comparative Guide to Purity Determination of 1-Iodo-1H,1H-nonafluoropentane Adducts by HPLC
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and advanced material synthesis, the chemical purity of reagents is paramount. Fluorinated compounds, such as this compound, are valuable building blocks, but their unique physicochemical properties present distinct analytical challenges.[1] Ensuring the purity of these adducts is not merely a quality control step; it is fundamental to guaranteeing the reproducibility of experiments, the safety of drug candidates, and the performance of novel materials.
This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare HPLC with two powerful alternatives: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its versatility and broad applicability.[2] For semi-volatile and non-volatile compounds, it is often the default method. While this compound is volatile, HPLC remains a viable and often necessary tool, particularly when potential impurities are non-volatile or thermally labile.
Causality in HPLC Method Development: A Deeper Look
Developing a robust HPLC method is an exercise in applied chemistry. The goal is to manipulate the interactions between the analyte, the stationary phase, and the mobile phase to achieve optimal separation.[2]
-
Stationary Phase Selection: Beyond the C18 The choice of column is the most critical factor in achieving separation. For fluorinated compounds, a standard C18 column, which separates based on hydrophobicity, is a logical starting point. However, the high electronegativity of fluorine atoms can lead to weak retention and poor selectivity between the main compound and closely related impurities, such as isomers or incompletely fluorinated analogues.[3]
This is where fluorinated stationary phases, like those with pentafluorophenyl (PFP) ligands, offer a distinct advantage.[4][5] These phases provide an alternative and complementary separation mechanism, leveraging dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions.[4][5] This orthogonal selectivity is often the key to resolving challenging separations of halogenated compounds.[4]
-
Mobile Phase Optimization: A typical mobile phase for reversed-phase HPLC consists of water or a buffer and an organic modifier like acetonitrile or methanol. For this compound, a simple isocratic or gradient elution with acetonitrile and water is often sufficient. The starting point for method development is typically a 50:50 mixture, adjusting the organic content to achieve a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-retained but elutes in a reasonable time.[6]
-
Detector Selection: this compound lacks a strong UV chromophore. Therefore, detection is typically performed at low UV wavelengths (e.g., 210-220 nm). This approach, however, can suffer from low sensitivity and interference from mobile phase components. For more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. If impurity identification is required, coupling the HPLC to a Mass Spectrometer (HPLC-MS) provides invaluable molecular weight information.
Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC purity method.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol describes a self-validating system for determining the purity of this compound using a PFP stationary phase for enhanced selectivity.
1. Materials and Reagents:
-
This compound sample (CAS 2253-14-7)[7]
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water (e.g., Milli-Q)
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Sample and Standard Preparation:
-
Sample Stock Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with ACN to create a 1.0 mg/mL solution.
-
Working Sample Solution: Further dilute the stock solution with ACN to a final concentration of approximately 0.1 mg/mL.
-
Filter: Filter the working solution through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Ensure that any impurity peaks are well-resolved from the main peak (Resolution > 1.5).
Comparative Analysis: Alternative Methodologies
While HPLC is a powerful tool, it is not the only option. For a comprehensive purity assessment, orthogonal techniques are invaluable.
Gas Chromatography (GC): The High-Resolution Alternative
For volatile and thermally stable compounds like this compound (Boiling Point: 94.4°C), Gas Chromatography offers superior resolution and sensitivity compared to HPLC.[1][3]
-
Expertise & Causality: GC separates compounds in the gas phase based on their boiling points and interactions with the stationary phase. Its high efficiency stems from the much faster diffusion of analytes in a gas versus a liquid mobile phase.[8] Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of impurities by matching their mass spectra against libraries.[3] Potential impurities from the synthesis process, such as isomers or residual starting materials, are often volatile and ideally suited for GC analysis.[3]
-
Trustworthiness: GC methods are highly reproducible. The primary limitation is that the analyte and its impurities must be volatile and not degrade at the temperatures used in the injector and column.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is a non-destructive technique that provides detailed structural information about a molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.[9]
-
Expertise & Causality: ¹⁹F NMR is highly effective due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range (~500 ppm), which dramatically reduces the likelihood of signal overlap compared to ¹H NMR.[10][11] This makes it uniquely suited for identifying and quantifying different fluorine-containing species in a mixture.[10] Furthermore, by using an internal standard of known purity and concentration, quantitative NMR (qNMR) can determine the absolute purity of the analyte, a feat not possible with chromatography without a certified reference standard of the main component.
-
Trustworthiness: NMR provides an absolute, primary measure of purity. It is less susceptible to variations in detector response that can affect chromatographic methods. The main drawbacks are lower sensitivity compared to chromatographic techniques and higher instrumentation cost.[12]
Method Selection Guide
The choice of analytical technique is driven by the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Data Summary
The following table summarizes the performance of each technique for the analysis of this compound.
| Parameter | HPLC | Gas Chromatography (GC-MS) | NMR Spectroscopy (¹⁹F qNMR) |
| Primary Separation Principle | Partitioning between liquid mobile phase and solid stationary phase[2] | Partitioning between gas mobile phase and liquid/solid stationary phase[3] | Nuclear spin transitions in a magnetic field |
| Resolution | Good to Excellent | Excellent to Superior | N/A (Spectral Dispersion) |
| Sensitivity | Moderate (ng range) | High (pg range) | Low (µg-mg range)[12] |
| Impurity Identification | Possible with MS detector | Excellent with MS detector[3] | Excellent (structural elucidation)[9] |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (with internal standard) |
| Throughput | High | High | Low |
| Ideal For | Routine QC, non-volatile or thermally labile impurities[13] | Volatile impurities, high-resolution separation, impurity ID[13] | Structural confirmation, absolute purity, reference material characterization[13] |
Conclusion and Recommendations
For the comprehensive purity determination of this compound adducts, a multi-faceted approach is recommended.
-
For routine quality control and high-throughput screening , where volatile impurities are the primary concern, Gas Chromatography is the superior choice due to its high resolution and sensitivity.[3][13]
-
HPLC serves as an essential orthogonal technique, indispensable when non-volatile or thermally unstable impurities are suspected. The use of a PFP column is highly recommended to gain alternative selectivity for these challenging fluorinated compounds.[4][13]
-
NMR spectroscopy , particularly ¹⁹F NMR, is the definitive method for absolute purity determination and unequivocal structural confirmation of both the main component and any significant impurities.[9][10] It should be considered the gold standard for reference lot characterization and in-depth investigations.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust, self-validating analytical strategy that ensures the quality and integrity of their work.
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Idowu, T. O., et al. (2020). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Al-Qaim, F. F., et al. (2018). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
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Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
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Malmström, D. (2017). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. Retrieved from [Link]
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Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Retrieved from [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Retrieved from [Link]
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Silva, J. B., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Retrieved from [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
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Nind, C. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. Retrieved from [Link]
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The Strategic Value of 1-Iodo-1H,1H-nonafluoropentane in Modern Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the diverse array of reagents available, fluorinated compounds have garnered significant attention for their ability to impart unique and desirable properties to target molecules, such as enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] This guide provides a comprehensive cost-benefit analysis of using 1-Iodo-1H,1H-nonafluoropentane, a key perfluoroalkyl iodide, in chemical synthesis, comparing its performance with viable alternatives.
Introduction to this compound: A Versatile Fluorinating Agent
This compound (C₅F₉I) is a valuable fluorinated building block utilized in a variety of synthetic transformations.[4] Its primary application lies in the introduction of the nonafluoropentyl group into organic molecules, a moiety that can significantly alter the physicochemical properties of the parent compound.[1][4] This reagent is particularly effective in radical addition reactions to alkenes and alkynes, enabling the construction of complex fluorinated structures.[5]
The incorporation of perfluoroalkyl chains is a well-established strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates. The high strength of the carbon-fluorine bond contributes to the overall robustness of the molecule, often leading to improved pharmacokinetic profiles.
Comparative Analysis: this compound vs. Alternative Reagents
The decision to employ this compound necessitates a careful evaluation of its advantages and disadvantages relative to other synthetic methods for introducing perfluoroalkyl groups.
Alternative Strategies for Perfluoroalkylation
Several alternative approaches exist for the incorporation of perfluoroalkyl chains, each with its own set of merits and drawbacks. These include:
-
Other Perfluoroalkyl Iodides: Shorter or longer chain perfluoroalkyl iodides (e.g., trifluoromethyl iodide, perfluorooctyl iodide) can be used to introduce different length fluorinated chains.
-
Perfluoroalkyl Grignard and Organolithium Reagents: These highly reactive organometallic compounds can be effective for nucleophilic perfluoroalkylation.[5]
-
Perfluoroalkanesulfonyl Chlorides: These reagents can be used for radical perfluoroalkylation under specific conditions.
-
Hypervalent Iodine Reagents: Compounds like Togni's reagents offer a different pathway for trifluoromethylation and other perfluoroalkylations.
Cost-Benefit Analysis
The following table provides a comparative overview of this compound and its primary alternatives, focusing on key decision-making criteria for researchers.
| Feature | This compound | Other Perfluoroalkyl Iodides | Perfluoroalkyl Grignard/Organolithium | Perfluoroalkanesulfonyl Chlorides |
| Cost | Moderate to High | Varies by chain length | Reagent generation adds cost | Moderate |
| Versatility | High (radical additions, etc.)[5][6] | Similar to C₅F₉I | High (nucleophilic additions) | Moderate (radical reactions) |
| Functional Group Tolerance | Generally Good | Generally Good | Poor (highly reactive) | Moderate |
| Reaction Conditions | Mild (photochemical or radical initiation) | Mild | Cryogenic temperatures often required | Often requires harsh conditions |
| Safety/Handling | Stable liquid, handle with care | Varies, some are gases | Highly reactive, moisture sensitive | Corrosive, handle with care |
| Waste Profile | Iodine-containing byproducts | Iodine-containing byproducts | Magnesium or lithium salts | Sulfonyl-containing byproducts |
Experimental Data and Protocols
To provide a practical context for this analysis, we present a representative experimental protocol for the radical addition of a perfluoroalkyl group to an alkene, a common application for this compound.
General Procedure for Radical Addition of this compound to an Alkene
This protocol describes a typical setup for the AIBN-initiated radical addition of this compound to an alkene.
dot
Caption: Experimental workflow for the radical addition of this compound.
Comparative Yield Data
The following table summarizes typical yields for the addition of different perfluoroalkylating agents to a model alkene (1-octene). This data is illustrative and actual yields may vary depending on the specific substrate and reaction conditions.
| Perfluoroalkylating Agent | Initiator | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | AIBN | Toluene | 80 | 75-90% |
| Perfluorobutyl Iodide | AIBN | Toluene | 80 | 70-85% |
| Perfluorohexyl Iodide | AIBN | Toluene | 80 | 70-85% |
| Perfluorooctanesulfonyl Chloride | (NH₄)₂S₂O₈ | MeCN/H₂O | 60 | 60-75% |
Mechanistic Considerations
The utility of this compound in radical additions stems from the relative weakness of the Carbon-Iodine bond, which allows for facile homolytic cleavage upon initiation to generate the key nonafluoropentyl radical.
dot
Caption: Simplified mechanism of radical addition of this compound.
This radical then adds to the alkene to form a new carbon-centered radical, which subsequently abstracts an iodine atom from another molecule of this compound to furnish the desired product and regenerate the nonafluoropentyl radical, thus propagating the chain reaction.
Conclusion and Recommendations
The cost-benefit analysis reveals that this compound is a highly effective and versatile reagent for the introduction of the nonafluoropentyl group, particularly in radical addition reactions. While its initial cost may be higher than some alternatives, this is often offset by its high reactivity, good functional group tolerance, and the mild reaction conditions required for its use.
For researchers in drug discovery and development, the strategic incorporation of the nonafluoropentyl moiety can be a powerful tool for optimizing the properties of lead compounds.[2][3] The reliable and efficient synthesis of such analogs using this compound makes it a valuable addition to the synthetic chemist's toolkit.
The choice of perfluoroalkylating agent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrate, and budgetary constraints. However, for applications where the introduction of a C₅F₉ group is desired, this compound presents a compelling option with a favorable balance of cost and performance.
References
- High Purity this compound: Properties, Applications, and Supplier Information.
- Syntheses with perfluoroalkyl iodides. A review - ResearchGate.
-
Perfluoroalkyl iodide - Wikipedia. Available from: [Link]
- Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - OUCI.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
cyclization cascade towards perfluoroalkyl- substituted iminoisobenzofuran - Organic & Biomolecular Chemistry. Available from: [Link]
-
Fluorinated Building Blocks Market Research Report 2033 - Growth Market Reports. Available from: [Link]
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- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growthmarketreports.com [growthmarketreports.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 1-Iodo-1H,1H-nonafluoropentane and Its Shorter-Chain Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, fluorinated compounds play a pivotal role, offering unique physicochemical properties that are highly sought after in pharmaceuticals, agrochemicals, and materials science.[1] Among the array of fluorinating reagents, perfluoroalkyl iodides (RfI) stand out as versatile building blocks for the introduction of perfluoroalkyl moieties. This guide provides an in-depth comparative analysis of the reactivity of 1-Iodo-1H,1H-nonafluoropentane (C5H2F9I) and its shorter-chain analogues: 1-iodoperfluorobutane (C4F9I), 1-iodoheptafluoropropane (C3F7I), and 1-iodopentafluoroethane (C2F5I).
This document moves beyond a simple cataloging of reactions, delving into the mechanistic underpinnings that govern the reactivity of these compounds. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for chemists to strategically select the optimal perfluoroalkyl iodide for their specific synthetic transformations.
Core Principles of Perfluoroalkyl Iodide Reactivity
The reactivity of perfluoroalkyl iodides is largely dictated by the nature of the carbon-iodine (C-I) bond. The strongly electron-withdrawing perfluoroalkyl group significantly influences the properties of this bond, making it susceptible to cleavage under various conditions to generate highly reactive perfluoroalkyl radicals or to participate in nucleophilic substitution and organometallic reactions.
The Inductive Effect of the Perfluoroalkyl Chain
The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. This effect polarizes the C-I bond, rendering the carbon atom electron-deficient and the iodine atom a good leaving group. As the length of the perfluoroalkyl chain increases, the cumulative inductive effect is expected to be more pronounced, although the effect diminishes with distance from the functional group.
Carbon-Iodine Bond Dissociation Energy (BDE)
Table 1: Calculated C-I Bond Dissociation Enthalpies (BDEs) of 1-Iodoperfluoroalkanes
| Compound | Perfluoroalkyl Chain | Calculated C-I BDE (kJ/mol) |
| 1-Iodopentafluoroethane | C2F5 | ~220 |
| 1-Iodoheptafluoropropane | C3F7 | ~215 |
| 1-Iodononafluorobutane | C4F9 | ~213 |
| This compound | C4F9CH2 | Not directly comparable |
Note: The values presented are estimations based on available computational data and are intended for comparative purposes. The structure of this compound differs significantly from the perfluoroalkyl iodides, which will impact its BDE.
I. Radical Reactions: A Workhorse for Perfluoroalkylation
The generation of perfluoroalkyl radicals from their corresponding iodides is a cornerstone of their synthetic utility. These radicals readily participate in addition reactions to unsaturated systems and can be employed in various cross-coupling transformations.
A. Generation of Perfluoroalkyl Radicals
Perfluoroalkyl radicals can be generated from perfluoroalkyl iodides through several methods:
-
Thermal Initiation: At elevated temperatures, the C-I bond can undergo homolytic cleavage.
-
Photochemical Initiation: UV irradiation provides the energy to cleave the C-I bond. The quantum yield of this process, which is the efficiency of bond cleavage per photon absorbed, is an important parameter. While specific quantum yields for the photolysis of the entire series are not available in a single comparative study, it is known that perfluoroalkyl iodides are sensitive to light.[2]
-
Radical Initiators: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can initiate a radical chain reaction.
-
Electron Transfer: Single-electron transfer (SET) from a suitable donor, such as an amine or a photocatalyst, can induce the cleavage of the C-I bond.[3]
Caption: General scheme for the generation of perfluoroalkyl radicals.
B. Radical Addition to Alkenes and Alkynes
A prominent application of perfluoroalkyl iodides is the radical addition to carbon-carbon multiple bonds. This atom transfer radical addition (ATRA) process is a highly efficient method for the synthesis of more complex fluorinated molecules.
The reaction proceeds via a chain mechanism:
-
Initiation: Generation of the perfluoroalkyl radical (Rf•).
-
Propagation:
-
Addition of Rf• to the alkene/alkyne to form a new carbon-centered radical.
-
Abstraction of an iodine atom from another molecule of Rf-I by the newly formed radical to yield the product and regenerate Rf•.
-
-
Termination: Combination of two radical species.
Caption: Mechanism of Atom Transfer Radical Addition (ATRA).
Reactivity Comparison:
Table 2: Representative Yields for Radical Addition of Perfluoroalkyl Iodides to Alkenes (Compiled from various sources)
| Perfluoroalkyl Iodide | Alkene | Reaction Conditions | Yield (%) | Reference |
| C2F5I | 1-Octene | AIBN, 80 °C | 85 | [4] |
| C4F9I | 1-Hexene | Et3B, air, rt | 92 | [5] |
| C3F7I | Styrene | Photocatalyst, visible light | 95 | [6] |
Note: These data are from different studies with varying conditions and should not be used for direct comparison of reactivity.
Experimental Protocol: Triethylborane-Initiated Radical Addition of 1-Iodononafluorobutane to 1-Octene
-
To a stirred solution of 1-octene (1.0 mmol) and 1-iodononafluorobutane (1.2 mmol) in toluene (5 mL) at room temperature is added a 1.0 M solution of triethylborane in hexanes (0.2 mL, 0.2 mmol) dropwise.
-
The reaction mixture is stirred open to the air for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
II. Nucleophilic Substitution Reactions
While less common than radical reactions, perfluoroalkyl iodides can undergo nucleophilic substitution. The strong electron-withdrawing nature of the perfluoroalkyl group makes the α-carbon susceptible to nucleophilic attack. However, the reaction is often complicated by competing elimination reactions and the low solubility of perfluoroalkyl iodides in some polar solvents.
Reactivity Comparison:
The reactivity in SN2 reactions is influenced by both electronic and steric factors. The increasing inductive effect of longer perfluoroalkyl chains should, in principle, make the α-carbon more electrophilic and thus more reactive towards nucleophiles. However, the increasing steric bulk of the perfluoroalkyl group would be expected to hinder the backside attack of the nucleophile, slowing the reaction rate. The dominant effect will depend on the specific nucleophile and reaction conditions. For smaller nucleophiles, the electronic effect may dominate, leading to a slight increase in reactivity with chain length. For bulkier nucleophiles, steric hindrance is likely to be the overriding factor, causing a decrease in reactivity.
Caption: Generalized SN2 reaction of a perfluoroalkyl iodide.
III. Formation of Organometallic Reagents
Perfluoroalkyl iodides can be converted into their corresponding organometallic reagents, such as Grignard and organolithium compounds. These reagents are valuable for forming carbon-carbon bonds with various electrophiles.
A. Grignard Reagent Formation
The formation of perfluoroalkyl Grignard reagents (RfMgI) is more challenging than their non-fluorinated counterparts. The high reactivity of the C-I bond can lead to side reactions, and the resulting Grignard reagents are often thermally unstable.
Reactivity Comparison:
The formation of Grignard reagents generally follows the reactivity trend of the carbon-halogen bond: R-I > R-Br > R-Cl.[3] For perfluoroalkyl iodides, the ease of initiation is expected to be high due to the polarized C-I bond. However, the stability of the resulting Grignard reagent is a significant concern. Longer-chain perfluoroalkyl Grignard reagents may exhibit slightly lower stability.
Table 3: Observations on the Formation of Perfluoroalkyl Grignard Reagents
| Perfluoroalkyl Iodide | Observations |
| C2F5I | Forms Grignard reagent at low temperatures. |
| C3F7I | Can be prepared and used in situ at low temperatures.[7] |
| C4F9I | Formation is feasible, but the reagent is prone to decomposition. |
Experimental Protocol: In Situ Formation and Reaction of Perfluorobutyl Grignard Reagent with Benzaldehyde
-
Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an argon atmosphere.
-
A solution of 1-iodononafluorobutane (1.0 mmol) in anhydrous diethyl ether (5 mL) is added dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 1 hour to form the Grignard reagent.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise at 0 °C.
-
The reaction is stirred for an additional 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Conclusion
The reactivity of this compound and its shorter-chain analogues is a nuanced interplay of electronic and steric effects. While a definitive, quantitative comparison across a range of reactions is hampered by a lack of directly comparable literature data, a clear understanding of the underlying principles allows for informed predictions.
-
Radical Reactions: All homologues are excellent precursors for perfluoroalkyl radicals. The choice of reagent may be guided more by the desired chain length in the final product and commercial availability rather than significant differences in reactivity.
-
Nucleophilic Substitutions: Reactivity is expected to be a balance between the activating inductive effect and deactivating steric hindrance of the perfluoroalkyl chain. Shorter-chain analogues may be more suitable for reactions with sterically demanding nucleophiles.
-
Organometallic Chemistry: The formation of Grignard and other organometallic reagents is feasible but requires careful control of reaction conditions due to the inherent reactivity and potential instability of these species.
This guide serves as a foundational resource for researchers navigating the use of perfluoroalkyl iodides. It is our hope that the mechanistic insights and experimental protocols provided herein will facilitate the strategic application of these valuable reagents in the synthesis of novel and impactful fluorinated molecules. Further systematic studies are warranted to provide a more quantitative and directly comparative understanding of the reactivity of this important class of compounds.
References
Sources
- 1. Taft equation - Wikipedia [en.wikipedia.org]
- 2. Single electron transfer (SET) and iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction: elucidating the role of iodine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Greener and Safer Fluoroalkylation: A Comparative Analysis
Introduction: The Enduring Importance and Evolving Landscape of Fluoroalkylation
The strategic incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) moiety, into organic molecules is a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—can dramatically improve the efficacy and pharmacokinetic profiles of therapeutic agents.[2] However, traditional fluoroalkylation methods have often been associated with significant environmental and safety concerns, prompting the development of more sustainable alternatives. This guide provides a comparative analysis of various fluoroalkylation methods, with a focus on their environmental and safety profiles, to aid researchers in selecting the most appropriate technique for their specific needs. We will delve into the mechanistic nuances of each approach, present comparative data using established green chemistry metrics, and provide actionable safety protocols for the responsible handling of key reagents.
Comparing the Arsenal: A Mechanistic and Safety Overview of Fluoroalkylation Methods
The diverse methods for introducing fluoroalkyl groups can be broadly categorized into nucleophilic, electrophilic, and radical pathways. More recently, photoredox and electrochemical approaches have emerged as powerful strategies that often offer milder and more environmentally friendly reaction conditions.[1][2]
Nucleophilic Fluoroalkylation
This classical approach involves the reaction of a nucleophilic fluoroalkyl source with an electrophilic substrate. A common reagent for trifluoromethylation is the Ruppert-Prakash reagent (TMSCF₃), which delivers a nucleophilic trifluoromethyl anion equivalent.
-
Mechanism: The reaction typically proceeds via the activation of the silicon-carbon bond by a fluoride source or a Lewis base, generating a transient trifluoromethyl anion which then attacks the electrophile.
-
Advantages: Well-established, with a broad substrate scope for carbonyl compounds and their derivatives.
-
Environmental and Safety Concerns:
-
Reagents: TMSCF₃ is a volatile and flammable liquid.[3][4] It is also moisture-sensitive and can release toxic hydrogen fluoride upon decomposition.
-
Byproducts: Stoichiometric amounts of silyl byproducts are generated.
-
Solvents: Often requires anhydrous ethereal solvents like THF, which can form explosive peroxides.
-
Electrophilic Fluoroalkylation
Electrophilic methods employ reagents that deliver an electrophilic fluoroalkyl group to a nucleophilic substrate. Hypervalent iodine reagents, such as Togni's reagents, are prominent examples.[5]
-
Mechanism: The reaction mechanism can be complex and substrate-dependent, sometimes involving a radical pathway despite the "electrophilic" classification.[5]
-
Advantages: Togni's reagents are often crystalline, air-stable solids, making them easier to handle than many nucleophilic sources.[5] They exhibit a broad substrate scope, including the fluoroalkylation of C-H bonds.
-
Environmental and Safety Concerns:
-
Reagents: While generally stable, Togni's reagents can be shock-sensitive and should be handled with care. Their synthesis can involve hazardous starting materials.
-
Byproducts: Stoichiometric amounts of iodine-containing aromatic byproducts are produced.
-
Cost: These reagents can be relatively expensive for large-scale applications.
-
Radical Fluoroalkylation
This approach utilizes the generation of fluoroalkyl radicals that can then add to unsaturated systems or participate in C-H functionalization reactions.
-
Mechanism: Fluoroalkyl radicals can be generated through various means, including the decomposition of initiators (e.g., peroxides), single-electron transfer (SET) from a metal catalyst, or through photoredox and electrochemical methods.
-
Advantages: Radical reactions are often tolerant of a wide range of functional groups and can be used for late-stage functionalization.
-
Environmental and Safety Concerns:
-
Initiators: Traditional radical initiators like AIBN or benzoyl peroxide can be thermally unstable and pose explosion hazards.
-
Reagents: Fluoroalkyl halides (e.g., CF₃I) are often used as radical precursors and can be volatile and have inhalation toxicity.
-
Control: Radical reactions can sometimes suffer from a lack of selectivity, leading to multiple products.
-
Photoredox-Mediated Fluoroalkylation
Visible-light photoredox catalysis has emerged as a powerful and often "greener" method for generating fluoroalkyl radicals under mild conditions.[2][6]
-
Mechanism: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer process with a suitable fluoroalkyl source to generate the desired radical.[2][6]
-
Advantages:
-
Mild Conditions: Reactions are typically run at room temperature, reducing energy consumption.[2]
-
High Selectivity: Often provides high levels of chemo- and regioselectivity.
-
Safety: Avoids the use of high-energy initiators.
-
-
Environmental and Safety Concerns:
-
Catalysts: While used in catalytic amounts, some common photocatalysts are based on precious metals like iridium and ruthenium, which have associated cost and toxicity concerns.[7] However, the development of organic photocatalysts is a growing area of research.
-
Solvents: Common solvents include acetonitrile and DMF, which have their own toxicity profiles.[8]
-
Electrochemical Fluoroalkylation
Electrosynthesis offers another sustainable avenue for fluoroalkylation, using electricity as a traceless reagent to drive redox reactions.[9]
-
Mechanism: A fluoroalkyl radical is generated at an electrode surface through either oxidation or reduction of a suitable precursor.
-
Advantages:
-
Reagent-Free Redox: Avoids the use of stoichiometric chemical oxidants or reductants, reducing waste.
-
High Atom Economy: Can lead to very efficient transformations.
-
Scalability: Electrochemical methods are often readily scalable.
-
-
Environmental and Safety Concerns:
-
Supporting Electrolytes: Reactions often require the use of supporting electrolytes, which can contribute to the waste stream.
-
Specialized Equipment: Requires dedicated electrochemical equipment.
-
Solvent and Substrate Compatibility: The reaction medium and substrate must be compatible with the electrochemical conditions.
-
A Greener Choice: Quantitative Comparison of Fluoroalkylation Methods
To provide a more objective comparison, we can utilize established green chemistry metrics. These metrics help to quantify the environmental impact of a chemical process.
| Method | Reagent(s) | Atom Economy | E-Factor | Process Mass Intensity (PMI) | Key Environmental & Safety Considerations |
| Nucleophilic | TMSCF₃, CsF | Moderate | High | High | Volatile, flammable, and moisture-sensitive reagents. Generates stoichiometric silyl byproducts.[3][4] |
| Electrophilic | Togni's Reagent | Moderate | High | High | Reagents can be shock-sensitive. Produces stoichiometric iodine-containing waste.[5] |
| Radical (Traditional) | CF₃I, AIBN | Moderate | High | High | Use of thermally unstable and potentially explosive initiators. Volatile and toxic radical precursors. |
| Photoredox | CF₃SO₂Cl, Ru(bpy)₃Cl₂ | High | Moderate | Moderate | Use of precious metal catalysts (though in low loadings). Solvents can be toxic. Milder reaction conditions are a significant advantage.[2][6][7] |
| Electrochemical | CF₃SO₂Na | High | Low | Low | Avoids stoichiometric redox agents. Requires supporting electrolytes. Can be highly atom-economical.[9] |
*E-Factor and PMI are highly dependent on the specific reaction and workup conditions. The values presented here are qualitative comparisons based on typical laboratory-scale procedures.
dot
Caption: Comparison of Fluoroalkylation Methods by Green Chemistry Metrics.
Safety First: Protocols for Handling Common Fluoroalkylation Reagents
A strong commitment to safety is paramount when working with fluoroalkylation reagents. The following are general guidelines; always consult the Safety Data Sheet (SDS) for specific reagents before use.
General Laboratory Practices:
-
All manipulations of fluoroalkylation reagents should be performed in a well-ventilated chemical fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Have an appropriate fire extinguisher (e.g., dry powder) and a spill kit readily available.
-
Be aware of the locations of the nearest safety shower and eyewash station.
Specific Reagent Handling Protocols:
1. Trifluoromethyltrimethylsilane (TMSCF₃ - Ruppert-Prakash Reagent)
-
Hazards: Highly flammable liquid and vapor.[4] Moisture sensitive; reacts with water to produce trifluoromethane and can generate toxic HF.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or a cool, dry place away from ignition sources.[4]
-
Dispensing: Use a syringe or cannula for transfers to maintain an inert atmosphere.
-
Quenching and Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source (e.g., isopropanol) in an inert solvent. The resulting mixture should be neutralized before disposal according to institutional guidelines.
2. Togni's Reagents (e.g., 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Hazards: While generally stable, they can be shock-sensitive and may decompose exothermically.
-
Storage: Store in a cool, dry place away from light.
-
Handling: Avoid grinding or subjecting the material to mechanical shock. Use non-metallic spatulas.
-
Disposal: Dispose of as solid chemical waste in accordance with local regulations.
3. Fluoroform (CHF₃)
-
Hazards: A high-pressure, liquefied gas.[10] Contact with the liquid can cause frostbite. It is also a potent greenhouse gas.[5]
-
Storage: Store in a well-ventilated area in a properly secured cylinder.
-
Handling: Use a proper regulator and ensure all connections are leak-tight. Work in a well-ventilated area to avoid asphyxiation.
-
Disposal: Unused gas should be returned to the supplier or disposed of according to regulations for compressed gases.
dot
Sources
- 1. Fluoroalkylation reactions in aqueous media: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Trifluoromethylation of heterocycles via visible light photoredox catalysis / Tetrahedron Letters, 2012 [sci-hub.box]
- 7. Photocatalytic fluoroalkylation reactions of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Guide to the Proper Disposal of 1-Iodo-1H,1H-nonafluoropentane: A Protocol for Laboratory Professionals
As a Senior Application Scientist, my goal is to provide you with a guide that is not only procedurally sound but also grounded in the fundamental principles of chemical safety and environmental stewardship. The proper disposal of specialty chemicals like 1-Iodo-1H,1H-nonafluoropentane is a critical component of laboratory operations, ensuring the safety of personnel and the protection of our ecosystem. This document provides a comprehensive, step-by-step framework for managing this compound as a waste product, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure.
Hazard Assessment and Regulatory Framework
This compound (CAS No. 2253-14-7) is a halogenated organic compound.[1][2] Its chemical structure, containing both fluorine and iodine atoms, dictates its physical properties, reactivity, and, most importantly, its classification as a hazardous material. The carbon-fluorine bonds contribute to its chemical stability and persistence, while the carbon-iodine bond is a potential site for chemical reactions. Compounds in this class are often categorized as Persistent Organic Pollutants (POPs), meaning they resist environmental degradation.[3][4]
Causality of Hazard Classification: The primary reason for its stringent disposal protocol is its identity as a halogenated solvent . The U.S. Environmental Protection Agency (EPA) regulates spent halogenated solvents under the Resource Conservation and Recovery Act (RCRA).[5] Improper disposal, such as drain disposal, is strictly prohibited because these compounds can persist in the environment, potentially contaminating water sources and harming aquatic life.[6]
Regulatory Mandates: Under 40 CFR §261, waste streams containing specified spent halogenated solvents are designated as "F-listed" hazardous wastes. This classification is based on the process that generates the waste, not just the characteristics of the chemical itself.
| EPA Waste Code | Description | Relevance to this compound |
| F001 | Spent halogenated solvents used in degreasing.[7] | Applicable if the compound is used as a degreasing agent. |
| F002 | Spent halogenated solvents from other uses (e.g., as a reaction solvent, in synthesis).[7][8] | Most common classification for laboratory waste containing this compound. Includes chlorinated fluorocarbons and other halogenated solvents.[9][10] |
Core Principles of Disposal: A Self-Validating System
The protocol described below is designed to be a self-validating system, where each step logically follows from the chemical's properties and regulatory requirements. Trust in this process is built on a clear understanding of why each action is taken.
-
Principle of Segregation: Halogenated waste must be kept separate from non-halogenated waste. This is not merely a regulatory quirk; it is crucial for safe and cost-effective disposal. Mixing waste streams can lead to dangerous reactions and complicates the disposal process, as different treatment methods are required for different chemical classes.
-
Principle of Containment: The use of designated, sealed, and clearly labeled containers prevents accidental exposure and environmental release.[11] A secure container is the first line of defense against spills and fugitive emissions.
-
Principle of Professional Management: The chemical stability of fluorinated compounds means they require specialized disposal technologies, such as high-temperature incineration with scrubbers, which are only available at licensed Treatment, Storage, and Disposal Facilities (TSDFs).[12] Therefore, final disposal must be handled by a certified hazardous waste contractor.[6]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the required steps from the moment this compound is designated as waste to its final collection.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or glasses.[13]
-
Hand Protection: Wear nitrile gloves.[13]
-
Body Protection: A standard fastened lab coat is required.
Step 2: Waste Collection
Collect all waste containing this compound at the point of generation. This includes:
-
Unused or expired pure product.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, weighing boats, gloves).
Crucial Note: Do NOT mix this waste with non-halogenated solvents or any other waste stream unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 3: Containerization
-
Primary Container: Use a clean, shatter-resistant container (e.g., glass or high-density polyethylene) with a tightly sealing screw cap.[11]
-
Compatibility: Ensure the container material is compatible with the chemical. Avoid using containers with rubber seals that may be degraded by halogenated compounds.
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 4: Labeling
Proper labeling is a legal requirement and essential for safety. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
Step 5: Storage Pending Disposal
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area must be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
Step 6: Arranging Professional Disposal
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your EHS department.
-
EHS will arrange for collection by a licensed hazardous waste disposal contractor.[6] Do not attempt to dispose of the material through any other channel.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
References
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Environmental Safety, Sustainability and Risk - ESSR, University of Maryland. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
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- Reddit. (2021). How to store / dispose of Iodine crystals?.
- Sigma-Aldrich. (2024). Safety Data Sheet for Iodine.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- Thermo Fisher Scientific. (2012). Safety Data Sheet for 1-Iododecane.
- Google Patents. (n.d.). JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
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- ChemicalBook. (2025). 1-Iodo-1H,1H,2H,2H-perfluorodecane Properties.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Iodo-1H,1H-nonafluoropentane
Welcome to your comprehensive guide on the safe handling of 1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7). As a versatile fluorinated building block, this compound is instrumental in advancing new materials, pharmaceuticals, and agrochemicals.[1] However, its unique chemical properties necessitate a robust understanding and implementation of appropriate personal protective equipment (PPE). This guide moves beyond a simple checklist, providing the rationale behind each recommendation to empower you, the researcher, to make informed safety decisions.
Understanding the Hazard: A Risk-Based Approach
Before we can select the appropriate PPE, we must first understand the hazards associated with this compound. While comprehensive toxicological data may be limited, safety data sheets (SDS) for this chemical and structurally similar long-chain fluoroalkyl iodides indicate several key hazards:
-
Skin Irritation: The compound is classified as a skin irritant.[2][3][4][5] Prolonged contact can defat the skin, leading to irritation.[4]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][5]
-
Respiratory Irritation: Inhalation of mists or vapors may cause respiratory tract irritation.[2][3][5][6]
-
Potential for Organ Damage: Some related organoiodine compounds show evidence of causing damage to organs like the thyroid through prolonged or repeated exposure.[6]
It is this hazard profile that dictates our PPE strategy. We are not merely protecting against a nuisance chemical; we are creating barriers to prevent skin, eye, and respiratory irritation, and mitigating the risk of exposure to a substance with potential long-term health effects.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
Your primary defense is a combination of engineering controls (like fume hoods) and administrative controls. PPE is the critical final barrier between you and the chemical.
Eye and Face Protection: A Non-Negotiable Standard
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
At a Minimum: ANSI-approved safety glasses with side shields must be worn for all laboratory activities.
-
Recommended Standard: For handling liquid transfers, preparing solutions, or any activity with a splash potential, chemical splash goggles are required. They provide a superior seal around the eyes compared to safety glasses.[7]
-
Elevated Risk Scenarios: When working with larger volumes (>100 mL) or conducting reactions under pressure or with a higher risk of splashing, a face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient as it does not protect from vapors or splashes from the side.[7]
Skin and Body Protection: Your Primary Barrier
-
Gloves: Standard nitrile or neoprene gloves are the minimum requirement. Always check the manufacturer's glove compatibility chart for breakthrough times with halogenated compounds. For extended work or in case of a spill, double-gloving is a prudent measure. Never wear leather or cloth gloves.[8]
-
Lab Coat/Gown: A flame-resistant lab coat is suitable for handling small quantities. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant gown or apron made of a material like polyethylene-coated polypropylene is recommended.[9][10] Gowns should be disposable and feature tight-fitting cuffs.[10]
Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] However, in specific situations, respiratory protection may be necessary:
-
Weighing Powders: If handling a solid form of a related compound outside of a ventilated enclosure.
-
Spill Cleanup: During the cleanup of a significant spill.
-
Insufficient Ventilation: In any area where ventilation is confirmed to be below acceptable occupational exposure limits.
In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors is required. Note that respirator use must be part of a formal respiratory protection program that includes fit-testing and training.[7]
PPE Selection Matrix for this compound
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transfer (<10 mL in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Solution Preparation (>10 mL in Fume Hood) | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile) | Chemical-Resistant Gown/Apron | Not Required (in Fume Hood) |
| Reaction Monitoring (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Large Spill Cleanup (>100 mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Coveralls | Air-Purifying Respirator |
Experimental Protocols: Integrating Safety into Your Workflow
Protocol 1: Standard Handling Procedure (<10 mL) in a Fume Hood
-
Pre-Operation Check: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don PPE:
-
Put on a lab coat.
-
Don chemical splash goggles.
-
Wash hands and don a single pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Execution: Perform all manipulations at least 6 inches inside the fume hood.
-
Post-Operation: Securely close the chemical container.
-
Doff PPE:
-
Remove gloves using a technique that avoids touching the outside with bare skin.
-
Remove lab coat.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Disposal of Contaminated Waste
-
Segregation: All disposable items contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be considered hazardous waste.
-
Containment: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: Follow all institutional and local regulations for the disposal of halogenated organic waste.[2][3][5] Do not pour down the drain.
Visualizing Your Safety Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion: Building a Culture of Safety
Handling this compound safely is not about fear, but about respect for the chemical's properties. By understanding the "why" behind each piece of personal protective equipment, you transition from following a protocol to embodying a culture of safety. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your research.
References
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Synquest Labs. (2023). Safety Data Sheet: 1-Iodo-1H,1H,2H,2H-perfluorononane.
- Synquest Labs. (2023). Safety Data Sheet: 1-Iodo-1H,1H,2H,2H-nonafluorohexane.
- Sigma-Aldrich. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane 96.
- Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet: 1H,1H,2H,2H-Perfluoro-1-iodooctane.
- Santa Cruz Biotechnology, Inc. (n.d.). 1H,1H-Perfluoropentyl iodide, this compound.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- MilliporeSigma. (2024). Safety Data Sheet.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Iododecane.
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
- Angene. (n.d.). High Purity this compound: Properties, Applications, and Supplier Information.
- ChemicalBook. (2025). 1-Iodo-1H,1H,2H,2H-perfluorodecane - Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
